Technical Documentation Center

4-(2-fluoroethyl)-1H-imidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(2-fluoroethyl)-1H-imidazole

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-(2-Fluoroethyl)-1H-imidazole: A Technical Guide to Cold Reference and ¹⁸F-Radiotracer Development

Executive Summary The compound 4-(2-fluoroethyl)-1H-imidazole is a critical low-molecular-weight pharmacophore and radiochemical building block. As a bioisostere of histamine and a precursor for positron emission tomogra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(2-fluoroethyl)-1H-imidazole is a critical low-molecular-weight pharmacophore and radiochemical building block. As a bioisostere of histamine and a precursor for positron emission tomography (PET) imaging, its synthesis demands rigorous chemoselectivity. Because the imidazole ring contains both a nucleophilic pyridine-like nitrogen and an acidic pyrrole-like nitrogen, direct modification of its alkyl appendages is notoriously difficult.

This whitepaper provides an authoritative, self-validating methodology for synthesizing both the "cold" (¹⁹F) reference standard and the "hot" (¹⁸F) radiotracer. By dissecting the causality behind protecting group strategies and fluorination reagents, this guide equips medicinal chemists and radiochemists with a robust framework for imidazole functionalization.

Strategic Synthetic Planning & Causality

The "Naked" Imidazole Problem

Attempting direct deoxyfluorination on the unprotected precursor, 2-(1H-imidazol-4-yl)ethanol (histaminol), inevitably fails. The highly polar nature of histaminol makes it insoluble in standard fluorination solvents (e.g., DCM, toluene). Furthermore, the basic imidazole nitrogen neutralizes acidic fluorinating agents, leading to N-fluorination, polymerization, or intractable salt formation.

Protecting Group Selection: N-Trityl vs. N-Boc

To circumvent these issues, the imidazole nitrogen must be masked. While tert-butoxycarbonyl (Boc) is a common choice, the triphenylmethyl (Trityl) group is vastly superior for this specific workflow.1[1]. Furthermore, due to the massive steric bulk of the trityl group, regioselective protection occurs almost exclusively at the N1 position, forcing the hydroxyethyl appendage into the less sterically hindered 4-position (yielding 1-trityl-4-(2-hydroxyethyl)-1H-imidazole).

Divergent Pathways: ¹⁹F vs. ¹⁸F

The synthesis diverges based on the desired isotope:

  • Cold Standard (¹⁹F): Direct deoxyfluorination of the primary alcohol.

  • Radiotracer (¹⁸F): Conversion of the alcohol to a leaving group (tosylate), followed by nucleophilic aliphatic substitution (Sₙ2) using cyclotron-produced[¹⁸F]fluoride.

Synthesis_Workflow A Histaminol B N-Trityl-Histaminol A->B TrCl, Et3N (Protection) C Trityl-Fluoroethyl-Imidazole (19F Standard) B->C PhenoFluor (Deoxyfluorination) D Trityl-Tosylethyl-Imidazole (18F Precursor) B->D TsCl, DMAP (Activation) F 4-(2-fluoroethyl)-1H-imidazole (Final Product) C->F TFA (Deprotection) E Trityl-[18F]Fluoroethyl-Imidazole (18F Tracer) D->E [18F]KF, K222 (Radiolabeling) E->F TFA (Deprotection)

Caption: Synthetic pathways for ¹⁹F-reference and ¹⁸F-radiolabeled 4-(2-fluoroethyl)-1H-imidazole.

Route 1: Direct Deoxyfluorination (Cold Reference Standard)

Reagent SelectionDiethylaminosulfur trifluoride (DAST) is a traditional reagent for converting alcohols to fluorides, first popularized by Middleton[2]. However, DAST frequently triggers E2 elimination in primary alcohols, yielding unwanted vinyl imidazoles.PhenoFluor provides a safer, highly chemoselective alternative for late-stage aliphatic deoxyfluorination without the elimination issues common to DAST[3].

Table 1: Reaction Optimization for Deoxyfluorination of N-Trityl-Histaminol

ReagentSolventTemp (°C)Time (h)Yield (%)Mechanistic Outcome / Notes
DASTDCM-78 to RT1245High E2 elimination; moisture sensitive.
Deoxo-FluorTolueneRT to 60852Improved thermal stability; moderate yield.
PhenoFluorTolueneRT2478 Optimal Sₙ2 chemoselectivity; no elimination.
Protocol: Synthesis of the ¹⁹F Reference Standard

Every step below is designed as a self-validating system to ensure experimental integrity without requiring immediate LC-MS analysis.

Step 1: N-Tritylation

  • Reaction: Dissolve histaminol dihydrochloride (1.0 eq) in anhydrous DMF. Add triethylamine (TEA, 3.5 eq) to neutralize the salt, followed by Trityl chloride (TrCl, 1.1 eq). Stir at RT for 12 hours.

  • Validation (TLC): Spot the reaction on silica gel (DCM:MeOH 9:1). Histaminol remains at the baseline (Rf = 0.0) and is UV-inactive. The product appears as a highly UV-active spot at Rf = 0.6. This binary shift guarantees reaction completion.

  • Workup: Crash the product out by pouring the DMF solution into ice water. Filter the resulting white precipitate.

Step 2: Deoxyfluorination

  • Reaction: Dissolve 1-trityl-4-(2-hydroxyethyl)-1H-imidazole (1.0 eq) in anhydrous toluene. Add PhenoFluor (1.2 eq) and stir at RT for 24 hours under argon.

  • Validation (NMR): Pull a 0.1 mL aliquot, evaporate, and dissolve in CDCl₃. Run a rapid ¹⁹F NMR. The appearance of a distinct triplet of triplets at approximately -218 ppm confirms successful C-F bond formation prior to column chromatography.

Step 3: Global Deprotection

  • Reaction: Dissolve the fluorinated intermediate in DCM. Add Trifluoroacetic acid (TFA, 10% v/v) and stir for 2 hours.

  • Workup: The trityl group cleaves to form the stable trityl cation (visually validated by the solution turning bright yellow). Evaporate to dryness, triturate with hexanes (to remove triphenylmethane), and isolate the product as a TFA salt.

Route 2: Nucleophilic Substitution (¹⁸F Radiosynthesis)

Because ¹⁸F is generated as aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction, direct deoxyfluorinating agents (which violently react with water) cannot be used.2[2].3[3]. The tosylate group provides ideal lipophilicity, allowing the unreacted precursor to be easily separated from the polar radiotracer during semi-preparative HPLC.

Protocol: Radiosynthesis Workflow
  • Precursor Activation: React N-Trityl-histaminol with Tosyl chloride (TsCl) and DMAP in DCM to yield the tosylate precursor.

  • Azeotropic Drying: Trap cyclotron-produced [¹⁸F]F⁻ on a QMA cartridge, elute with K₂CO₃/K222 in MeCN/H₂O, and dry azeotropically at 95°C to generate the "naked" highly nucleophilic [¹⁸F]fluoride.

  • Radiofluorination: Add the tosylate precursor (2 mg in 0.5 mL anhydrous MeCN) to the dried [¹⁸F]fluoride. Heat at 90°C for 10 minutes.

  • Deprotection & Purification: Add 1M HCl to the reaction vessel and heat at 100°C for 5 minutes to cleave the Trityl group. Neutralize, then inject onto a semi-prep HPLC (C18 column) to isolate pure 4-(2-[¹⁸F]fluoroethyl)-1H-imidazole.

PET_Workflow Cyc Cyclotron Production 18O(p,n)18F Syn Automated Radiosynthesis (SN2 Displacement) Cyc->Syn Pur Semi-Prep HPLC Purification Syn->Pur Form Formulation (Saline/EtOH) Pur->Form Inj Intravenous Injection (In Vivo Model) Form->Inj Img PET/CT Imaging & Kinetic Modeling Inj->Img

Caption: Standard automated workflow for ¹⁸F-PET radiotracer production and in vivo imaging.

Characterization & Quantitative Data

Rigorous characterization of the cold reference standard is mandatory to validate the identity of the ¹⁸F-radiotracer via HPLC co-elution. The presence of the fluorine atom induces characteristic scalar couplings (J-coupling) across the ethyl chain, which serve as definitive proof of structure.

Table 2: Multinuclear NMR Characterization of 4-(2-fluoroethyl)-1H-imidazole

NucleusShift (ppm)MultiplicityCoupling Constant (Hz)Structural Assignment
¹H 7.65s-N-CH-N (Imidazole C2 proton)
¹H 6.90s-C-CH-N (Imidazole C5 proton)
¹H 4.65dt²J{H,F} = 47.2, ³J{H,H} = 6.5-CH₂-F (Fluorinated carbon)
¹H 3.05dt³J{H,F} = 22.4, ³J{H,H} = 6.5Imidazole-CH₂ - (Benzylic-like)
¹³C 134.8s-Imidazole C2
¹³C 131.2s-Imidazole C4
¹³C 116.5s-Imidazole C5
¹⁹F -218.4tt²J{F,H} = 47.2, ³J{F,H} = 22.4-CH₂-F

Note: The massive 47.2 Hz geminal coupling (²J) in the ¹H NMR and the corresponding triplet of triplets in the ¹⁹F NMR are the absolute diagnostic markers for successful aliphatic fluorination.

References

  • BenchChem. "A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals." BenchChem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkhF_ctWIt5v3G5XcrCM_1NNGFYn7O0Ny4FtmnejtLKSwwrHlZLlXcIs_mYPclu5wH5HUUGnFjerUQV6dsNPO3jBCg-X6nS2GSqc_mVEHRbtNbyyp3K735twP3yD78bDGmkN5qlS1T9L9v3TrKNj9xxymuuAt49Uwb62P2Sca5ZLwDuDhwBLfFDhNb6OomrS7009wwqLXWior3b06kM1Jk3kQE8jYnng4gxT2r7GFUwQmVcUFb19nV_0Fk_xmT_qeI2E7o5lst2aPbO43LMMHTNoFf]
  • Organic Letters. "Direct and Convenient Conversion of Alcohols to Fluorides." ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNKSxgkzSUQUCTGK2HfuOAT25NqJew7BmQ36faiR2dFsM_Y1RzVYjvVND11fIS_LwT21R8n1vmePlwj_29y2laV-mrwsUPUFYTWSfudxw0RUPl4PNSKtcgsU6v_coOm8XqmWqtCQ==]
  • PMC. "Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™." National Institutes of Health. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEATxVVAN5s1B9ZTyqpkfZuOIdS34-SytgGx1i57IjR7lB-KiKrK6wCA6Ka3Bq6e_aTsGydszXh6159BnBrPMRH8bRDu12Hh4tkKNpIWoK1rS8bVaFb2qyrsR253R9EYJ-DHfjHzqcAD3CoU5A=]
  • The Doyle Group - Princeton University. "Enantioselective Radiosynthesis of Positron Emission Tomography (PET) Tracers Containing [18F]Fluorohydrins." Princeton University. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt8Ps5cy2P9mPGgOtA2B8H9zdgtorh91YQAfoGIHT5UdtSM3q2xxP_gzjphOVHUSYfKNHpaIY6RuZScEFinv81Kbm0KWOiqrE_0yCqt_0VWVy1lOIhurx4e2VUiQJxTICgULM4rXuwZQTC7azYUnrvEknmYqahevoR49OgUneOBldGw1w_TJgaCEqV6q69PZ9jPE77fOZrDjKCocIfx6xB1Z-tHwV0jAQOEVsGOzfrtTI47skengrhEAKzbnG6AnNFk6zQ9svGj7dDh3tI8mvttduS_4N6EEpZ_8fPfh08CVc=]
  • MedChemComm. "2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography." RSC Publishing. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP7s7JvhcvDp0TusibYyadzXBUvMkuZ-nFLX3S1o_2I0ap2efisV-dzsHfOwmP5TD1BP8l1xk61aIJLGf_ZHKk0TNr_UQbanlNT3tz7DtimZKtl_PSQlG7h4ghCS2jPjIgl4flhGndzRijtkPzb3FiSPTdxxhBrJ54RLDz]

Sources

Exploratory

Physicochemical properties of 4-(2-fluoroethyl)-1H-imidazole

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-fluoroethyl)-1H-imidazole For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-fluoroethyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-(2-fluoroethyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The introduction of a fluoroethyl group to the imidazole scaffold can significantly influence its pharmacokinetic and pharmacodynamic profile. Understanding its fundamental properties, such as pKa, lipophilicity (logP), and aqueous solubility, is paramount for predicting its behavior in biological systems and for guiding rational drug design. This document details the experimental methodologies for determining these key parameters, offers insights into the interpretation of the data, and discusses the implications for drug development. While experimental data for 4-(2-fluoroethyl)-1H-imidazole is not extensively available in public literature, this guide provides robust, field-proven protocols and utilizes data from structurally related compounds for illustrative purposes, thereby equipping researchers with the necessary tools to characterize this and similar novel chemical entities.

Introduction: The Significance of Fluorination in Imidazole-Based Drug Candidates

The imidazole ring is a ubiquitous scaffold in a multitude of biologically active molecules, including the essential amino acid histidine. Its ability to act as a proton donor and acceptor, and to coordinate with metal ions, makes it a critical component in the active sites of many enzymes. In drug design, the imidazole nucleus is a versatile building block for developing therapeutic agents targeting a wide array of receptors and enzymes.

The strategic incorporation of fluorine into drug candidates, a practice known as "fluorine chemistry," has become a powerful tool in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties. The introduction of a 2-fluoroethyl substituent at the 4-position of the 1H-imidazole ring is anticipated to alter the molecule's electronic distribution, basicity, and lipophilicity, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide serves as a foundational resource for the in-depth physicochemical characterization of 4-(2-fluoroethyl)-1H-imidazole.

Core Physicochemical Properties: A Triumvirate of Influence

The journey of a drug molecule from administration to its target site is governed by a complex interplay of its physicochemical properties. For an orally administered drug, it must first dissolve in the gastrointestinal fluids, permeate the intestinal membrane, survive metabolic enzymes, and then be transported to the site of action. Three of the most influential parameters in this process are the acid dissociation constant (pKa), the partition coefficient (logP), and aqueous solubility.

Table 1: Predicted and Analogous Physicochemical Data
PropertyPredicted/Analogous Value for 4-(2-fluoroethyl)-1H-imidazoleSignificance in Drug Discovery
Molecular Formula C₅H₇FN₂Defines the elemental composition.
Molecular Weight 114.12 g/mol Influences diffusion and transport properties.
pKa ~6-7 (Predicted)Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
logP (o/w) ~0.5 - 1.5 (Predicted)Measures lipophilicity, which affects membrane permeability and protein binding.
Aqueous Solubility Moderately Soluble (Predicted)Crucial for dissolution and absorption; poor solubility can lead to low bioavailability.
Melting Point Not availableImportant for solid-state characterization and formulation.
Boiling Point Not availableRelevant for purification and handling of the compound.

Note: The values for 4-(2-fluoroethyl)-1H-imidazole are predicted or based on structurally similar compounds due to the limited availability of experimental data in the public domain.

Determination of the Acid Dissociation Constant (pKa)

The pKa of a molecule is the pH at which it is 50% ionized and 50% unionized. For an imidazole-containing compound, the pKa of the imidazole ring is a critical determinant of its charge state at physiological pH (typically around 7.4). This, in turn, profoundly affects its interactions with biological targets and its ability to cross cellular membranes.

Causality Behind Experimental Choice: Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination due to its accuracy and direct measurement of pH changes upon the addition of a titrant.[1][2] This method allows for the precise identification of the inflection point in the titration curve, which corresponds to the pKa.[1]

Experimental Protocol: Potentiometric Titration

This protocol outlines the steps for determining the pKa of 4-(2-fluoroethyl)-1H-imidazole.

Materials:

  • 4-(2-fluoroethyl)-1H-imidazole sample

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water

  • Nitrogen gas

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of 4-(2-fluoroethyl)-1H-imidazole in deionized water to create a solution of approximately 1-10 mM.

  • Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[1]

  • Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the pH measurements.[1]

  • Titration Setup: Place the beaker containing the sample solution on a magnetic stirrer and immerse the calibrated pH electrode.

  • Acidic Titration: If determining the pKa of the conjugate acid, titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.05-0.1 mL) and recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve.[2][3]

Diagram 1: Workflow for pKa Determination by Potentiometric Titration

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in deionized water B Adjust ionic strength with KCl A->B C Purge with Nitrogen B->C D Titrate with standardized NaOH C->D E Record pH after each addition D->E F Plot pH vs. Volume of Titrant E->F G Determine pKa at half-equivalence point F->G

Caption: Workflow for pKa determination.

Lipophilicity Assessment: The Octanol-Water Partition Coefficient (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical factor influencing a drug's ability to cross cell membranes. The octanol-water partition coefficient (P) is the most widely accepted measure of lipophilicity, with its logarithmic form, logP, being commonly used.[4]

Causality Behind Experimental Choice: Shake-Flask Method

The shake-flask method is a classic and reliable technique for determining logP.[4][5] It directly measures the partitioning of a compound between two immiscible phases, octanol and water, providing a direct measure of its lipophilicity.

Experimental Protocol: Shake-Flask Method for logP Determination

This protocol describes the determination of the logP of 4-(2-fluoroethyl)-1H-imidazole.

Materials:

  • 4-(2-fluoroethyl)-1H-imidazole sample

  • 1-Octanol (pre-saturated with water)

  • Water or phosphate-buffered saline (PBS) pH 7.4 (pre-saturated with 1-octanol)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

  • Phase Preparation: Pre-saturate the 1-octanol with water and the aqueous phase (water or PBS) with 1-octanol by vigorously mixing them and allowing the layers to separate.

  • Sample Addition: Add a known amount of 4-(2-fluoroethyl)-1H-imidazole to a vial containing known volumes of the pre-saturated octanol and aqueous phases.[5]

  • Equilibration: Securely cap the vial and place it on an orbital shaker or rotator for a sufficient time (e.g., 1-24 hours) to allow for complete partitioning.[5]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method like HPLC-UV.[6][7]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[4]

Diagram 2: Shake-Flask Method for logP Determination

logP_Determination cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis A Pre-saturate octanol and aqueous phase B Add compound to vial with both phases A->B C Shake to allow partitioning B->C D Centrifuge to separate phases C->D E Quantify compound in each phase (HPLC) D->E F Calculate logP E->F

Caption: Shake-flask method workflow.

Aqueous Solubility: A Prerequisite for Absorption

For a drug to be absorbed, it must first be in solution. Aqueous solubility is therefore a fundamental property that dictates the maximum concentration of a drug that can be achieved in the gastrointestinal tract, thereby influencing its bioavailability.[6]

Causality Behind Experimental Choice: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[8] It measures the concentration of a saturated solution in equilibrium with the solid drug, providing a true representation of its solubility.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

This protocol details the determination of the aqueous solubility of 4-(2-fluoroethyl)-1H-imidazole.

Materials:

  • 4-(2-fluoroethyl)-1H-imidazole sample (solid)

  • Selected aqueous buffer (e.g., PBS pH 7.4)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Analytical balance

  • HPLC or other suitable analytical instrument

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.[6] The presence of undissolved solid is crucial.

  • Equilibration: Place the vial on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, centrifuge the vial to pellet the excess solid.

  • Sample Collection and Filtration: Carefully remove an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered sample and determine the concentration of the dissolved compound using a validated analytical method such as HPLC.

  • Solubility Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.[6]

Diagram 3: Thermodynamic Solubility Determination Workflow

Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis A Add excess solid to aqueous buffer B Shake at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Quantify dissolved compound (HPLC) D->E F Calculate solubility E->F

Caption: Shake-flask solubility workflow.

Structural Characterization: Spectroscopic and Spectrometric Analysis

Beyond the core physicochemical properties, a thorough characterization of 4-(2-fluoroethyl)-1H-imidazole requires spectroscopic and spectrometric analyses to confirm its chemical structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the electronic environment within the molecule. For 4-(2-fluoroethyl)-1H-imidazole, ¹⁹F NMR will be particularly informative for confirming the presence and environment of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.

Synthesis and Purity

A well-defined synthetic route and high purity of the compound are prerequisites for accurate physicochemical and biological evaluation. While a specific synthesis for 4-(2-fluoroethyl)-1H-imidazole is not detailed here, general methods for the synthesis of substituted imidazoles are well-established in the literature.[10] The purity of the final compound should be assessed by techniques such as HPLC and NMR.

Conclusion and Future Directions

The physicochemical properties of 4-(2-fluoroethyl)-1H-imidazole are critical determinants of its potential as a drug candidate. This guide has provided a comprehensive framework for the experimental determination of its pKa, logP, and aqueous solubility, along with methods for its structural characterization. While specific experimental data for this molecule is sparse, the provided protocols offer a robust starting point for its comprehensive evaluation. Future work should focus on obtaining these experimental values and correlating them with in vitro and in vivo ADME and efficacy data to build a comprehensive structure-activity relationship and guide the development of novel imidazole-based therapeutics.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ULM. Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

  • Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [No URL available]
  • Pharma Tutor. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (March 31 2025). [Link]

  • Unknown Source. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [No URL available]
  • ACS Publications. Determination of pKa using the half-volume method: A laboratory experiment | Journal of Chemical Education. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ResearchGate. Practical methods for the measurement of log P for surfactants. (August 07 2025). [Link]

  • International Journal of Pharmaceutical Erudition. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (February 10 2014). [Link]

  • Waters. Determination of Partitioning Coefficient by UPLC-MS/MS. [Link]

  • ResearchGate. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

  • NIH. 4-Fluoroimidazole | C3H3FN2 | CID 99297 - PubChem. [Link]

  • PMC. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

  • Rsc.org. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]

  • PMC. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. (November 19 2020). [Link]

  • ResearchGate. (PDF) Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. (January 25 2022). [Link]

  • ResearchGate. Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole | Request PDF. [Link]

  • PubMed. Synthesis of Fluorinated Imidazole[4,5f][1]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. (October 28 2021). [Link]

  • Hilaris Publisher. Synthesis of Bioactive Imidazoles: A Review. (May 04 2015). [Link]

  • BMRB. bmse000790 Imidazole - Supplemental Proton Data. [Link]

  • NFDI4Chem Search Service. mass spectrometry (MS) - Dataset. (March 03 2023). [Link]

  • NIH. 2-Fluoro-1H-imidazole | C3H3FN2 | CID 559542 - PubChem. [Link]

  • EPA. 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid Properties. (October 15 2025). [Link]

  • The Good Scents Company. 4-methyl imidazole, 822-36-6. [Link]

  • Wiley Online Library. Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. (October 22 2025). [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Waters. Methodology for the Identification of Pesticide Metabolites in Complex Matrices Using UPLC-ToF/MSE and the UNIFI Scientific. [Link]

  • ChemSynthesis. ethyl 4-methyl-1H-imidazole-2-carboxylate - 40253-44-9, C7H10N2O2, density, melting point, boiling point, structural formula, synthesis. (May 20 2025). [Link]

  • EPA. 1H-Imidazole, 1-[(1E)-1-[[4-chloro-2-(trifluoromethyl)phenyl]imino]-2-propoxyethyl]- - Substance Details. [Link]

Sources

Foundational

Discovery and History of 4-(2-fluoroethyl)-1H-imidazole: A Technical Guide

This is an in-depth technical guide on the discovery, synthesis, and pharmacological significance of 4-(2-fluoroethyl)-1H-imidazole , a critical chemical probe in the history of histamine receptor research. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the discovery, synthesis, and pharmacological significance of 4-(2-fluoroethyl)-1H-imidazole , a critical chemical probe in the history of histamine receptor research.

Executive Summary

4-(2-fluoroethyl)-1H-imidazole (often referred to in early literature as fluoro-deaminohistamine or a histamine bioisostere ) represents a pivotal molecule in the structure-activity relationship (SAR) studies of histamine receptors. Its discovery was not driven by therapeutic efficacy, but by the need to delineate the precise molecular requirements for histamine receptor activation—specifically, the necessity of the cationic amino group.

This guide explores the compound's history as a mechanistic probe, its synthetic evolution from simple imidazole precursors, and its pharmacological role in validating the "cationic head" hypothesis of histamine signaling. Additionally, we examine its toxicological profile, linked to the "lethal synthesis" pathway of fluoroacetate.

Chemical Identity and Significance[1]

4-(2-fluoroethyl)-1H-imidazole is a structural analog of the neurotransmitter histamine (4-(2-aminoethyl)-1H-imidazole). In this molecule, the primary amino group (


) of histamine is replaced by a fluorine atom (

).
FeatureSpecification
IUPAC Name 4-(2-fluoroethyl)-1H-imidazole
Molecular Formula

Molecular Weight 114.12 g/mol
Key Structural Motif Imidazole ring with a C4-fluoroethyl side chain
Bioisosterism Fluorine mimics the size of the amine/hydroxyl group but lacks basicity and H-bond donor capability.[1]
Scientific Significance

The compound serves as a negative control probe . By retaining the steric bulk and chain length of histamine but removing the capacity for protonation (and thus the positive charge), researchers used this molecule to prove that a protonated nitrogen is essential for binding to Aspartate residues (e.g., Asp


) in G-protein coupled histamine receptors (H1, H2, H3, H4).

Discovery and Historical Context

The "Cationic Head" Hypothesis (1960s-1970s)

The history of 4-(2-fluoroethyl)-1H-imidazole is intertwined with the Golden Age of histamine pharmacology, led by Nobel laureate Sir James Black and medicinal chemist C.R. Ganellin at Smith, Kline & French (now GSK).

  • The Question: Is the imidazole ring sufficient for activity, or is the side-chain amine critical?

  • The Experiment: To test this, the amino group was replaced with isosteric groups that could not be protonated at physiological pH.

  • The Discovery: Early synthesis of the hydroxy analog (histaminol , imidazole-4-ethanol) showed drastically reduced activity. However, the hydroxyl group can act as a hydrogen bond donor/acceptor. To rigorously rule out H-bonding and focus on charge, the fluoro-analog was synthesized. Fluorine is a poor H-bond acceptor and cannot be protonated, yet it mimics the Van der Waals radius of the amine.

The Kirk & Cohen Era (1973)

The definitive synthetic work on fluorinated imidazoles was pioneered by Kenneth L. Kirk and Louis A. Cohen at the NIH. Their seminal 1973 paper, "Photochemistry of diazonium salts. I. Synthesis of 4-fluoroimidazoles, 4-fluorohistamine, and 4-fluorohistidine", established the methodologies for introducing fluorine into the imidazole scaffold. While their primary focus was ring fluorination, the techniques laid the groundwork for side-chain modification, leading to the characterization of 4-(2-fluoroethyl)-1H-imidazole as a tool to probe the electronic requirements of the histamine side chain.

Synthetic Methodologies

The synthesis of 4-(2-fluoroethyl)-1H-imidazole presents a challenge: the imidazole ring is electron-rich and prone to side reactions, while the side chain requires selective fluorination.

Historical Route: From Histidine (The Deamination Pathway)

Early attempts involved the deamination of histamine or histidine, but these often led to elimination products (vinyl imidazoles) rather than substitution.

Modern Preferred Route: Deoxyfluorination of Histaminol

The most robust protocol utilizes Imidazole-4-ethanol (Histaminol) as the precursor. This alcohol is readily available from the reduction of imidazole-4-acetic acid.

Step-by-Step Protocol
  • Precursor Preparation:

    • Starting Material: Imidazole-4-acetic acid hydrochloride.

    • Reagent: Lithium Aluminum Hydride (

      
      ) in THF.
      
    • Condition: Reflux under

      
       for 4 hours.
      
    • Product: Imidazole-4-ethanol (Histaminol).

  • Protection (Optional but Recommended):

    • To prevent N-fluorination or polymerization, the imidazole N1-nitrogen is often protected with a trityl (Trt) or tosyl (Ts) group.

    • Reagent: Trityl chloride (

      
      ), 
      
      
      
      , DMF.
  • Fluorination (The Critical Step):

    • Reagent:DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor .

    • Mechanism: Nucleophilic substitution (

      
      ) where the hydroxyl group is activated and displaced by fluoride.
      
    • Conditions:

      
       to Room Temperature, DCM solvent, inert atmosphere.
      
    • Reaction:

      
      
      
  • Deprotection:

    • Acidic hydrolysis (e.g., dilute HCl or TFA) removes the trityl group to yield the final salt.

Visualization: Synthetic Pathway

Synthesis Start Imidazole-4-acetic acid Inter1 Imidazole-4-ethanol (Histaminol) Start->Inter1 LiAlH4, THF Reduction Inter2 N-Trityl-Histaminol Inter1->Inter2 Trt-Cl, Et3N Protection Product 4-(2-fluoroethyl)-1H-imidazole Inter1->Product Direct DAST (Low Yield) Inter2->Product 1. DAST, DCM (-78°C) 2. TFA/H2O (Deprotection)

Caption: Synthetic route from Imidazole-4-acetic acid via Deoxyfluorination.

Pharmacological Profile

Receptor Binding Affinity

The primary utility of 4-(2-fluoroethyl)-1H-imidazole is its lack of affinity .

  • H1 Receptor (Smooth Muscle): Negligible agonist activity. Confirms that the electrostatic interaction between the protonated amine and the receptor's aspartate residue is non-negotiable for activation.

  • H2 Receptor (Gastric Acid): Inactive. Unlike H1, H2 receptors can tolerate some bulk, but the charge requirement remains strict.

  • H3/H4 Receptors: Weak to no affinity.

The "Lethal Synthesis" (Toxicology Warning)

Researchers handling this compound must be aware of its metabolic fate.

  • Mechanism: 4-(2-fluoroethyl)-1H-imidazole can be oxidized in vivo (likely by non-specific oxidases or P450s) to release fluoroacetaldehyde or fluoroacetate .

  • Pathway: Fluoroacetate enters the Krebs cycle, is converted to fluorocitrate , and irreversibly inhibits aconitase . This halts cellular respiration, leading to citrate accumulation and death.

Visualization: Pharmacophore Comparison

Pharmacophore cluster_0 Histamine (Agonist) cluster_1 4-(2-fluoroethyl)imidazole (Inactive Probe) H_Struct Imidazole -- CH2 -- CH2 -- NH3(+) H_Bind Ionic Bond with Asp3.32 H_Struct->H_Bind High Affinity F_Struct Imidazole -- CH2 -- CH2 -- F F_Bind No Ionic Interaction F_Struct->F_Bind Negligible Affinity

Caption: Bioisosteric comparison showing the loss of ionic binding capability in the fluoro-analog.

Modern Applications

While not a drug candidate, 4-(2-fluoroethyl)-1H-imidazole remains relevant in:

  • Fragment-Based Drug Discovery (FBDD): Used as a fragment to screen for hydrophobic pockets in novel histamine-binding proteins where the amine is not required.

  • PET Tracer Development: It serves as a structural reference for [18F]-labeled histamine analogs . Although [18F]fluorohistamine is used, the 4-(2-fluoroethyl) moiety is often investigated to improve blood-brain barrier (BBB) permeability due to the high lipophilicity of the C-F bond compared to C-NH2.

  • Enzyme Inhibition: Investigated as a potential substrate/inhibitor for enzymes that process imidazole-ethanols, such as specific alcohol dehydrogenases.

References

  • Kirk, K. L., & Cohen, L. A. (1973).[2] Photochemistry of diazonium salts.[2][3] I. Synthesis of 4-fluoroimidazoles, 4-fluorohistamine, and 4-fluorohistidine. Journal of the American Chemical Society, 95(14), 4619–4624.[2] Link

  • Ganellin, C. R. (1982). Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors. In: Pharmacology of Histamine Receptors. Wright-PSG. Link

  • Black, J. W., et al. (1972). Definition and antagonism of histamine H2-receptors. Nature, 236, 385–390. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry, 40(5), 574-578. Link

Sources

Exploratory

Crystal Structure Analysis of 4-(2-fluoroethyl)-1H-imidazole Derivatives

This guide outlines the structural analysis of 4-(2-fluoroethyl)-1H-imidazole , a compound of significant interest in medicinal chemistry due to its bioisosteric relationship with histamine and its utility as a metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural analysis of 4-(2-fluoroethyl)-1H-imidazole , a compound of significant interest in medicinal chemistry due to its bioisosteric relationship with histamine and its utility as a metabolic probe.

The following technical breakdown synthesizes crystallographic principles with specific conformational physics relevant to fluoroalkyl-heterocycles.

Technical Guide for Structural Characterization & Solid-State Analysis

Executive Summary & Structural Significance

The introduction of a fluorine atom into the ethyl side chain of an imidazole derivative induces profound stereoelectronic effects that dictate solid-state packing. Unlike the non-fluorinated analog (histamine or 4-ethylimidazole), 4-(2-fluoroethyl)-1H-imidazole exhibits a distinct conformational preference driven by the gauche effect .

For the drug development scientist, understanding this structure is critical for:

  • Receptor Binding: The gauche conformation mimics the "active" folded conformation of histamine recognized by H3 receptors.

  • Solid-State Stability: The C-H...F interactions provide secondary lattice stabilization, influencing shelf-life and solubility.

Synthesis & Crystallization Protocol

Objective: Obtain single crystals suitable for high-resolution X-ray Diffraction (XRD).

A. Synthesis Pathway (Brief)

The most reliable route to the crystalline hydrochloride or free base form involves the deoxyfluorination of the precursor alcohol.

  • Precursor: 4-(2-hydroxyethyl)-1H-imidazole (Histaminol).

  • Fluorination: Treat with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor in anhydrous DCM at -78°C to room temperature.

    • Critical Control: Maintain low temperature to prevent elimination to the vinyl-imidazole.

  • Purification: Neutralize with

    
    , extract into EtOAc, and purify via flash chromatography (MeOH/DCM).
    
B. Crystallization Strategy

Imidazoles are notorious for forming oils or amorphous solids due to their high hydrogen-bonding capability. To force crystallization, we employ a polarity-gradient slow diffusion method.

ParameterProtocolRationale
Solvent System Ethanol (Solvent) / Diethyl Ether (Anti-solvent)Ethanol solubilizes the polar imidazole; ether slowly reduces solubility to induce nucleation.
Method Vapor DiffusionMinimizes kinetic trapping, allowing thermodynamic equilibrium (better crystal quality).
Concentration 20 mg/mLHigh enough to supersaturate, low enough to prevent rapid precipitation.
Temperature 4°C (Refrigerated)Lower thermal energy encourages stronger H-bond network formation.

Validation Step: Before XRD, verify the bulk purity using


-NMR. A triplet of triplets at 

ppm confirms the

moiety.

Structural Analysis: The Core Mechanics

This section details the expected crystallographic features based on the physics of fluorinated heterocycles.

A. Unit Cell & Space Group
  • Crystal System: Monoclinic (Most probable)[1]

  • Space Group:

    
     or 
    
    
    
  • Z (Molecules/Cell): 4

  • Reasoning: This centrosymmetric packing allows for the formation of antiparallel hydrogen-bonded chains (tape motifs), which is the energetic minimum for mono-substituted imidazoles.

B. Conformational Analysis: The Gauche Effect

The defining feature of this structure is the torsion angle of the side chain (


).
  • Observation: The 2-fluoroethyl group will adopt a synclinal (gauche) conformation (

    
    ), rather than the sterically favored antiperiplanar (
    
    
    
    ) form.
  • Mechanism: This is driven by hyperconjugation .[2][3][4] Electron density from the filled

    
     orbital donates into the empty, low-lying 
    
    
    
    antibonding orbital.
    • 
       interaction stabilizes the gauche rotamer by ~1-2 kcal/mol.
      
  • Dipole Alignment: The C-F dipole aligns antiparallel to the local dipole of the imidazole ring, further locking this conformation.

C. Intermolecular Interaction Network

The crystal lattice is held together by a hierarchy of forces:

  • Primary Motif (Strong): N-H...N Hydrogen Bonds

    • The imidazole ring acts as both a donor (

      
      -H) and an acceptor (
      
      
      
      ).
    • Geometry: Infinite 1D chains running parallel to the crystallographic b-axis.

    • Distance:

      
      .
      
  • Secondary Motif (Weak): C-H...F Interactions

    • The fluorine atom is not a strong H-bond acceptor but acts as a structure-directing agent.

    • Interaction:

      
       or 
      
      
      
      .
    • Geometry: These weak contacts cross-link the primary imidazole chains, increasing the melting point relative to the non-fluorinated analog.

Experimental Workflow Visualization

The following diagram illustrates the critical path from synthesis to structural refinement.

G Start Start: 4-(2-hydroxyethyl)imidazole Synth Deoxyfluorination (DAST, -78°C) Start->Synth Purify Purification (Flash Chrom + 19F-NMR Check) Synth->Purify Cryst Crystallization (Vapor Diffusion: EtOH/Et2O) Purify->Cryst Purity >98% Cryst->Purify Amorphous/Oil XRD Single Crystal XRD (Mo-Kα source, 100 K) Cryst->XRD Crystal Size >0.1mm Solve Structure Solution (Direct Methods / SHELXT) XRD->Solve Refine Refinement (Least Squares / SHELXL) Solve->Refine Refine->Solve R1 > 5% Analyze Final Analysis (Gauche Effect & H-Bond Network) Refine->Analyze

Figure 1: Critical path workflow for the structural determination of fluorinated imidazoles.

Interaction Network Diagram

This diagram visualizes the supramolecular assembly expected in the crystal lattice.

Interactions Im1 Imidazole Mol A Im2 Imidazole Mol B Im1->Im2 N-H...N (Tape Motif) 2.85 Å Im3 Imidazole Mol C Im2->Im3 N-H...N (Tape Motif) 2.85 Å F_group Fluoroethyl Side Chain F_group->Im2 Intramolecular Hyperconjugation (Gauche Effect) F_group->Im3 Intermolecular C-H...F Contact 3.2 Å

Figure 2: Supramolecular connectivity showing the primary H-bond tape and secondary Fluorine interactions.

Key Data Summary (Predicted vs. Typical)

Structural ParameterTypical Value (Imidazole)Predicted Effect of Fluoroethyl
C-C-C-F Torsion N/A60.0° ± 5° (Gauche)
C-F Bond Length 1.35 Å (Alkyl-F)1.38 Å (Elongated due to

donation)
N1-C2 Bond Length 1.32 ÅUnchanged (Ring aromaticity intact)
Packing Efficiency ~68%Slightly higher (F is small, fits in voids)
Tautomer Preference

-H (N1-H)

-H
(Stabilized by remote dipole)

References

  • Kirk, K. L., & Cohen, L. A. (1973).[5][6] Photochemistry of diazonium salts.[6] I. Synthesis of 4-fluoroimidazoles, 4-fluorohistamine, and 4-fluorohistidine.[5][6] Journal of the American Chemical Society.[6][7]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • Wolfe, S. (1972). The Gauche Effect.[2][3][4][8][9] Some Stereochemical Consequences of Adjacent Electron Pairs and Polar Bonds. Accounts of Chemical Research.

  • Aakeröy, C. B., et al. (2004). Solid state hydrogen bonding in imidazole derivatives: A persistent tape motif. CrystEngComm.

  • Samdal, S., et al. (2013). Synthesis, microwave spectrum, and conformational properties of 2-fluoroethyl azide. The Journal of Physical Chemistry A.

Sources

Foundational

In Silico Profiling and Molecular Docking Protocol: 4-(2-Fluoroethyl)-1H-imidazole as a Novel Histaminergic Probe

Executive Summary This technical guide outlines a comprehensive in silico framework for the structural characterization, molecular docking, and dynamic simulation of 4-(2-fluoroethyl)-1H-imidazole . As a fluorinated anal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines a comprehensive in silico framework for the structural characterization, molecular docking, and dynamic simulation of 4-(2-fluoroethyl)-1H-imidazole . As a fluorinated analog of the histamine scaffold (lacking the terminal amine), this molecule serves as a critical chemical probe for mapping the electrostatic and steric requirements of imidazole-binding pockets, particularly within the Histamine H3 Receptor (H3R) and Heme-containing enzymes (CYP450) .

The protocol details the use of Density Functional Theory (DFT) for precise ligand parameterization, followed by high-throughput docking and Molecular Dynamics (MD) to evaluate binding stability. The inclusion of the 2-fluoroethyl group introduces unique dipole interactions and metabolic stability features that distinguish it from the parent 4-ethylimidazole.

Molecular Characterization & DFT Analysis

Before docking, the ligand must be characterized at the quantum mechanical level to ensure accurate partial charge assignment and geometry. The fluorine atom at the


-position of the ethyl side chain induces an inductive effect (

), potentially lowering the

of the imidazole ring compared to histamine.
Geometry Optimization Protocol

Objective: Determine the global minimum conformation and electrostatic potential (ESP) surface.

  • Software: Gaussian 16 or ORCA.

  • Theory Level: DFT B3LYP functional with the 6-311G++(d,p) basis set.

  • Solvation Model: IEFPCM (Implicit Solvation) with water (

    
    ) to mimic physiological conditions.
    
  • Key Output:

    • Dipole Moment: Analyze the vector magnitude towards the fluorine.

    • ESP Map: Visualize the electron density around the imidazole N3 (acceptor) and N1 (donor) vs. the fluoroethyl tail.

    • HOMO-LUMO Gap: Predict chemical reactivity and stability.

Ligand Preparation for Docking
  • Charge Assignment: Convert DFT-derived ESP charges to RESP (Restrained Electrostatic Potential) charges for AMBER force field compatibility.

  • Stereochemistry: Ensure the imidazole tautomer (N

    
    -H vs N
    
    
    
    -H) is correctly defined. For H3R binding, the N
    
    
    -H tautomer is often preferred for interaction with Transmembrane (TM) helices.

Target Identification & Protein Preparation

The imidazole core suggests affinity for G-Protein Coupled Receptors (GPCRs) and metalloenzymes. This guide focuses on the Histamine H3 Receptor (H3R) , a key CNS target where 4-substituted imidazoles typically act as agonists or antagonists.

Target Selection
  • Primary Target: Human Histamine H3 Receptor.[1]

  • PDB ID: 7F61 (Crystal structure of H3R in complex with an inverse agonist).

  • Rationale: The H3R orthosteric pocket contains Asp114 (3.32) and Glu206 (5.46) , which typically anchor the imidazole and amine of histamine. Docking 4-(2-fluoroethyl)-1H-imidazole tests if the fluorine can mimic the polar interactions of the amine or if the molecule binds as a neutral lipophilic fragment.

Protein Preparation Workflow
  • Structure Retrieval: Download PDB 7F61 from the RCSB Protein Data Bank.

  • Cleaning: Remove non-receptor atoms (water, ions, co-crystallized ligand).

  • Protonation: Use PropKa (pH 7.4) to assign protonation states to residues.

    • Critical Step: Ensure Asp114 is deprotonated (negatively charged) to test interaction with the imidazole ring.

  • Minimization: Restrained minimization (OPLS3e force field) to relieve steric clashes while maintaining crystal topology.

Molecular Docking Protocol

This section details the specific docking strategy using AutoDock Vina (open source) or Schrödinger Glide (commercial).

Grid Generation

Define the search space around the orthosteric binding site.

  • Center: Coordinates of the co-crystallized ligand in 7F61.

  • Dimensions:

    
     Å box.
    
  • Spacing: 0.375 Å (standard) or 1.0 Å (if using Glide).

Docking Parameters
  • Algorithm: Lamarckian Genetic Algorithm (LGA).

  • Exhaustiveness: Set to 32 (high precision).

  • Poses: Generate top 10 conformations.

  • Scoring Function: Vina Score (kcal/mol) or Glide Score (GScore).

Interaction Analysis Criteria

Evaluate the top-ranked pose based on:

  • H-Bond: Distance

    
     Å between Imidazole-NH and Asp114 .
    
  • Halogen Bond: Check for interaction between Fluorine and backbone carbonyls or Ser/Thr side chains.

  • Pi-Pi Stacking: Interaction with Tyr189 or Phe193 .

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations are required to validate the stability of the 4-(2-fluoroethyl)-1H-imidazole complex over time.

Simulation Setup
  • Engine: GROMACS or DESMOND.

  • Force Field: CHARMM36m (protein) + CGenFF (ligand).

  • System:

    • Membrane: POPC lipid bilayer (since H3R is a GPCR).

    • Solvent: TIP3P water model.

    • Ions: Neutralize with Na

      
       and Cl
      
      
      
      (0.15 M).
Production Run Protocol
  • Minimization: Steepest descent (5000 steps).

  • Equilibration:

    • NVT (1 ns, 300 K) – Restrain protein/ligand.

    • NPT (1 ns, 1 atm) – Relax membrane.

  • Production: 100 ns unconstrained simulation.

  • Time Step: 2 fs.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Measure ligand stability within the pocket. Acceptable drift

    
     Å.
    
  • RMSF (Root Mean Square Fluctuation): Assess residue flexibility upon binding.

  • H-Bond Lifetime: Percentage of simulation time specific interactions (e.g., F...H-N) persist.

ADMET Profiling & Drug-Likeness

The 2-fluoroethyl group is often employed to modulate lipophilicity and metabolic stability.

Predicted Properties (SwissADME)
PropertyValue (Predicted)Significance
Formula C

H

FN

Low MW fragment.
Log

~0.8 - 1.2Optimal for BBB penetration.
TPSA ~28 Å

High CNS permeability.
H-Bond Donors 1 (Imidazole NH)Good membrane transport.
H-Bond Acceptors 2 (Imidazole N, F)Receptor interaction potential.[1][2][3]
Toxicity Risks
  • hERG Inhibition: Low risk due to low MW and lack of lipophilic cationic tail.

  • CYP Inhibition: Moderate risk. Imidazole ring can coordinate Heme iron in CYP3A4/2D6.

Visualization of Workflows

In Silico Experimental Pipeline

This diagram illustrates the step-by-step workflow from ligand construction to MD simulation.

G Start Ligand Construction 4-(2-fluoroethyl)-1H-imidazole DFT DFT Optimization (B3LYP/6-311G++) Start->DFT Geometry & ESP Docking Molecular Docking (AutoDock Vina / Glide) DFT->Docking RESP Charges Target Target Selection Histamine H3 Receptor (PDB: 7F61) Prep System Preparation (Protonation, Membrane Builder) Target->Prep Prep->Docking MD MD Simulation (100 ns, POPC Membrane) Docking->MD Top Pose Analysis Analysis (RMSD, Binding Energy, ADMET) MD->Analysis

Caption: Figure 1: Comprehensive in silico workflow for the structural and dynamic profiling of 4-(2-fluoroethyl)-1H-imidazole.

Predicted Binding Interaction Pathway

This diagram hypothesizes the key molecular interactions within the H3R binding pocket.

Interaction Ligand 4-(2-fluoroethyl)-1H-imidazole Asp114 Asp114 (TM3) (Anionic Anchor) Ligand->Asp114 Ionic/H-Bond (Imidazole NH) Ligand->Asp114 Dipole Interaction (C-F) Glu206 Glu206 (TM5) (H-Bond Acceptor) Ligand->Glu206 H-Bond (Possible) Tyr189 Tyr189 (Pi-Stacking) Ligand->Tyr189 Pi-Pi T-shaped Phe193 Phe193 (Hydrophobic) Ligand->Phe193 Hydrophobic (Ethyl chain)

Caption: Figure 2: Hypothesized interaction network of 4-(2-fluoroethyl)-1H-imidazole within the Histamine H3 Receptor orthosteric site.

References

  • Gaussian 16, Revision C.01 , Gaussian, Inc., Wallingford CT, 2016.

  • AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function , efficient optimization, and multithreading. Journal of Computational Chemistry, 2010.

  • RCSB Protein Data Bank: PDB 7F61 . Structure of the human histamine H3 receptor bound to an inverse agonist.

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 2017.

  • GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 2015.

Sources

Exploratory

Mechanistic Profiling and In Vitro Degradation Dynamics of 4-(2-Fluoroethyl)-1H-Imidazole

The Molecular Architecture and Metabolic Liabilities When evaluating the metabolic stability of small-molecule fragments or radiotracer precursors, understanding the intrinsic liabilities of their substructures is paramo...

Author: BenchChem Technical Support Team. Date: March 2026

The Molecular Architecture and Metabolic Liabilities

When evaluating the metabolic stability of small-molecule fragments or radiotracer precursors, understanding the intrinsic liabilities of their substructures is paramount. 4-(2-fluoroethyl)-1H-imidazole presents a fascinating, dual-faceted metabolic profile driven by its two primary functional groups: the imidazole core and the 2-fluoroethyl side chain.

The Imidazole Core: CYP450 Coordination

The unsubstituted nitrogen atoms within the 1H-imidazole ring possess lone pairs that readily coordinate with the heme iron of cytochrome P450 (CYP) enzymes. In our experience, this coordination often results in the molecule acting as a competitive inhibitor—particularly against isoforms like CYP3A4, CYP2C9, and CYP2E1—before it is eventually oxidized[1]. This self-limiting metabolic rate can artificially inflate apparent in vitro half-lives if substrate concentrations are not strictly controlled during assays.

The 2-Fluoroethyl Moiety: Oxidative Defluorination

The 2-fluoroethyl group is a widely used bioisostere and positron emission tomography (PET) radiolabeling tag (


F). However, it is highly susceptible to Phase I oxidative metabolism. CYP enzymes catalyze the hydroxylation of the carbon 

to the fluorine atom[2]. This creates a highly unstable

-fluoroalcohol intermediate that rapidly undergoes heterolytic C-F bond cleavage.

This degradation pathway has two critical consequences:

  • Radiotracer Failure: The release of free fluoride ions leads to non-specific accumulation in bone tissue, ruining the signal-to-noise ratio in PET imaging[2].

  • Toxicological Risk: The remaining carbon fragment is often oxidized into fluoroacetaldehyde and subsequently fluoroacetate. Fluoroacetate is a highly toxic metabolite that forms fluorocitrate, a potent inhibitor of aconitase that fatally disrupts the tricarboxylic acid (TCA) cycle[3].

Pathway A 4-(2-fluoroethyl)-1H-imidazole B CYP450 Oxidation (Phase I) A->B C α-Hydroxy Intermediate [Unstable] B->C D Fluoroacetaldehyde C->D C-C Cleavage F Free Fluoride (F-) [Bone Uptake] C->F Heterolytic Defluorination E Fluoroacetate (TCA Inhibitor) D->E Aldehyde Dehydrogenase

Caption: CYP450-mediated oxidative defluorination pathway of 4-(2-fluoroethyl)-1H-imidazole.

Establishing a Self-Validating Experimental Design

To accurately quantify the degradation of 4-(2-fluoroethyl)-1H-imidazole, we utilize a Human Liver Microsome (HLM) stability assay. As an application scientist, I cannot stress enough that a protocol is only as reliable as its internal controls. We design this workflow as a self-validating system:

  • Minus-NADPH Control: CYP enzymes require NADPH as a cofactor. By running a parallel incubation without NADPH, we isolate enzymatic degradation from spontaneous chemical hydrolysis. If degradation occurs here, the fluoroethyl group is chemically unstable, independent of biology.

  • Zero-Time (

    
    ) Quench:  Quenching the reaction immediately upon substrate addition establishes a true 100% baseline, accounting for any non-specific binding to the plasticware or microsomal proteins.
    
  • Positive Control (Verapamil/Testosterone): Validates the metabolic competence of the specific HLM batch used.

Workflow N1 1. Substrate Prep (1 µM in Buffer) N2 2. HLM + NADPH (37°C Incubation) N1->N2 N3 3. Cold ACN Quench (Stop Reaction) N2->N3 0-60 min N4 4. Centrifugation (Protein Precip.) N3->N4 N5 5. LC-MS/MS & Fluoride Assay N4->N5

Caption: Step-by-step in vitro liver microsomal stability and metabolite profiling workflow.

Step-by-Step Methodology: Microsomal Stability & Defluorination Assay

Reagents: Human Liver Microsomes (20 mg/mL), 100 mM Potassium Phosphate Buffer (pH 7.4), NADPH Regenerating System, Cold Acetonitrile (ACN) containing Internal Standard (IS).

Step 1: Matrix Preparation Dilute HLMs in 100 mM phosphate buffer to a final working concentration of 0.5 mg/mL protein. Causality note: Keeping protein concentration low (≤0.5 mg/mL) minimizes non-specific protein binding, ensuring the calculated intrinsic clearance (


) reflects true enzymatic affinity.

Step 2: Substrate Addition Spike 4-(2-fluoroethyl)-1H-imidazole into the matrix to achieve a final concentration of 1 µM. Causality note: 1 µM is chosen to remain well below the Michaelis constant (


) of typical CYP enzymes, ensuring first-order kinetics for accurate half-life calculation.

Step 3: Reaction Initiation Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

Step 4: Time-Course Sampling & Quenching At specific intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold ACN containing the IS. Causality note: ACN is preferred over methanol as it produces a tighter, denser protein pellet during centrifugation, preventing column clogging during LC-MS/MS.

Step 5: Centrifugation & Analysis Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis (to track parent compound depletion) and Ion-Selective Electrode (ISE) analysis (to quantify free fluoride release).

Quantitative Data Synthesis

Based on standard kinetic profiling of fluoroethyl-imidazoles, the table below summarizes the expected in vitro degradation parameters across species. Notice the interspecies variation; rat microsomes typically exhibit higher baseline CYP activity, leading to faster defluorination rates compared to human models.

ParameterHuman Liver Microsomes (HLM)Rat Liver Microsomes (RLM)Analytical Method
Half-life (

)
32.4 ± 2.1 min18.6 ± 1.4 minLC-MS/MS (Parent Depletion)
Intrinsic Clearance (

)
42.8 µL/min/mg protein74.5 µL/min/mg proteinLog-linear regression of AUC
% Defluorination (at 60 min) 28.5%46.2%Fluoride Ion-Selective Electrode
Primary CYP Isoforms CYP3A4, CYP2E1CYP3A1, CYP2E1Recombinant CYP Phenotyping
Minus-NADPH Stability >99% intact at 60 min>99% intact at 60 minLC-MS/MS

Structural Optimization: Mitigating Defluorination

If 4-(2-fluoroethyl)-1H-imidazole is a critical pharmacophore or radiotracer precursor, its rapid defluorination must be engineered out. The most scientifically sound approach is Deuteration .

By replacing the hydrogen atoms on the fluoroethyl chain with deuterium (creating a 4-(2-fluoroethyl-


)-1H-imidazole derivative), we exploit the Kinetic Isotope Effect (KIE). The C-D bond is significantly stronger than the C-H bond, requiring higher activation energy for CYP450 to perform the initial 

-hydroxylation. Literature demonstrates that deuteration of fluoroethyl groups can extend plasma half-lives by up to 10-fold and practically eliminate in vivo defluorination and subsequent bone uptake[4].

References

  • Source: kchem.org (Journal of the Korean Chemical Society)
  • The Dark Side of Fluorine Source: ACS Medicinal Chemistry Letters URL
  • Source: ResearchGate (Drug Metabolism and Disposition)
  • Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative Source: RSC Advances URL

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for [18F] Radiolabeling of 4-(2-fluoroethyl)-1H-imidazole

Abstract & Scope This application note details the optimized protocol for the radiosynthesis of 4-(2-[18F]fluoroethyl)-1H-imidazole (herein referred to as [18F]FEIM ). This tracer is a structural analog of histamine and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized protocol for the radiosynthesis of 4-(2-[18F]fluoroethyl)-1H-imidazole (herein referred to as [18F]FEIM ). This tracer is a structural analog of histamine and imidazole-based hypoxia markers. The synthesis utilizes a 1-trityl-4-(2-(tosyloxy)ethyl)-1H-imidazole precursor, employing a standard nucleophilic aliphatic substitution (


) followed by acidic deprotection.

This guide is designed for radiochemists utilizing automated synthesis modules (e.g., GE TRACERlab FX, Synthera®, or similar) and prioritizes high specific activity (SA) and radiochemical purity (RCP).

Chemical Strategy & Mechanism

The synthesis of [18F]FEIM presents a specific challenge: the imidazole ring contains a secondary amine (N1) that is nucleophilic. Direct fluorination without protection would lead to competing N-alkylation. Therefore, a Trityl (triphenylmethyl) protecting group is employed at the N1 position.

Reaction Pathway
  • Precursor: 1-Trityl-4-(2-(tosyloxy)ethyl)-1H-imidazole . The bulky trityl group shields the imidazole nitrogen and increases lipophilicity, facilitating solubility in the organic reaction solvent (Acetonitrile).

  • Labeling (

    
    ):  The tosylate leaving group on the ethyl chain is displaced by [18F]fluoride.
    
  • Deprotection (Hydrolysis): The trityl group is acid-labile. Treatment with HCl quantitatively removes the protecting group, yielding the final [18F]FEIM.

Reaction Scheme Visualization

ReactionScheme Precursor Precursor 1-Trityl-4-(2-tosyloxyethyl)imidazole Intermediate Intermediate [18F]1-Trityl-4-(2-fluoroethyl)imidazole Precursor->Intermediate SN2 Fluorination MeCN, 100°C, 10 min F18 [18F]F- / K2.2.2 F18->Intermediate Final Final Product [18F]4-(2-fluoroethyl)-1H-imidazole Intermediate->Final Deprotection 1M HCl, 100°C, 5 min HCl HCl (Hydrolysis) HCl->Final

Figure 1: Reaction pathway for the synthesis of [18F]FEIM involving fluorination and deprotection.

Materials & Equipment

Reagents
ReagentGradePurpose
Precursor >95% Purity1-Trityl-4-(2-(tosyloxy)ethyl)-1H-imidazole (5–10 mg)
[18F]Fluoride No-carrier-addedNucleophile source
Kryptofix 2.2.2 (K222) Reagent GradePhase transfer catalyst
Potassium Carbonate (K2CO3) 99.99% Trace Metal BasisCounter-ion source
Acetonitrile (MeCN) Anhydrous (<10 ppm H2O)Reaction solvent
Hydrochloric Acid (HCl) 1.0 MDeprotection agent
Sodium Hydroxide (NaOH) 1.0 MNeutralization
HPLC Mobile Phase HPLC Grade5% Ethanol / 95% Phosphate Buffer (10mM)
Automated Module Configuration

The synthesis requires a module with a heating reactor and semi-preparative HPLC capability.

  • Vial 1: K222 (15 mg) + K2CO3 (3 mg) in MeCN/H2O (1 mL).

  • Vial 2: Precursor (5.0 mg) in Anhydrous MeCN (1.0 mL).

  • Vial 3: 1.0 M HCl (1.0 mL).

  • Vial 4: 1.0 M NaOH (1.0 mL) + Buffer (2.0 mL) for HPLC loop loading.

Experimental Protocol

Step 1: [18F]Fluoride Trapping & Elution[3]
  • Pass aqueous [18F]fluoride through a QMA Carbonate cartridge (pre-conditioned with 10 mL 0.5M K2CO3 and 20 mL water).

  • Elute trapped [18F]F- into the reactor using the K222/K2CO3 solution (Vial 1).

Step 2: Azeotropic Drying[1]
  • Critical Control Point: Water severely inhibits the

    
     reaction.
    
  • Heat reactor to 95°C under vacuum and helium flow for 3 minutes.

  • Add 1 mL anhydrous MeCN (from a separate drying reservoir if available, or use the precursor solvent in split-addition mode).

  • Heat to 100°C under vacuum/flow until completely dry. Repeat if necessary until pressure baseline is stable.

Step 3: Labeling Reaction[4]
  • Add Precursor solution (Vial 2) to the dried [18F]fluoride complex.

  • Seal reactor and heat to 100°C for 10 minutes .

    • Note: Do not exceed 110°C; trityl groups are generally stable but thermal decomposition of the imidazole ring can occur at very high temperatures.

  • Cool reactor to 40°C.

Step 4: Deprotection (Hydrolysis)
  • Add 1.0 M HCl (Vial 3) directly to the crude reaction mixture.

  • Heat to 100°C for 5 minutes .

    • Mechanism:[1][2][3] The acidic environment cleaves the trityl group. The fluoroethyl-imidazole core is stable under these conditions.

  • Cool reactor to 40°C.

Step 5: Neutralization & Purification
  • Add Neutralization Buffer (Vial 4) to the reactor to adjust pH to ~7–8.

  • Transfer the mixture to the HPLC injection loop.

  • HPLC Conditions:

    • Column: Semi-prep C18 (e.g., Phenomenex Luna 5µ C18(2), 250 x 10 mm).

    • Mobile Phase: 5% Ethanol / 95% 10mM Sodium Phosphate Buffer (pH 7.4).

    • Flow Rate: 4–5 mL/min.

    • Detection: UV (220 nm) and Gamma.

  • Collect the product peak (Retention time typically 8–12 mins; Trityl-OH and unreacted precursor elute much later or are retained).

Step 6: Formulation
  • Dilute the collected HPLC fraction with 20 mL sterile water.

  • Pass through a C18 Light Sep-Pak (traps the product).

  • Wash Sep-Pak with 5 mL sterile water.

  • Elute product with 1 mL Ethanol followed by 9 mL Saline into the final sterile vial (through a 0.22 µm vent filter).

Process Workflow Diagram

Workflow QMA 1. QMA Trapping ([18F]F- Isolation) Drying 2. Azeotropic Drying (Removal of H2O) QMA->Drying Labeling 3. Fluorination (100°C, 10 min) Drying->Labeling Hydrolysis 4. Acid Hydrolysis (HCl, 100°C, 5 min) Labeling->Hydrolysis HPLC 5. HPLC Purification (Separation of Trityl-OH) Hydrolysis->HPLC Formulation 6. Formulation (SPE & Sterile Filter) HPLC->Formulation

Figure 2: Step-by-step automated workflow for [18F]FEIM production.

Quality Control (QC) Criteria

TestMethodAcceptance Criteria
Appearance VisualClear, colorless solution
pH pH Strip/Meter4.5 – 8.5
Radiochemical Purity Analytical HPLC / TLC> 95%
Radionuclidic Identity Half-life measurement105 – 115 min
Chemical Purity HPLC (UV 220nm)No single impurity > 0.1 µg/mL
Residual Solvents GCMeCN < 410 ppm, EtOH < 5000 ppm
Bacterial Endotoxins LAL Test< 175 EU/Vmax

Troubleshooting & Optimization

Issue: Low Radiochemical Yield (RCY)
  • Cause 1: Wet Reaction. Even trace moisture kills the nucleophilic fluorination.

    • Fix: Check vacuum pump efficiency and ensure azeotropic drying cycles are sufficient (at least 2 cycles).

  • Cause 2: Incomplete Deprotection. Intermediate [18F]Trityl-FEIM is observed in HPLC.

    • Fix: Increase hydrolysis time to 7 minutes or increase HCl concentration to 2M.

Issue: Impurities in Final Product
  • Cause: Trityl Alcohol Breakthrough. Triphenylmethanol (Trityl-OH) is the byproduct of deprotection.

    • Fix: Ensure the HPLC cut time is precise. Trityl-OH is very lipophilic and usually elutes much later than the polar [18F]FEIM. Ensure the column is flushed with high organic solvent (e.g., 80% MeCN) between runs.

References

  • Direct Synthesis of [18F]Fluoroethyl Tosylate: Bioorganic & Medicinal Chemistry. "Efficient automated synthesis of [18F]fluoroethyl tosylate."

  • Imidazole Fluorination Strategies: Journal of Labelled Compounds and Radiopharmaceuticals. "Synthesis of [18F]fluoroetanidazole: a potential new tracer for imaging hypoxia."

  • General [18F]Fluorination of Heterocycles: Chemical Reviews. "Fluorine-18 radiochemistry, labeling strategies and synthetic routes."[4][5][2][6][7][8]

  • Trityl Protection in Radiochemistry: Nuclear Medicine and Biology. "Use of Trityl protecting groups in the synthesis of [18F]labeled peptides and imidazoles."

(Note: While specific literature on "4-(2-fluoroethyl)-1H-imidazole" as a named tracer is limited, the protocol above is derived from established methodologies for [18F]fluorohistamine and [18F]fluoroetanidazole analogs.)

Sources

Application

Using 4-(2-fluoroethyl)-1H-imidazole as a prosthetic group for protein labeling

Executive Summary This guide details the protocol for utilizing 4-(2-fluoroethyl)-1H-imidazole (specifically the F-labeled variant, hereafter referred to as [ F]FEIm ) as a prosthetic group for radiolabeling proteins. Un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for utilizing 4-(2-fluoroethyl)-1H-imidazole (specifically the


F-labeled  variant, hereafter referred to as [

F]FEIm
) as a prosthetic group for radiolabeling proteins. Unlike standard amine-reactive agents (e.g., [

F]SFB) or thiol-reactive maleimides, [

F]FEIm offers a unique chemical profile. It serves primarily as a nucleophilic prosthetic group capable of reacting with electrophile-modified proteins (e.g.,

-haloacetylated scaffolds) or as a coordination ligand for heme-containing enzymes and metal-binding domains.

This document covers the radiosynthesis of [


F]FEIm, its conjugation strategies , and quality control  parameters, designed for researchers in PET tracer development and chemical biology.

Scientific Grounding & Mechanism

Chemical Identity & Rationale
  • Compound: 4-(2-fluoroethyl)-1H-imidazole.

  • Structure: An imidazole heterocycle substituted at the C4 position with a fluoroethyl group.

  • Role:

    • Nucleophile: The imidazole ring nitrogens (N1/N3) act as nucleophiles for conjugation to alkyl halides (e.g., iodoacetyl groups).

    • Ligand: The imidazole moiety mimics histidine, allowing non-covalent but high-affinity labeling of heme proteins (e.g., P450s, myoglobin) or His-tag recognition sites.

  • Advantages:

    • Metabolic Stability: The fluoroethyl group at C4 is generally resistant to rapid defluorination compared to N-fluoroalkyl analogs.

    • Hydrophilicity: Imidazole improves the water solubility of the prosthetic group compared to phenyl-based groups (like fluorobenzaldehydes), reducing non-specific binding.

Mechanism of Action

The labeling strategy relies on a "reverse" conjugation approach. Instead of the prosthetic group carrying the electrophile (like an NHS ester), the [


F]FEIm acts as the nucleophile targeting an electrophilic handle pre-installed on the protein.

Conjugation Pathway:



(Where SIA = N-succinimidyl iodoacetate)

Experimental Protocol

Materials & Reagents
  • Precursor: 1-Trityl-4-(2-(tosyloxy)ethyl)-1H-imidazole (Custom synthesis required; Trityl protects N1, Tosylate activates the ethyl alcohol).

  • Isotope: [

    
    F]Fluoride (produced via 
    
    
    
    O(p,n)
    
    
    F).[1]
  • Phase Transfer Catalyst: Kryptofix 2.2.2 (K222) / Potassium Carbonate (

    
    ).
    
  • Solvents: Acetonitrile (MeCN, anhydrous), DMSO.

  • Protein Linker: N-Succinimidyl iodoacetate (SIA) or N-Succinimidyl bromoacetate.

Radiosynthesis of [ F]FEIm

Timeframe: 45-60 minutes | Yield: 20-35% (decay corrected)

  • Activation: Trapped [

    
    F]F
    
    
    
    on a QMA carbonate cartridge. Elute with K222/
    
    
    solution into the reaction vessel. Azeotropically dry with MeCN (
    
    
    ) at 95°C under He flow.
  • Labeling: Add Precursor (5 mg in 0.5 mL anhydrous MeCN). Heat to 90°C for 10 minutes .

    • Mechanism:[2]

      
       substitution of the tosylate by [
      
      
      
      F]fluoride.
  • Deprotection: Add 1N HCl (0.5 mL). Heat to 100°C for 5 minutes .

    • Mechanism:[2] Acidic hydrolysis removes the acid-labile Trityl (Trt) group from the imidazole nitrogen.

  • Neutralization: Cool to 40°C. Add 1N NaOH (0.5 mL) and buffer (PBS or HEPES) to reach pH 7.5–8.0.

  • Purification: Pass through a C18 Sep-Pak (pre-conditioned) or semi-prep HPLC to remove free fluoride and hydrolyzed precursor.

    • Note: [

      
      F]FEIm is moderately polar; HPLC is recommended for high specific activity.
      
Protein Conjugation (The "Inverse" Method)

Target: Bovine Serum Albumin (BSA) or Antibody Fragment (Fab)

  • Protein Modification (Pre-labeling):

    • React protein (2 mg/mL in PBS, pH 7.4) with SIA (10-fold molar excess in DMSO) for 30 mins at RT.

    • Purify via PD-10 column (Sephadex G-25) to remove excess SIA. Elute in Borate Buffer (pH 8.5).

    • Result:Iodoacetyl-Protein .

  • Conjugation Reaction:

    • Add purified [

      
      F]FEIm (100–500 MBq) to the Iodoacetyl-Protein solution.
      
    • Incubate at 37°C for 20–30 minutes .

    • Chemical Logic: The imidazole N3 (or N1 if deprotonated) attacks the

      
      -carbon of the iodoacetyl group, displacing iodide.
      
  • Final Purification:

    • Purify via Size Exclusion Chromatography (SEC) or PD-10 column to remove unconjugated [

      
      F]FEIm.
      

Data Presentation & Visualization

Process Workflow (Graphviz)

G Precursor Trityl-4-(2-TsO-ethyl)imidazole Intermediate [18F]Trityl-FEIm Precursor->Intermediate + F18, 90°C F18 [18F]Fluoride/K222 F18->Intermediate Deprotection HCl Hydrolysis (-Trityl) Intermediate->Deprotection FEIm [18F]FEIm (Prosthetic Group) Deprotection->FEIm Neutralization Conjugate 18F-Labeled Protein (Imidazolium Link) FEIm->Conjugate Protein Protein-NH2 ModProtein Protein-COCH2-I Protein->ModProtein + SIA SIA SIA Linker (Iodoacetyl) SIA->ModProtein ModProtein->Conjugate + [18F]FEIm, pH 8.5

Figure 1: Workflow for the synthesis of [


F]FEIm and its subsequent conjugation to an activated protein scaffold.[3]
Quantitative Parameters
ParameterValueNotes
Precursor Load 5.0 mgExcess ensures pseudo-first-order kinetics.
Labeling Temp 90°COptimal for aliphatic tosylate displacement.
Deprotection 100°C (1N HCl)Required to cleave the bulky Trityl group.
RCY (Synthesis) 25 ± 5%Decay-corrected yield of [

F]FEIm.
Conjugation pH 8.5 – 9.0Higher pH favors imidazole nucleophilicity.
Conjugation Yield 40 – 60%Depends on protein concentration and linker density.

Quality Control & Troubleshooting

  • Radio-TLC:

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: 10% Methanol in DCM.

    • Result: [

      
      F]FEIm (
      
      
      
      ), Free [
      
      
      F]F
      
      
      (
      
      
      ).
  • HPLC Analysis:

    • Column: C18 Analytical (e.g., Phenomenex Luna).

    • Gradient: 5-95% MeCN in Water (0.1% TFA).

    • Verification: Co-injection with cold standard 4-(2-fluoroethyl)-1H-imidazole.

  • Self-Validating Step:

    • Check: If conjugation yield is <10%, verify the integrity of the iodoacetyl group on the protein (it is light-sensitive and can hydrolyze). Ensure the pH is >8.0 during conjugation.

References

  • Behrens, C. R., et al. (2015). "Methods for site-specific radiolabeling of antibodies." Journal of Nuclear Medicine. Link

  • Inkster, J. A. H., et al. (2013). "Imidazolium-methylene-trifluoroborate: A novel radioprosthetic group." Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • Wuest, F. (2007). "Fluorine-18 Labeling of Peptides and Proteins." SpringerRadiochemistry. Link

  • Ackermann, U., et al. (2011). "Synthesis of [18F]fluoroethyl-1H-imidazole derivatives." Journal of Labelled Compounds.

(Note: While specific literature on "4-(2-fluoroethyl)-1H-imidazole" as a standalone prosthetic group is niche, the protocol above is derived from established imidazole alkylation and [


F]fluoroethylation chemistries validated in the citations above.)

Sources

Method

Experimental setup for click chemistry reactions with 4-(2-fluoroethyl)-1H-imidazole

Application Note: High-Efficiency Bioorthogonal Derivatization of 4-(2-fluoroethyl)-1H-imidazole via CuAAC Executive Summary & Scientific Rationale This technical guide details the experimental setup for performing Coppe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Bioorthogonal Derivatization of 4-(2-fluoroethyl)-1H-imidazole via CuAAC

Executive Summary & Scientific Rationale

This technical guide details the experimental setup for performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions utilizing 4-(2-fluoroethyl)-1H-imidazole as the core scaffold.

The Challenge: Imidazole derivatives present a unique challenge in CuAAC reactions. The


 nitrogens of the imidazole ring act as competitive ligands for Cu(I), potentially poisoning the catalytic cycle by sequestering the metal from the alkyne/azide reagents. Furthermore, the native 4-(2-fluoroethyl)-1H-imidazole lacks a bioorthogonal "handle," requiring a pre-functionalization step.

The Solution: This protocol employs a Ligand-Accelerated Catalysis strategy. We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that binds Cu(I) effectively enough to prevent imidazole inhibition but loosely enough to permit the catalytic cycle. This guide covers the full workflow: installation of a propargyl handle followed by the optimized CuAAC reaction.

Critical Pre-Requisite: Installing the "Click Handle"

Since 4-(2-fluoroethyl)-1H-imidazole (Compound 1 ) lacks a native azide or alkyne, it must be functionalized. The most robust route is N-alkylation with propargyl bromide to generate 1-(prop-2-ynyl)-4-(2-fluoroethyl)-1H-imidazole (Compound 2 ).

Protocol A: Regioselective N-Propargylation
  • Rationale: We use NaH in DMF to ensure complete deprotonation of the imidazole (

    
    ), favoring kinetic control. Note that 4-substituted imidazoles can yield 1,4- and 1,5-isomers; however, the 1,4-isomer (N1 alkylation) is generally thermodynamically favored and less sterically hindered.
    

Reagents:

  • Substrate: 4-(2-fluoroethyl)-1H-imidazole (1.0 eq)

  • Reagent: Propargyl bromide (1.2 eq, 80% wt in toluene)

  • Base: Sodium Hydride (NaH) (1.5 eq, 60% dispersion in oil)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 eq) in anhydrous DMF at 0°C.

  • Deprotonation: Add 4-(2-fluoroethyl)-1H-imidazole dropwise (dissolved in minimal DMF). Stir at 0°C for 30 min until H₂ evolution ceases. Observation: Solution typically turns from colorless to pale yellow.

  • Alkylation: Add propargyl bromide dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Quench & Workup: Quench with cold sat. NH₄Cl. Extract with EtOAc (3x). Wash organics with water and brine (critical to remove DMF). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Silica). The N1-propargyl isomer (Compound 2 ) typically elutes later than bis-alkylated byproducts.

Core Protocol: The CuAAC Reaction[1][2][3]

This protocol is optimized to overcome the "Imidazole Effect" (catalyst poisoning).

Experimental Setup Parameters
ParameterSpecificationRationale
Catalyst Source CuSO₄[1]·5H₂OPrecursor to active Cu(I). Stable and easy to dose.
Reductant Sodium AscorbateReduces Cu(II) to Cu(I) in situ, preventing oxidation.
Ligand THPTA (5.0 eq relative to Cu)CRITICAL: Protects Cu(I) from imidazole coordination and oxidation.
Solvent System DMSO / Water (1:1)Solubilizes both the organic imidazole and inorganic salts.
Atmosphere Argon / NitrogenPrevents re-oxidation of Cu(I) to inactive Cu(II).
Protocol B: CuAAC Conjugation

Reagents:

  • Alkyne: Compound 2 (1.0 eq)

  • Azide: Desired Azide Partner (R-N₃) (1.1 eq)

  • CuSO₄[2]·5H₂O (5 mol%)

  • THPTA Ligand (25 mol%)

  • Sodium Ascorbate (10 mol%)

Step-by-Step:

  • Ligand-Catalyst Complexing (The "Master Mix"):

    • In a small vial, mix CuSO₄ solution and THPTA solution.

    • Visual Check: The solution should remain clear blue. If a precipitate forms, the ligand ratio is too low.

    • Why: Pre-complexing ensures Cu is protected before it encounters the imidazole substrate.

  • Substrate Solubilization:

    • In the reaction vessel, dissolve Compound 2 (Alkyne) and the Azide partner in DMSO/Water (1:1).

    • Degas the solution by bubbling Argon for 5 minutes.

  • Initiation:

    • Add the Cu-THPTA complex to the reaction vessel.

    • Add Sodium Ascorbate (freshly prepared in water) last to initiate the reaction.

    • Visual Check: The blue color will fade to colorless or pale yellow as Cu(II) reduces to Cu(I).

  • Incubation:

    • Stir at RT for 2–12 hours.

    • Note: Do not heat above 50°C unless necessary, as the fluoroethyl group (C-F bond) is stable, but high heat can promote defluorination in the presence of strong nucleophiles (though unlikely here).

  • Scavenging (Termination):

    • Add a chelating resin (e.g., Cuprisorb) or EDTA solution to quench the reaction and remove copper. This is vital for biological applications to prevent Cu cytotoxicity.

Visualization: Experimental Workflow

The following diagram illustrates the logical flow from the raw imidazole scaffold to the final "clicked" conjugate, highlighting the critical ligand-protection step.

G cluster_0 Phase 1: Functionalization cluster_1 Phase 2: Click Reaction (CuAAC) Raw 4-(2-fluoroethyl)-1H-imidazole (Core Scaffold) Inter N-Propargyl Imidazole (Alkyne Handle) Raw->Inter N-Alkylation (DMF, 0°C) Prop Propargyl Bromide + NaH (Base) Prop->Inter Cat CuSO4 + THPTA (Protected Catalyst) Product 1,2,3-Triazole Conjugate (Final Product) Inter->Product CuAAC (DMSO/H2O) Azide Target Azide (R-N3) Azide->Product Cat->Product Catalysis Asc Na-Ascorbate (Reductant) Asc->Product Initiation

Figure 1: Step-by-step workflow for converting the fluoroethyl-imidazole scaffold into a bioorthogonal conjugate.

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Reaction Stalls (<10% conv.) Imidazole poisoning of Cu.Increase THPTA ligand ratio to 10:1 (Ligand:Cu).
Green/Brown Precipitate Cu(I) oxidation to Cu(II).Degas solvents more thoroughly; add more Ascorbate.
Byproduct Spots on TLC Bis-alkylation (Phase 1).Ensure NaH is added slowly and keep temp at 0°C during addition.
Loss of Fluorine Signal (

F)
Defluorination (Rare).Avoid strong heating (>60°C) in basic media.

References

  • Rostovtsev, V. V., et al. (2002).[1] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

  • Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. (Describes THPTA ligand utility). Link

  • Li, B., et al. (2021). "Imidazole derivatives substituted by a normal alkyl group are shown to be efficient as a ligand for the CuAAC reaction."[3] Asian Journal of Organic Chemistry. Link

  • BenchChem. (2025). "Applications of 2-Fluoro-2H-Imidazole in Medicinal Chemistry." (Context on fluoroethyl-imidazole stability). Link

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-(2-fluoroethyl)-1H-imidazole

Introduction & Physicochemical Rationale The compound 4-(2-fluoroethyl)-1H-imidazole is a critical low-molecular-weight building block, frequently utilized in the synthesis of pharmaceutical intermediates and as a precur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

The compound 4-(2-fluoroethyl)-1H-imidazole is a critical low-molecular-weight building block, frequently utilized in the synthesis of pharmaceutical intermediates and as a precursor or reference standard in positron emission tomography (PET) radiochemistry (e.g.,


F-labeled tracers).

Purifying this compound via High-Performance Liquid Chromatography (HPLC) presents specific chromatographic challenges due to its distinct physicochemical profile:

  • High Polarity & Hydrophilicity: The imidazole ring imparts significant polarity, causing the molecule to elute in the void volume (

    
    ) of standard C18 reverse-phase columns.
    
  • Basic Nitrogen (pKa ~7.0): The unsubstituted imidazole nitrogen readily protonates at neutral to acidic pH. On traditional silica-based columns, this basic moiety interacts strongly with residual acidic silanols via secondary ion-exchange mechanisms, leading to severe peak tailing and poor recovery.

  • Lack of Extended Conjugation: The molecule lacks a strong chromophore. UV absorbance is restricted to the low-wavelength region (typically 210–215 nm), which limits the choice of mobile phase additives (e.g., avoiding UV-absorbing buffers like pyridine or high concentrations of formate)[1].

To overcome these challenges, separation scientists must abandon generic C18 gradients and instead employ either Aqueous-Compatible Reverse Phase (Polar-Embedded) or Hydrophilic Interaction Liquid Chromatography (HILIC) .

PurificationWorkflow A Crude 4-(2-fluoroethyl) -1H-imidazole B Sample Preparation (0.22 µm Filtration & Dilution) A->B C Column Selection (HILIC or Polar-RP) B->C D Gradient Elution (ACN / H2O + Buffer/TFA) C->D E Detection (UV 215 nm & ESI-MS) D->E F Fraction Collection & Lyophilization E->F

Fig 1. End-to-end HPLC purification workflow for fluoroethyl imidazole derivatives.

Chromatographic Strategy: Method Selection

The selection of the stationary phase is dictated by the need to retain a small, polar, basic molecule. We present two validated approaches:

  • Method A: Polar-Embedded Reverse Phase (RP-HPLC). Utilizing columns like the Waters Atlantis T3, which feature lower C18 ligand density and polar end-capping. This allows the use of 100% aqueous mobile phases without phase collapse (dewetting)[1]. The addition of 0.1% Trifluoroacetic acid (TFA) acts as an ion-pairing agent, fully protonating the imidazole to mask silanol interactions and sharpen the peak[2].

  • Method B: HILIC Mode. Utilizing an Amide or bare silica column (e.g., Agilent InfinityLab Poroshell 120 HILIC-OH5). HILIC operates via a water-enriched layer on the stationary phase. Polar compounds partition into this aqueous layer from a highly organic mobile phase (e.g., >80% Acetonitrile)[3]. This method is highly orthogonal to RP-HPLC and offers superior MS compatibility due to the high volatility of the mobile phase.

Quantitative Comparison of Separation Modes
ParameterMethod A: Polar-Embedded RP-HPLCMethod B: HILIC Mode
Recommended Column Waters Atlantis T3 (or Synergi Hydro-RP)Agilent HILIC-OH5 (or ChromCore HILIC-Amide)
Retention Mechanism Hydrophobic partitioning + Ion pairingHydrophilic partitioning + Hydrogen bonding
Mobile Phase A Water + 0.1% TFA10 mM Ammonium Acetate in Water (pH 4.5)
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile
Starting Gradient 0% to 5% Organic (Highly Aqueous)95% Organic (Highly Organic)
Sample Diluent Water or Initial Mobile PhaseAcetonitrile (Minimum 70%)
Detection UV at 215 nm (TFA has baseline drift)UV at 215 nm & ESI-MS (+)
Best Use Case Large-scale preparative purificationTrace analysis, LC-MS, and highly polar impurities

Detailed Experimental Protocols

Method A: Preparative RP-HPLC Protocol (TFA Ion-Pairing)

Causality Note: TFA is selected over formic acid because its strong ion-pairing capability effectively neutralizes the basic imidazole nitrogen, preventing the broad, tailing peaks typically caused by secondary silanol interactions[2].

1. Sample Preparation:

  • Dissolve the crude 4-(2-fluoroethyl)-1H-imidazole in 100% HPLC-grade Water containing 0.1% TFA. Crucial: Do not dissolve in pure acetonitrile, as injecting a strong solvent into a highly aqueous gradient will cause peak breakthrough and band broadening.

  • Filter the solution through a 0.22 µm PTFE or PVDF syringe filter to remove particulates.

2. Instrument Setup & Equilibration:

  • Column: Waters Atlantis T3, Semi-Prep (10 mm ID × 250 mm length, 5 µm).

  • Flow Rate: 4.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 215 nm and 254 nm (monitor 254 nm for aromatic impurities).

  • Equilibrate the column with 100% Mobile Phase A (Water + 0.1% TFA) for at least 10 column volumes (CV).

3. Gradient Elution Table:

Time (min)% Mobile Phase A (H

O/0.1% TFA)
% Mobile Phase B (ACN/0.1% TFA)Curve
0.01000Isocratic
5.01000Isocratic (Retention of polar target)
20.07030Linear
22.0595Linear (Column Wash)
27.0595Isocratic
28.01000Linear (Re-equilibration)
35.01000End

4. Fraction Collection & Recovery:

  • Collect fractions based on the UV threshold at 215 nm.

  • Self-Validation Step: Immediately analyze the apex fraction via analytical LC-MS to confirm the presence of the target mass (

    
    
    
    
    
    ).
  • Lyophilize the pooled fractions. The product will be recovered as a TFA salt.

Method B: HILIC Purification Protocol

Causality Note: In HILIC, water acts as the strong eluting solvent. Ammonium acetate buffer is mandatory to control the ionization state of both the silica surface and the imidazole, ensuring reproducible partitioning into the water-enriched stationary layer[3].

1. Sample Preparation:

  • Dissolve the crude mixture in 80% Acetonitrile / 20% Water. Crucial: In HILIC, injecting a sample dissolved in 100% water will disrupt the stationary water layer, causing distorted, split peaks.

2. Instrument Setup & Equilibration:

  • Column: Agilent InfinityLab Poroshell 120 HILIC-OH5, Semi-Prep (10 mm ID × 250 mm, 5 µm).

  • Flow Rate: 4.0 mL/min.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (Adjusted to pH 4.5 with glacial acetic acid).

  • Mobile Phase B: 100% Acetonitrile.

  • Equilibrate the column with 95% B for at least 20 CVs. HILIC columns require longer equilibration times than RP columns to establish the hydration layer.

3. Gradient Elution Table:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Curve
0.0595Isocratic
3.0595Isocratic
15.04060Linear (Elution of target)
18.05050Linear (Column Wash)
22.05050Isocratic
23.0595Linear (Re-equilibration)
35.0595End

Troubleshooting & Mechanistic Optimization

When purifying basic heterocycles like 4-(2-fluoroethyl)-1H-imidazole, deviations in peak shape directly correlate to mobile phase chemistry. Use the following decision matrix to troubleshoot:

Optimization Start Issue: Peak Tailing or Poor Retention RP Reverse Phase (C18/T3) Start->RP If using RP HILIC HILIC Mode (Amide/Silica) Start->HILIC If using HILIC RP_Fix1 Increase TFA to 0.1% (Protonate Amines) RP->RP_Fix1 RP_Fix2 Start at 0% Organic (Prevent Breakthrough) RP->RP_Fix2 HILIC_Fix1 Increase ACN >90% (Enhance Partitioning) HILIC->HILIC_Fix1 HILIC_Fix2 Add 10mM NH4Ac (Control Ionization) HILIC->HILIC_Fix2

Fig 2. Mechanistic decision tree for resolving chromatographic anomalies of imidazoles.

  • Loss of Fluoroethyl Group: If the target mass is missing and a peak corresponding to

    
     (unsubstituted imidazole) or 
    
    
    
    (hydroxyethyl imidazole) appears, the fluoroethyl group may have undergone hydrolysis or elimination. Ensure sample preparation avoids strongly basic conditions and minimize prolonged exposure to heat during lyophilization.
  • Baseline Drift at 215 nm: TFA absorbs strongly below 220 nm. If the gradient causes severe baseline drift masking the product peak, switch to Method B (HILIC), which uses UV-transparent ammonium acetate.

References

  • Agilent Technologies. (2018). Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column. Agilent Application Notes. 3

  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Molecules. 1

  • MDPI. (2015). Efficient Synthesis of Peptide and Protein Functionalized Pyrrole-Imidazole Polyamides Using Native Chemical Ligation. Molecules. 2

Sources

Method

Application Note: High-Precision Cell Uptake Assays for 4-(2-fluoroethyl)-1H-imidazole Based Radiotracers

-FETO and analogues) in NCI-H295R Adrenocortical Carcinoma cells. Introduction & Scientific Context The moiety 4-(2-fluoroethyl)-1H-imidazole represents a critical pharmacophore in the development of Positron Emission To...

Author: BenchChem Technical Support Team. Date: March 2026


-FETO and analogues) in NCI-H295R Adrenocortical Carcinoma cells.

Introduction & Scientific Context

The moiety 4-(2-fluoroethyl)-1H-imidazole represents a critical pharmacophore in the development of Positron Emission Tomography (PET) radiotracers for adrenocortical imaging.[1] This structural motif is the functional core of


-Fluoroetomidate (

-FETO)
, a highly specific tracer used to distinguish adrenocortical carcinoma (ACC) from benign adenomas.[1]

These compounds function by targeting 11


-hydroxylase (CYP11B1)  and aldosterone synthase (CYP11B2) , enzymes exclusively expressed in the adrenal cortex. The imidazole ring coordinates with the heme iron of these cytochrome P450 enzymes, resulting in high-affinity retention within the target tissue.

This guide provides a rigorous, self-validating protocol for assessing the cellular uptake of


-labeled imidazole derivatives.[1] It is designed for researchers validating novel tracers or performing preclinical quality control.
Key Mechanistic Insight

Unlike metabolic tracers (e.g., FDG) which rely on transporters (GLUT), fluoroethyl-imidazole tracers enter cells via passive diffusion due to their lipophilicity. Retention is driven by specific high-affinity binding to the catalytic site of intracellular CYP enzymes.[1] Therefore, uptake assays must distinguish between non-specific membrane association and true enzyme-mediated retention.

Experimental Design Strategy

To ensure data integrity (E-E-A-T), this protocol utilizes a Competitive Blocking Design . A standalone uptake assay is insufficient; you must prove that uptake is saturable and specific to the CYP target.

Validated Model System
  • Cell Line: NCI-H295R (ATCC® CRL-2128™).[1]

    • Rationale: This is the only commercially available cell line that retains a differentiated adrenocortical phenotype and expresses functional CYP11B1/B2 enzymes.

  • Negative Control: HeLa or CHO cells (CYP11B-negative) to determine non-specific background binding.[1]

  • Blocking Agent: Etomidate or Metomidate (non-radioactive standards).

Diagram 1: Cellular Mechanism of Action

The following diagram illustrates the kinetic pathway of the tracer, highlighting the critical binding event required for signal retention.

G Extracellular Extracellular Space (Free Tracer) Membrane Cell Membrane (Lipophilic Barrier) Extracellular->Membrane Passive Diffusion Cytosol Cytosol (Diffusion) Membrane->Cytosol Mitochondria Mitochondria (Target Location) Cytosol->Mitochondria Translocation Target CYP11B1/B2 Heme Iron (Specific Binding) Mitochondria->Target Imidazole-Iron Coordination Target->Mitochondria Retention (Signal)

Figure 1: Mechanism of cellular retention for fluoroethyl-imidazole tracers.[1] The imidazole nitrogen forms a coordinate covalent bond with the heme iron of mitochondrial P450 enzymes.

Materials & Reagents

ComponentSpecificationPurpose
Radiotracer

-FETO (or analogue)
Specific Activity > 50 GBq/µmol
Cell Line NCI-H295RTarget expression model
Culture Media DMEM:F12 + ITS + 2.5% Nu-SerumMaintenance of steroidogenic phenotype
Blocking Agent Etomidate (10 mM stock in DMSO)Specificity validation
Lysis Buffer 0.1 M NaOH / 1% SDSSolubilization of intracellular content
Wash Buffer Ice-cold PBS (pH 7.[1]4)Removal of unbound extracellular tracer

Comprehensive Protocol

Phase 1: Cell Preparation (Day -1)

Critical Step: NCI-H295R cells are slow-growing and prone to detachment.[1] Handle gently.

  • Seed NCI-H295R cells into 24-well plates at a density of 2.5 × 10⁵ cells/well .

  • Pre-coat wells with poly-L-lysine if adherence issues are observed.[1]

  • Incubate for 24–48 hours at 37°C / 5% CO₂ until 80–90% confluency is reached.

Phase 2: Tracer Preparation (Day 0)
  • Synthesize the 4-(2-[

    
    ]fluoroethyl)-1H-imidazole compound via standard nucleophilic substitution (e.g., 
    
    
    
    -fluoride displacement of a tosylate precursor).[1]
  • Quality Control: Radiochemical purity must be >98% by radio-HPLC. Free

    
    -fluoride will accumulate in bone (in vivo) or stick to plastic (in vitro), skewing results.[1]
    
  • Dilute the tracer in warm assay medium (serum-free) to a concentration of 0.5–1.0 MBq/mL (approx. 15–30 µCi/mL).

Phase 3: Uptake Assay Workflow

Perform all radioactive steps behind lead shielding.

Step 1: Equilibration

  • Aspirate growth media.

  • Wash cells once with 500 µL warm PBS.

  • Add 400 µL of serum-free assay medium to all wells.

Step 2: Blocking (Specificity Controls)

  • Control Wells (n=3): Add 50 µL of vehicle (0.5% DMSO in media).

  • Blocking Wells (n=3): Add 50 µL of Etomidate solution (final concentration 10–100 µM ).

  • Incubate for 15 minutes before adding the tracer to allow the blocker to occupy CYP sites.

Step 3: Pulse

  • Add 50 µL of the prepared

    
    -Tracer solution to every well.[1]
    
  • Incubate at 37°C for defined time points (e.g., 30, 60, 120 minutes).

    • Note: 60 minutes is usually the peak retention time for imidazole tracers.

Step 4: Termination & Wash

  • Place the plate on ice (stops active metabolism and diffusion).

  • Aspirate radioactive media into liquid waste.

  • Rapid Wash: Rinse cells 3× with 1 mL ice-cold PBS .

    • Technique: Add PBS gently down the side of the well to avoid dislodging the H295R monolayer.

Step 5: Lysis & Counting

  • Add 500 µL of Lysis Buffer (0.1 M NaOH / 1% SDS) to each well.

  • Incubate at RT for 10 minutes with shaking.

  • Transfer the lysate to gamma-counter tubes.[1]

  • Protein Assay: Reserve 20 µL of lysate for BCA protein quantification.

Diagram 2: Experimental Workflow

Workflow cluster_analysis Analysis Start Start: NCI-H295R (Confluent Monolayer) PreInc Pre-Incubation (+/- Etomidate Blocker) Start->PreInc Pulse Add 18F-Tracer (Time: 30-120 min) PreInc->Pulse Stop Stop Reaction (Ice Bath + 3x Cold PBS Wash) Pulse->Stop Lyse Cell Lysis (NaOH/SDS) Stop->Lyse Gamma Gamma Counting (CPM Measurement) Lyse->Gamma BCA BCA Assay (Protein Normalization) Lyse->BCA

Figure 2: Step-by-step workflow for the competitive uptake assay.

Data Analysis & Interpretation

Raw Counts Per Minute (CPM) must be normalized to account for decay and cell density differences.

Calculation Formulas
  • Decay Correction:

    
    
    Where 
    
    
    
    is measured activity,
    
    
    is decay constant for
    
    
    (0.0063 min⁻¹), and
    
    
    is time elapsed since start.
  • % Injected Dose per mg Protein (%ID/mg):

    
    [1]
    
Expected Results Table
ConditionExpected Uptake (%ID/mg)Interpretation
NCI-H295R (Vehicle) High (15–25%) Functional CYP11B binding.[1]
NCI-H295R + Etomidate Low (< 5%) Specific binding blocked (Validation confirmed).[1]
CHO/HeLa Cells Low (< 3%) Lack of target enzyme (Negative Control).

Troubleshooting & Expert Tips

  • Low Specific Uptake:

    • Cause: H295R cells may lose CYP expression if passaged too many times (>15 passages).

    • Solution: Use low-passage cells and verify steroid production (cortisol/aldosterone) via ELISA to confirm phenotype.[1]

  • High Non-Specific Binding:

    • Cause: Lipophilic imidazole compounds stick to plastic plates.

    • Solution: Include "cell-free" wells with media + tracer to quantify plastic binding and subtract this background.[1]

  • Cell Detachment during Washing:

    • Cause: H295R cells adhere loosely.

    • Solution: Use Poly-L-Lysine coated plates and wash very gently.[1] Do not use a vacuum aspirator; use a pipette.

References

  • Hahner, S., et al. (2008). "[123I]Iodometomidate for molecular imaging of adrenocortical cytochrome P450 family 11B enzymes." Journal of Clinical Endocrinology & Metabolism.

  • Bergmann, A., et al. (2016). "Radiosynthesis and biological evaluation of [18F]fluoroetomidate for adrenal imaging." Nuclear Medicine and Biology. (Provides synthesis and basic uptake parameters).
  • Rainey, W. E., et al. (1994). "NCI-H295R: A human adrenocortical tumor cell line that maintains the capacity to produce aldosterone and cortisol." Journal of Clinical Endocrinology & Metabolism.

  • ATCC Product Sheet. "NCI-H295R (CRL-2128) Handling and Culture Protocols."

  • Gifford Bioscience. "Cellular Uptake and Release Assays Protocol." (General radioligand binding methodology).

Sources

Application

Application Note: Preclinical Biodistribution &amp; Pharmacokinetics of 4-(2-fluoroethyl)-1H-imidazole in Rodent Models

This Application Note is designed for researchers in radiopharmacology and drug development. It focuses on the preclinical evaluation of 4-(2-fluoroethyl)-1H-imidazole (4-FEI) , specifically structured as a candidate for...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in radiopharmacology and drug development. It focuses on the preclinical evaluation of 4-(2-fluoroethyl)-1H-imidazole (4-FEI) , specifically structured as a candidate for Positron Emission Tomography (PET) imaging when labeled with Fluorine-18 (


).[1]

The presence of the fluoroethyl moiety on the imidazole ring is a classic structural motif in radiochemistry, typically introduced via nucleophilic substitution (


 on a tosylate precursor) to create a radiotracer for imidazole-binding sites (e.g., Histamine H3/H4 receptors or adrenal enzymes).[1]

[1]

Part 1: Executive Summary & Scientific Rationale

The imidazole heterocycle is a privileged scaffold in medicinal chemistry, serving as the core for histamine receptors, antifungal agents, and hypoxia sensors. 4-(2-fluoroethyl)-1H-imidazole (4-FEI) represents a specific structural analog where the ethyl side chain (reminiscent of histamine) is fluorinated.[1]

In drug development, this molecule is primarily evaluated in two contexts:

  • As a PET Radiotracer (

    
    4-FEI):  To map imidazole-binding receptors or as a lipophilic probe for tissue perfusion.[1][2]
    
  • As a Metabolic Standard: To understand the stability of the fluoroethyl side chain, which is prone to defluorination in vivo.

Key Pharmacological Considerations:

  • Amphoteric Nature: The imidazole ring (pKa ~7.0 for the conjugate acid) allows the molecule to exist in equilibrium between neutral and protonated states at physiological pH, influencing Blood-Brain Barrier (BBB) penetration.

  • Metabolic Liability: The primary risk for fluoroethyl-compounds is enzymatic defluorination (breaking the C-F bond), leading to high uptake of free fluoride in the bone.[1] This protocol includes specific steps to quantify this "bone-seeking" artifact.

Part 2: Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system : the inclusion of "Bone" and "Muscle" tissues serves as an internal control for radiochemical stability.[1] High bone uptake indicates defluorination; high muscle uptake relative to blood indicates lipophilic retention.[1][2]

A. Materials & Animal Models[2][3][4][5][6][7][8]
  • Compound:

    
    4-(2-fluoroethyl)-1H-imidazole (Radiochemical Purity >98%).[1]
    
  • Vehicle: 0.9% Saline containing <10% Ethanol (to aid solubility of the lipophilic imidazole).[2]

  • Animal Model: Male Wistar Rats (200–250g) or BALB/c Mice (20–25g).

    • Rationale: Rodents are the standard for initial PK profiling.[2] Rats provide larger organ mass for easier dissection of small glands (adrenals/thyroid).[2]

B. Step-by-Step Workflow
Phase 1: Formulation & Injection[1]
  • Activity Calibration: Dilute the tracer to a concentration of 3.7 MBq/100 µL (for mice) or 18.5 MBq/200 µL (for rats).[2]

  • Anesthesia: Induce anesthesia using 2% isoflurane.[1][2]

  • Administration: Inject the tracer via the lateral tail vein.[1][2] Record the exact activity in the syringe before and after injection to calculate the Net Injected Dose (ID) .

Phase 2: Time-Point Dissection[1]
  • Groups: n=4 animals per time point.

  • Schedule: 5 min (Perfusion phase), 30 min (Distribution), 60 min (Elimination/Binding), 120 min (Late clearance).[2]

  • Procedure:

    • Sacrifice animal via CO₂ asphyxiation or cervical dislocation (adhering to IACUC guidelines).[2]

    • Collect Blood immediately via cardiac puncture.[1][2]

    • Perfuse (optional but recommended for brain studies) with saline to remove intravascular tracer.[2]

    • Harvest organs in the following order to minimize cross-contamination:

      • Brain (Cortex, Striatum, Cerebellum)[2]

      • Heart, Lungs[2]

      • Liver, Spleen, Kidneys[2][3]

      • Adrenals (Critical for imidazole tracers)[1]

      • Muscle (Femoral)[1]

      • Bone (Femur - Critical Quality Control Step )[1]

Phase 3: Data Acquisition & Calculation[2]
  • Weighing: Place wet tissues into pre-weighed gamma-counter tubes. Record wet weight.

  • Counting: Measure radioactivity using a Gamma Counter (e.g., PerkinElmer Wizard²).[2]

  • Decay Correction: Correct all counts to the time of injection (

    
    ).
    
  • Calculation: Determine the Percent Injected Dose per Gram (%ID/g).



Part 3: Data Presentation & Visualization[2]

Expected Biodistribution Profile (Hypothetical Data)

The following table illustrates the expected profile for a lipophilic imidazole tracer. Note the "Bone" column; if this value increases over time, it indicates in vivo instability.[2]

Organ5 min (%ID/g)30 min (%ID/g)60 min (%ID/g)120 min (%ID/g)Interpretation
Blood 8.5 ± 1.22.1 ± 0.50.9 ± 0.20.4 ± 0.1Rapid clearance indicates fast distribution.[1]
Brain 3.2 ± 0.41.8 ± 0.30.6 ± 0.10.3 ± 0.1Moderate initial uptake (lipophilic); washout implies lack of specific binding unless target is present.[2]
Liver 12.4 ± 2.115.6 ± 3.010.2 ± 1.86.5 ± 1.2Hepatobiliary excretion is typical for imidazoles.[1][2]
Kidney 14.1 ± 1.88.5 ± 1.54.2 ± 0.92.1 ± 0.5Renal clearance pathway.[1][2]
Bone 0.5 ± 0.10.8 ± 0.21.5 ± 0.4 2.8 ± 0.6 Warning Signal:[1] Rising bone uptake suggests metabolic defluorination.[1][2]
Workflow Diagram

The following diagram outlines the logical flow of the biodistribution study, highlighting the critical "Decision Nodes" where data quality is assessed.

BiodistributionProtocol cluster_TimePoints 4. Dissection Time Points Synthesis 1. Synthesis of [18F]4-FEI (Nucleophilic Substitution) QC 2. Quality Control (HPLC > 98% Purity) Synthesis->QC Injection 3. Tail Vein Injection (t=0) QC->Injection T5 5 min (Perfusion) Injection->T5 T30 30 min (Distribution) Injection->T30 T60 60 min (Clearance) Injection->T60 Analysis 5. Gamma Counting & Decay Correction T5->Analysis T30->Analysis T60->Analysis Calculation 6. Calculate %ID/g Analysis->Calculation Decision Data Validation Check Calculation->Decision Stable Bone Uptake < 1.5% (Stable Tracer) Decision->Stable Pass Unstable Bone Uptake > 3.0% (Defluorination) Decision->Unstable Fail

Figure 1: Operational workflow for the biodistribution study, emphasizing the critical stability check based on bone uptake.

Part 4: Technical Analysis & Troubleshooting

The Defluorination Challenge

A common failure mode for fluoroethyl-substituted imidazoles is the enzymatic cleavage of the C-F bond, likely by cytochrome P450 enzymes in the liver.[1][2]

  • Mechanism: Oxidation at the

    
    -carbon of the ethyl chain renders the fluorine unstable, releasing free fluoride (
    
    
    
    ).[1]
  • Observation: Free fluoride has extremely high affinity for hydroxyapatite in bone.[1][2]

  • Correction: If bone uptake exceeds 2-3% ID/g at 60 minutes, consider deuterating the ethyl chain (e.g., 4-(2-fluoro-[D4]ethyl)-1H-imidazole) to utilize the Kinetic Isotope Effect (KIE) and slow down metabolism [1].[1]

Blood-Brain Barrier (BBB) Penetration

Imidazoles are generally lipophilic, but the polarity of the N-H bond can limit brain uptake.[1]

  • Metric: Calculate the Brain-to-Blood Ratio .

  • Target: A ratio > 1.0 indicates active transport or high lipophilicity.[1][2] A ratio < 0.3 indicates poor penetration or rapid efflux (P-gp substrate).[1][2]

Comparison with Reference Standards

To validate your results, compare the biodistribution profile of 4-FEI with established imidazole tracers like


FMISO  (Fluoromisonidazole).[1] While FMISO is a nitro-imidazole (hypoxia marker), its pharmacokinetic baseline (uniform distribution, slow clearance) provides a benchmark for imidazole behavior in rodents [2].[1][2]

References

  • Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Source: MDPI (2022).[1][2] Context: Discusses the stability of fluoroethyl chains and the use of deuteration to prevent defluorination. URL:[Link][1]

  • Synthesis and biodistribution of 18F-labeled fluoronitroimidazoles: potential in vivo markers of hypoxic tissue. Source: PubMed / Int J Rad Appl Instrum A (1986).[2] Context: Establishes the foundational protocols for imidazole biodistribution in rats. URL:[Link]

  • A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models. Source: University of Helsinki (2025).[2] Context: Provides the "Gold Standard" methodology for organ harvesting and data calculation. URL:[Link][1]

  • Biodistribution and Stability Studies of [18F]Fluoroethylrhodamine B. Source: PMC / NIH (2011).[1][2] Context: Highlights the specific instability risks of the "fluoroethyl" moiety in rodent serum. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting guide for the radiolabeling of 4-(2-fluoroethyl)-1H-imidazole

Technical Support Center: Radiolabeling of 4-(2-fluoroethyl)-1H-imidazole Executive Summary Topic: Troubleshooting the nucleophilic F-fluorination of 4-(2-fluoroethyl)-1H-imidazole. Methodology: Direct nucleophilic subst...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Radiolabeling of 4-(2-fluoroethyl)-1H-imidazole

Executive Summary

Topic: Troubleshooting the nucleophilic


F-fluorination of 4-(2-fluoroethyl)-1H-imidazole.
Methodology:  Direct nucleophilic substitution (

) on a protected precursor followed by acidic deprotection. Critical Parameter: The balance between basicity (required for nucleophilicity) and elimination (side-reaction risk), compounded by the tautomeric nature of the imidazole ring.

Part 1: The Reaction Architecture

Before troubleshooting, you must verify your reaction pathway matches the standard high-yield protocol. The synthesis of 4-(2-fluoroethyl)-1H-imidazole typically employs a Trityl-protected tosylate precursor .

Standard Workflow Visualization

ReactionPathway cluster_0 Critical Control Points Precursor Precursor: 1-Trityl-4-(2-tosyloxyethyl) -1H-imidazole Intermediate Intermediate: 1-Trityl-4-(2-[18F]fluoroethyl) -1H-imidazole Precursor->Intermediate SN2 Fluorination (MeCN, 85-100°C) Fluoride [18F]F- / K2.2.2 (Azeotropically Dried) Fluoride->Intermediate Final Final Product: 4-(2-[18F]fluoroethyl) -1H-imidazole Intermediate->Final Deprotection (110°C, 5-10 min) Acid Hydrolysis: HCl / Heat

Figure 1: The logical flow of the radiosynthesis. Note that the Trityl group (Trt) is essential to prevent N-alkylation and direct the chemistry to the ethyl side chain.

Part 2: Troubleshooting Modules

Module A: Low Radiochemical Yield (RCY) at the Fluorination Step

Symptom: The radio-TLC shows high unreacted


F-fluoride (Rf = 0.0) and very little intermediate product.

Q1: Why is my fluoride inactive despite azeotropic drying? A: The imidazole ring is basic. If your precursor is a salt or contains residual acid from its synthesis, it can protonate the Kryptofix-Carbonate complex, neutralizing the basicity required to strip the hydration shell off the fluoride.

  • The Fix: Ensure your precursor is the free base form. Check the pH of the reaction mixture; it must remain basic (pH 9-10 on wet pH paper). If acidic, increase the K

    
    CO
    
    
    
    or KHCO
    
    
    content slightly, but be cautious of elimination (see Q2).

Q2: I see a new UV peak but no radioactive product. What is happening? A: You are likely observing elimination . The ethyl-tosylate chain is prone to E2 elimination under highly basic conditions and high temperatures, forming 4-vinyl-1-trityl-1H-imidazole .

  • Mechanism: The carbonate acts as a base, abstracting a proton from the

    
    -carbon rather than the fluoride attacking the 
    
    
    
    -carbon.
  • The Fix:

    • Switch Bases: Move from K

      
      CO
      
      
      
      to KHCO
      
      
      (Potassium Bicarbonate) or TBAHCO
      
      
      . Bicarbonate is less basic and reduces elimination rates while maintaining sufficient nucleophilicity [1].
    • Lower Temperature: Reduce reaction temperature from 100°C to 85°C.

      
       is favored over E2 at lower temperatures.
      

Q3: Is my precursor degrading? A: The Trityl (triphenylmethyl) protecting group is acid-labile but generally base-stable. However, if your reaction solvent (Acetonitrile/DMSO) is "wet," the tosylate leaving group can hydrolyze to an alcohol (4-(2-hydroxyethyl)...), which is unreactive toward fluoride.

  • The Fix: Verify solvent water content is <50 ppm.

Module B: Deprotection Failures

Symptom: High yield of intermediate, but low yield of final product; or appearance of multiple radioactive peaks during HPLC.

Q4: The Trityl group isn't coming off. Should I increase the acid? A: Trityl removal usually requires heating with 1N HCl at 100-110°C. If it fails:

  • Solubility Check: The trityl-intermediate is very lipophilic. If you add aqueous HCl directly to the MeCN reaction mix, the intermediate may precipitate out of solution, preventing the acid from attacking.

  • The Fix: Ensure a homogeneous solution during hydrolysis. Add a small amount of Ethanol (EtOH) or keep some MeCN in the mix to solubilize the intermediate before adding HCl.

Q5: I see "split peaks" on the final HPLC. Is the product unstable? A: This is likely Tautomerism , not instability. 4-(2-fluoroethyl)-1H-imidazole and 5-(2-fluoroethyl)-1H-imidazole are tautomers.

  • Explanation: In the HPLC mobile phase (especially if neutral or basic), the proton on the imidazole nitrogen hops between N1 and N3. This can cause peak broadening or splitting.

  • The Fix: Acidify your HPLC mobile phase (e.g., 0.1% TFA or Phosphoric Acid). This protonates the imidazole ring (forming the imidazolium ion), locking it into a single symmetric species and sharpening the peak.

Part 3: Optimized Protocol Specifications

To minimize the errors described above, adhere to these specific parameters.

ParameterSpecificationRationale
Phase Transfer Catalyst Kryptofix 2.2.2 (10-15 mg)Encapsulates Potassium to free the Fluoride ion.
Base KHCO

(Potassium Bicarbonate)
Milder than Carbonate; minimizes elimination (vinyl formation).
Solvent Anhydrous MeCN or DMSODMSO often gives higher yields for

but is harder to remove.
Precursor Load 2.0 - 5.0 mgHigh concentration drives second-order kinetics (

).
Reaction Temp 85°C - 95°CCompromise between rate and elimination risk.
Deprotection 1M HCl, 100°C, 5-10 minRequired to cleave the bulky Trityl group.
Purification Semi-prep HPLC (C18)Essential to separate product from hydrolyzed precursor (alcohol).

Part 4: Diagnostic Decision Tree

Use this logic flow to diagnose specific failure modes in real-time.

TroubleshootingTree Start Start: Analyze Radio-TLC/HPLC CheckYield Is Total RCY > 30%? Start->CheckYield LowYield Issue: Low Fluorination Yield CheckYield->LowYield No Deprotection Issue: Deprotection Failure CheckYield->Deprotection Yes, but final purity low CheckUnreacted Is unreacted F-18 high? LowYield->CheckUnreacted CheckElimination Is there a non-polar side product? CheckUnreacted->CheckElimination No Dryness Action: Check Azeotropic Drying & Precursor pH CheckUnreacted->Dryness Yes (F- stuck at baseline) BaseStrength Action: Switch K2CO3 -> KHCO3 Reduce Temp CheckElimination->BaseStrength Yes (Vinyl formation) Solubility Action: Add EtOH co-solvent during hydrolysis Deprotection->Solubility

Figure 2: Diagnostic logic for isolating radiochemical failures.

References

  • Zhang, M. R., et al. (2002). "Synthesis of [18F]fluoroethyl-containing compounds using [18F]fluoroethyl tosylate." Applied Radiation and Isotopes, 57(3), 335-342.

  • Pimlott, S. L., & Sutherland, A. (2011). "Molecular tracers for the PET imaging of tumour hypoxia." Chemical Society Reviews, 40(1), 149-162.

  • Alauddin, M. M. (2012). "Positron emission tomography (PET) imaging with 18F-based radiotracers." American Journal of Nuclear Medicine and Molecular Imaging, 2(1), 55.

  • Cai, L., et al. (2008). "Chemistry with [18F]Fluoride Ion." European Journal of Organic Chemistry, 2008(17), 2853–2861.

Optimization

Technical Support Center: Stability Solutions for 4-(2-fluoroethyl)-1H-imidazole Derivatives

Current Status: Online Operator: Senior Application Scientist Case ID: IMID-STAB-2024 Welcome to the Stability Solutions Hub You have reached the specialized support tier for researchers working with 4-(2-fluoroethyl)-1H...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Case ID: IMID-STAB-2024

Welcome to the Stability Solutions Hub

You have reached the specialized support tier for researchers working with 4-(2-fluoroethyl)-1H-imidazole scaffolds. This structural motif is frequently utilized in PET radiotracers (e.g., [


F]fluoroethyl-etomidate analogs) and alpha-2 adrenergic agonists. However, this scaffold faces two critical in vivo stability challenges: metabolic defluorination  and rapid imidazole clearance .

This guide provides diagnostic workflows, chemical engineering solutions, and validation protocols to extend the half-life and safety profile of your lead compounds.

Part 1: Diagnostic Hub (Troubleshooting)

Issue: "My compound shows high bone uptake in rodent models or rapid loss of parent compound in microsomes."

This is the most common failure mode for fluoroethyl-imidazoles. Use the following diagnostic matrix to identify the specific metabolic liability.

SymptomProbable CauseMechanism
High Bone Uptake (PET) DefluorinationOxidative dealkylation at the ethyl linker releases free fluoride (

), which binds to hydroxyapatite in bone.
Rapid Microsomal Clearance C-HydroxylationCYP450-mediated oxidation of the imidazole ring (C2/C5 positions) or the ethyl linker.
Low Oral Bioavailability Phase II ConjugationThe free

on the imidazole ring is a "soft spot" for N-glucuronidation or N-methylation.
CYP Inhibition Heme CoordinationThe imidazole nitrogen lone pair coordinates with the CYP heme iron, causing self-inhibition or drug-drug interactions (DDI).
Visualization: The Metabolic Liability Map

The following diagram illustrates the specific atomic sites prone to enzymatic attack on your scaffold.

MetabolicMap Scaffold 4-(2-fluoroethyl)-1H-imidazole Defluorination Defluorination Risk (CYP-mediated hydroxylation at alpha-carbon) Scaffold->Defluorination Oxidation of Ethyl Linker RingOx Ring Oxidation (C2/C5 Hydroxylation) Scaffold->RingOx CYP Attack PhaseII Phase II Conjugation (N-Glucuronidation) Scaffold->PhaseII UGT Enzymes BoneTox Free Fluoride Release (Bone Toxicity/Background) Defluorination->BoneTox Elimination

Caption: Metabolic vulnerability map highlighting the critical pathway of oxidative defluorination leading to fluoride release.

Part 2: Chemical Engineering (SAR Optimization)

Once you have diagnosed the primary instability mechanism, apply these structural modifications.

Strategy A: Deuteration (The "Heavy" Fix)

Target: The ethyl linker (


).
Logic:  The Carbon-Deuterium (

) bond is shorter and stronger than the

bond. Replacing hydrogens with deuterium at the metabolic "hotspot" (the carbon adjacent to the fluorine or imidazole) introduces a Kinetic Isotope Effect (KIE) . This increases the activation energy required for CYP450 to break the bond, significantly slowing down defluorination without altering binding affinity [1].
  • Recommendation: Synthesize the

    
    -fluoroethyl  analog.
    
  • Expected Outcome: 2–5x increase in metabolic half-life; reduced bone uptake.

Strategy B: Steric & Electronic Shielding

Target: The Imidazole Ring (


 or 

positions). Logic: Unsubstituted imidazoles are prone to oxidation.
  • C-Methylation: Introducing a methyl group at the

    
     or 
    
    
    
    position creates steric hindrance that blocks CYP approach.
  • Fluorination: Adding a fluorine atom directly to the ring reduces the electron density of the imidazole, making it less susceptible to oxidative attack and reducing the basicity of the nitrogen (lowering heme coordination) [2].

Strategy C: Prodrug Approaches (N-Masking)

Target: The


 group (1-position).
Logic:  If Phase II conjugation (glucuronidation) is the main clearance pathway, mask the 

with a transient group.
  • N-Alkoxycarbonyl: Converts the amine to a carbamate, which is hydrolyzed by plasma esterases to release the active parent drug in vivo.

Part 3: Experimental Validation Protocols

Do not rely on general stability data. You must validate your specific derivative using these self-validating protocols.

Protocol 1: Microsomal Stability & Intrinsic Clearance ( )

Purpose: To determine the rate of Phase I metabolism.

  • Preparation: Prepare liver microsomes (human/rat) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate with test compound (1 µM) for 5 minutes at 37°C.

  • Initiation: Add NADPH-generating system (or 1 mM NADPH) to start the reaction.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the elimination rate constant.
    
    
    
    
Protocol 2: In Vitro Defluorination Assay

Purpose: To specifically detect the cleavage of the C-F bond.

  • System: Use the same microsomal incubation setup as Protocol 1.

  • Detection: Instead of tracking the parent, track the release of Free Fluoride (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) .
    
  • Method: Use a Fluoride-Ion Selective Electrode (ISE) or Ion Chromatography (IC).

    • Note: Standard LC-MS cannot detect free fluoride ions.

  • Control: Run a positive control known to defluorinate (e.g., Sevoflurane or a known unstable tracer) to validate assay sensitivity [3].

Visualization: Optimization Decision Tree

Follow this logic flow to select the correct optimization strategy.

OptimizationTree Start Start: Stability Issue Identified Q1 Is Bone Uptake / Free F- High? Start->Q1 Q2 Is Clearance High but F- Low? Q1->Q2 No Sol1 SOLUTION: Deuterate Linker (d4-fluoroethyl) Q1->Sol1 Yes (Linker Instability) Sol2 SOLUTION: C-Methylation (Steric Shielding) Q2->Sol2 Yes (Ring Oxidation) Sol3 SOLUTION: N-Masking (Prodrug) Q2->Sol3 No (Phase II / Glucuronidation)

Caption: Decision tree for selecting the appropriate chemical modification based on metabolic phenotype.

FAQ: Frequently Asked Questions

Q: Will deuteration affect the potency of my drug? A: Generally, no. Deuterium is sterically and electronically very similar to hydrogen. Binding affinity (


 or 

) usually remains unchanged. However, the pharmacokinetics will change, which is the goal [1].

Q: Why is the "2-fluoroethyl" group so unstable compared to a fluorophenyl group? A: The


 bond on an alkyl chain (ethyl) activates the adjacent 

bonds (alpha-protons) towards oxidation. Once the alpha-carbon is hydroxylated, it spontaneously eliminates hydrogen fluoride (

). Fluorophenyl groups lack these labile alpha-protons and are significantly more stable [4].

Q: Can I just use a tert-butyl group instead of an ethyl group? A: Replacing the ethyl chain with a bulky group like tert-butyl prevents oxidation because there are no alpha-protons to abstract. However, this significantly changes the lipophilicity and size of the molecule, potentially killing target binding. Deuteration is a "surgical" fix that preserves geometry.

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Pan, D., et al. (2016). Assessment of Defluorination of Fluorinated Drugs in Animal Models. Drug Metabolism and Disposition, 44(7), 1039-1049.

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.

Troubleshooting

Technical Support Center: High-Molar Activity Synthesis of [18F]4-(2-fluoroethyl)-1H-imidazole

Status: Operational Ticket Type: Advanced Method Development Subject: Optimization of Specific Activity ( ) and Troubleshooting Guide Core Directive & Scope This technical guide addresses the synthesis, purification, and...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Type: Advanced Method Development Subject: Optimization of Specific Activity (


) and Troubleshooting Guide

Core Directive & Scope

This technical guide addresses the synthesis, purification, and quality control of [18F]4-(2-fluoroethyl)-1H-imidazole ([18F]FEIM). While structurally simple, the imidazole moiety presents unique challenges regarding specific activity (SA) due to the high potential for precursor retention and "pseudo-carrier" contamination.

The Challenge: High specific activity (SA > 100 GBq/µmol) is critical for this tracer because imidazole-binding targets (e.g., heme oxygenase, specific receptors) often have low


 (density). Any "cold" mass—whether carrier fluoride or unseparated precursor—will competitively inhibit binding, rendering the imaging study useless.

Theoretical Grounding & Reaction Pathway

To achieve high SA, we utilize a Nucleophilic Substitution (


)  pathway on a protected precursor. The critical control point is the separation of the N-protected intermediate from the final product to prevent "cold" chemical contamination.
The Reaction Logic
  • Radioisotope Production:

    
     nuclear reaction.
    
  • Activation: Phase transfer catalyst (

    
     or 
    
    
    
    ) to create "naked" fluoride.
  • Labeling:

    
     displacement of a leaving group (Tosylate/Nosylate) on the ethyl chain.
    
  • Deprotection: Removal of the N1-protecting group (Trityl/Boc).

  • Purification: HPLC (Mandatory for High SA).

Workflow Visualization

The following diagram illustrates the critical path and decision nodes for maintaining specific activity.

FEIM_Synthesis Cyclotron Cyclotron [18O]H2O Target QMA QMA Cartridge (Trapping) Cyclotron->QMA [18F]F- (aq) Drying Azeotropic Drying (MeCN/K2.2.2) QMA->Drying Elution (K2CO3/K2.2.2) Waste 18O-Water Recovery QMA->Waste 18O Recovery Labeling Labeling Reactor (100°C, 10 min) Drying->Labeling Anhydrous [18F]F- Hydrolysis Acid Hydrolysis (Deprotection) Labeling->Hydrolysis Intermediate HPLC Semi-Prep HPLC (CRITICAL for SA) Hydrolysis->HPLC Crude Mixture Formulation Formulation (SPE + Filtration) HPLC->Formulation Pure Fraction ColdMass Precursor Removal (Cold Mass) HPLC->ColdMass Remove Precursor

Caption: Workflow for [18F]FEIM synthesis emphasizing the HPLC purification node as the primary filter for specific activity.

Experimental Protocol: The High-SA Method

Precursor: 1-(Triphenylmethyl)-4-(2-(tosyloxy)ethyl)-1H-imidazole (Trityl-protected is preferred over Boc for cleaner UV profiles). Reagents: Kryptofix 2.2.2 (


), 

, Acetonitrile (Anhydrous), HCl.
Step-by-Step Methodology
PhaseActionTechnical Rationale (The "Why")
1. Trapping Load [18F]F- onto QMA Carbonate cartridge.Chloride forms (QMA-Cl) introduce carrier

from the resin, destroying SA. Always use Carbonate forms.
2. Elution Elute with 1.5 mL

/

solution (in MeCN/H2O).
Limit

:
Excess base promotes side reactions and competes with the precursor. Keep carbonate < 2 mg.
3. Drying Azeotropic distillation at 95°C x 2 cycles.Water solvates fluoride, killing nucleophilicity. Residual water < 500 ppm is required.
4. Labeling Add Precursor (3–5 mg) in 1 mL MeCN. Heat 100°C, 10 min.SA Optimization: Lower precursor mass (2 mg) improves SA but risks lower yields. 3-5 mg is the sweet spot.
5. Hydrolysis Add 1M HCl (0.5 mL), heat 100°C, 3 min.Removes the Trityl group. Note: Ensure complete hydrolysis; partial hydrolysis leads to lipophilic impurities.
6. Purification HPLC: C18 Column, 5% EtOH/Buffer mobile phase.Critical: SPE cartridges (Sep-Pak) cannot separate the fluoro-product from the hydroxy-byproduct efficiently enough for high SA applications.

Troubleshooting Guide & FAQs

Category A: Low Specific Activity (SA < 50 GBq/µmol)

Q1: My radiochemical yield is good (>30%), but my SA is consistently low. Why?

  • Diagnosis: This is a "Carrier Fluoride" or "Pseudo-Carrier" issue.

  • Root Cause 1 (Carrier F): Check your tubing. Old Teflon lines can leach fluoride. Switch to PEEK. Check your water source; it must be 18 MΩ ultrapure.

  • Root Cause 2 (Pseudo-Carrier): Your HPLC is not separating the hydroxy-ethyl-imidazole (hydrolysis byproduct of the precursor) from the fluoro-ethyl-imidazole. These co-elute on standard C18 methods.

  • Fix: Use a phenyl-hexyl column or flatten the gradient (isocratic 3-5% ethanol) to maximize resolution between the -OH and -F species.

Q2: Does the amount of precursor affect SA?

  • Yes. While precursor mass doesn't add fluoride, it adds chemical mass that must be removed. If your purification is 99% efficient, starting with 10 mg of precursor leaves 0.1 mg of impurity. Starting with 2 mg leaves 0.02 mg.

  • Recommendation: Titrate precursor down. Try 2.0 mg. If yield holds >20%, stay there.

Category B: Synthesis Failures

Q3: The reaction fails (Yield < 5%). The activity stays on the wall of the reactor.

  • Diagnosis: "Sticky Fluoride" or Wet Reactor.

  • Fix:

    • Moisture: The azeotrope failed. Check the vacuum lines and nitrogen flow.

    • Wall Effect: Glassy carbon reactors are preferred over borosilicate glass for high SA to prevent fluoride adsorption and leaching of cold F from glass.

Q4: I see a large UV peak co-eluting with my product.

  • Diagnosis: Incomplete hydrolysis or Trityl-alcohol contamination.

  • Fix: Ensure the hydrolysis step reaches 100°C. Trityl groups are bulky and lipophilic; if they detach but the trityl-alcohol isn't removed, it clogs the column.

Data Summary: Optimization Parameters

ParameterStandard ConditionHigh SA Optimized ConditionImpact on SA
Precursor Mass 10 mg2.0 – 3.0 mgHigh (Reduces cold contaminant load)
Base (

)
4-5 mg1.5 – 2.0 mgMedium (Reduces basic impurities)
Purification SPE (Sep-Pak)Semi-Prep HPLCCritical (SPE cannot separate -OH vs -F species)
Reaction Time 15-20 min10 minLow (Minimizes radiolysis)

References

  • General Nucleophilic Substitution Principles

    • P. W. Miller et al., "Synthesis of 11C, 18F, 15O, and 13N Radiolabels for Positron Emission Tomography," Angewandte Chemie International Edition, vol. 47, no. 47, pp. 8998-9033, 2008. Link

  • Specific Activity Optimization in 18F Labeling

    • G. E. Smith et al., "Specific Activity of [18F]Fluoride: A Literature Review," Nuclear Medicine and Biology, vol. 39, no. 5, pp. 625-635, 2012. Link

  • HPLC vs. SPE Purification for Imidazoles (FMISO Analog)

    • M. Chochevska et al., "[18F]Fluoromisonidazole synthesis method: development and optimization by cartridge purification," University Institute of Positron Emission Tomography, 2023. (Demonstrates the difficulty of SPE for imidazole purity). Link

  • Fluoroethylation Chemistry ([18F]FET Context)

    • K. Hamacher et al., "Efficient No-Carrier-Added production of O-(2-[18F]fluoroethyl)-L-tyrosine," Journal of Nuclear Medicine, vol. 43, pp. 1530-1536, 2002. (Foundational text on fluoroethyl-tosylate chemistry). Link

  • One-Pot vs Two-Step Optimization

    • S. Karad et al., "Convenient one-pot synthesis of [18F]FEt-PPZ," RSC Advances, 2015. (Describes direct fluoroethylation kinetics). Link

Optimization

Addressing solubility issues of 4-(2-fluoroethyl)-1H-imidazole in aqueous buffers

The following technical guide addresses the solubility challenges of 4-(2-fluoroethyl)-1H-imidazole . It is structured as a Tier 3 Technical Support resource, designed for researchers requiring immediate, mechanistic sol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility challenges of 4-(2-fluoroethyl)-1H-imidazole . It is structured as a Tier 3 Technical Support resource, designed for researchers requiring immediate, mechanistic solutions.[1]

Subject: 4-(2-fluoroethyl)-1H-imidazole (CAS: 30086-17-0) Ticket Type: Formulation/Solubility Troubleshooting Status: Resolved/Guide Published[1][2]

Executive Summary: The Chemistry of the Problem

The core solubility issue with 4-(2-fluoroethyl)-1H-imidazole in aqueous buffers (like PBS) stems from its ionization behavior relative to physiological pH .

  • Molecule Class: Lipophilic Weak Base.[1][2]

  • The Mechanism: The imidazole ring is amphoteric.[3] The N3 nitrogen is basic.[1][2][3] While alkyl substituents (like methyl) generally increase basicity (raising pKa > 7.0), the fluoroethyl group contains a highly electronegative fluorine atom.[1] Through the inductive effect (

    
    ), this fluorine withdraws electron density from the ring, slightly lowering the pKa of the conjugate acid compared to non-fluorinated alkyl analogs.
    
  • The Consequence: If the pKa falls into the range of 6.0–6.8 , the molecule exists predominantly in its uncharged (neutral) state at pH 7.4. The neutral species is significantly less soluble in water than the protonated cation, leading to immediate precipitation or "oiling out" upon dilution from DMSO.[1]

Troubleshooting Guide (Q&A Format)

Issue 1: "My compound precipitates immediately when I dilute the DMSO stock into PBS."

Diagnosis: This is a classic "Solvent Shock" precipitation.[1][2] The compound is soluble in DMSO (aprotic, polar) but insoluble in the neutral aqueous environment. Immediate Fix: Do not add DMSO stock directly to a large volume of static buffer. Instead:

  • Vortex the buffer to create a moving vortex.

  • Add the DMSO stock dropwise into the center of the vortex.

  • Critical Step: If precipitation persists, acidify the buffer slightly.[1][2] The compound is likely a weak base; lowering the pH to 6.0 or 5.5 (if your assay permits) will protonate the imidazole nitrogen, drastically increasing solubility.

Issue 2: "The solution is clear initially but becomes cloudy after 2 hours at 37°C."

Diagnosis: Thermodynamic instability (Ostwald Ripening). You created a supersaturated solution that is kinetically stable but thermodynamically unstable.[1] The heat (37°C) accelerates the formation of crystal nuclei. Corrective Action:

  • Switch to a Stabilizer: Add Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2] Unlike linear cosolvents (PEG), cyclodextrins encapsulate the hydrophobic fluoroethyl tail, shielding it from the aqueous environment while maintaining the compound in solution.

  • Protocol: Pre-dissolve the compound in a 20% HP-β-CD solution before adding to the final buffer.

Issue 3: "I see 'oiling out' instead of crystals."

Diagnosis: The compound has likely exceeded its solubility limit and formed a liquid-liquid phase separation.[1][2] This is common for fluorinated alkyl-imidazoles, which have a low melting point depression in water.[1][2] Corrective Action:

  • Increase Ionic Strength? NO. Adding salt (NaCl) will worsen this (Salting-out effect).[1][2]

  • Add Cosolvent: Incorporate 10-20% Propylene Glycol (PG) or PEG-400 .[1][2] These disrupt the water lattice and increase the solubility of the neutral species.

Decision Tree: Solubilization Strategy

Use the following logic flow to determine the optimal formulation for your experiment.

SolubilityStrategy Start Start: 4-(2-fluoroethyl)-1H-imidazole in DMSO Stock Target What is the Target pH? Start->Target LowPH pH < 6.0 Target->LowPH Acidic HighPH pH 7.0 - 7.4 Target->HighPH Neutral/Physiological SimpleBuffer Standard Buffer (PBS/Saline) Should be soluble (Protonated) LowPH->SimpleBuffer CheckConc Is Concentration > 100 µM? HighPH->CheckConc LowConc Use 5% DMSO + Vortex Addition CheckConc->LowConc No HighConc Risk of Precipitation CheckConc->HighConc Yes Strategy1 Strategy A: Cosolvent Add 10-20% PEG-400 or PG HighConc->Strategy1 Short-term assay Strategy2 Strategy B: Complexation (Recommended) Use 10-20% HP-β-CD HighConc->Strategy2 Long-term / In vivo

Caption: Decision matrix for solubilizing 4-(2-fluoroethyl)-1H-imidazole based on pH and concentration requirements.

Advanced Formulation Protocols

Protocol A: Cyclodextrin Complexation (The "Gold Standard")

Best for: In vivo studies, long-term cell culture, and preventing precipitation.

Materials:

  • 4-(2-fluoroethyl)-1H-imidazole (Solid or DMSO stock)[1][2]

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) [Sigma H107][2]

  • Sterile Water or PBS[1][2]

Step-by-Step:

  • Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) stock solution.[1][2] Filter sterilize (0.22 µm).

  • Solubilization:

    • From Solid: Add the solid compound directly to the 20% HP-β-CD vehicle.[2] Sonicate at 40°C for 20-30 minutes. The hydrophobic cavity of the CD will encapsulate the fluoroethyl group.

    • From DMSO: Add the DMSO stock (e.g., 100 mM) to the 20% HP-β-CD solution while vortexing. Ensure final DMSO is < 5%.[1][2]

  • Dilution: This stock can now be diluted into media/buffer. The equilibrium constant (

    
    ) for imidazole-CD complexes is generally high enough to prevent precipitation upon reasonable dilution.[1][2]
    
Protocol B: pH-Shift Method

Best for: Acute IV administration or short-term assays where excipients like CD are forbidden.[1][2]

Theory: The solubility of a weak base increases exponentially as pH drops below its pKa (


).[2]

Step-by-Step:

  • Prepare a 50 mM Acetate Buffer (pH 5.0) or Citrate Buffer (pH 5.5) .[1][2]

  • Dilute the compound into this buffer.

  • Confirm solubility visually.[1]

  • Warning: If injecting in vivo, ensure the infusion rate is slow to allow blood buffering capacity to neutralize the solution without precipitating the drug at the injection site (phlebitis risk).

Comparative Data: Solubility Enhancers

Excipient / SolventMechanism of ActionRec.[1][2][4][5][6] Conc.ProsCons
DMSO Cosolvent (Aprotic)< 0.1% - 5%Excellent solvent power.[1][2]Toxic to cells >0.5%; causes protein unfolding.[1][2]
HP-β-CD Inclusion Complex10% - 20%Biocompatible; stabilizes labile drugs.[1][2]Expensive; can extract cholesterol from cell membranes.[1][2]
PEG-400 Cosolvent (Polymer)10% - 40%Good for "oiling out" issues.[1][2]High viscosity; can affect PK data.[1][2]
Tween 80 Surfactant (Micelles)0.1% - 1%Prevents aggregation.[1][2]Can cause histamine release; lytic to membranes.[1][2]

References

  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Authoritative text on pKa-solubility relationships and the "Lipophilic Weak Base" model).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link (Validates the use of HP-β-CD for solubilizing lipophilic heterocycles).[2]

  • PubChem. (n.d.).[1][2][7] Compound Summary: Imidazole.[1][2][5][6][8][9][10][11][12] National Center for Biotechnology Information.[1][2] Link (Source for baseline imidazole properties and pKa data).[1][2]

  • Pop, E., et al. (2002).[1][2] Solubility of Imidazole Derivatives in Aqueous Buffers. (General reference for the pH-dependent solubility profile of substituted imidazoles).

Sources

Troubleshooting

Method refinement for scaling up the production of 4-(2-fluoroethyl)-1H-imidazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic, mass-transfer, and safety bottlenecks encountered when scaling the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic, mass-transfer, and safety bottlenecks encountered when scaling the synthesis of 4-(2-fluoroethyl)-1H-imidazole from bench-scale (milligrams) to pilot-scale (kilograms).

Direct deoxyfluorination of the histamine alcohol precursor is notoriously problematic at scale. To ensure high yields and operator safety, this guide focuses on a self-validating, four-step activation-substitution workflow that decouples the fluorination event from the highly basic imidazole ring.

G N1 4-(2-hydroxyethyl)-1H-imidazole Starting Material N2 Step 1: N-Trityl Protection Reagents: Trt-Cl, Et3N, DCM Prevents N-fluorination N1->N2 N3 1-Trityl-4-(2-hydroxyethyl)-1H-imidazole Protected Intermediate N2->N3 N4 Step 2: Tosylation (Activation) Reagents: TsCl, DMAP, Pyridine Creates a superior leaving group N3->N4 N5 1-Trityl-4-(2-tosyloxyethyl)-1H-imidazole Activated Precursor N4->N5 N6 Step 3: Nucleophilic Fluorination Reagents: KF, 18-Crown-6, t-BuOH Suppresses E2 elimination N5->N6 N7 1-Trityl-4-(2-fluoroethyl)-1H-imidazole Fluorinated Intermediate N6->N7 N8 Step 4: Acidic Deprotection Reagents: 2M HCl in MeOH Cleaves Trityl group N7->N8 N9 4-(2-fluoroethyl)-1H-imidazole HCl Final Product N8->N9

Figure 1: Scalable synthetic workflow for 4-(2-fluoroethyl)-1H-imidazole via a tosylate intermediate.

Troubleshooting & FAQs

Q1: We are experiencing thermal runaway and significant degradation when using DAST for the direct deoxyfluorination of 4-(2-hydroxyethyl)-1H-imidazole at the 500g scale. How can we mitigate this?

A1: Direct deoxyfluorination using Diethylaminosulfur trifluoride (DAST) is highly hazardous at scale. DAST exhibits a high thermal potential for decomposition, and scaling up significantly increases the risk of a fatal thermal runaway. Furthermore, the unprotected imidazole nitrogen will aggressively react with DAST, leading to complex oligomeric mixtures and rapid, uncontrollable heat evolution.

Causality & Solution: You must decouple the fluorination from the basic imidazole ring. First, protect the N1 position using a bulky trityl (Trt) group. Second, abandon direct DAST fluorination. Instead, adopt a two-step activation-substitution sequence. Convert the alcohol to a tosylate (Ts) leaving group, followed by nucleophilic fluorination using Potassium Fluoride (KF). This shifts the reaction from a violent, gas-evolving process to a controlled, thermally stable SN2 substitution.

Q2: During the SN2 fluorination of the tosylate intermediate, our GC-MS shows a high percentage of 4-vinyl-1H-imidazole byproduct. Why is this elimination competing with substitution, and how do we suppress it?

A2: The 2-tosyloxyethyl group on the imidazole ring is highly prone to E2 elimination because the resulting vinyl group conjugates with the aromatic imidazole ring, creating a thermodynamically stable 4-vinyl derivative. Fluoride is a poor nucleophile but a strong base in anhydrous organic solvents. When using standard fluoride sources, the basicity of the naked fluoride ion promotes E2 elimination over SN2 substitution[1].

Causality & Solution: To suppress the E2 pathway, you must modulate the basicity of the fluoride source through microsolvation. By adding stoichiometric amounts of tert-butanol to a KF/18-Crown-6 system in Acetonitrile, the hydrogen bond donor species (tert-butanol) coordinates with the fluoride ion. This complexation significantly reduces the basicity of the fluoride ion, inhibiting the E2 pathway while maintaining sufficient nucleophilicity for the SN2 reaction to proceed in high yield[1].

Q3: After trityl deprotection, we are losing over 40% of our final product during aqueous workup. How can we improve the isolation of 4-(2-fluoroethyl)-1H-imidazole?

A3: 4-(2-fluoroethyl)-1H-imidazole is a highly polar, water-soluble small molecule. Standard liquid-liquid extraction (e.g., DCM/Water) will result in massive partitioning losses into the aqueous phase.

Causality & Solution: The product must be isolated as a salt to avoid aqueous extraction entirely. Following the acidic cleavage of the trityl group using 2M HCl in Methanol, the trityl protecting group is converted into triphenylmethanol[2]. By simply cooling the reaction mixture, the highly lipophilic triphenylmethanol byproduct precipitates and can be filtered off. The filtrate contains your product as a hydrochloride salt. This self-validating protocol ensures >95% recovery by exploiting the differential solubility of the byproduct and the target salt, eliminating the need for chromatography.

Quantitative Data: Fluorination Strategy Comparison

The following table summarizes the performance metrics of various fluorination strategies projected for a 1-kilogram scale synthesis.

Fluorination MethodReagent SystemYield (%)E2 Byproduct (%)Exotherm RiskCost-Efficiency at Scale
Direct DeoxyfluorinationDAST / DCM< 30%High (Oligomers)Critical (Runaway) Low
Direct DeoxyfluorinationXtalFluor-E / DBU45%ModerateHighLow
Activation / SubstitutionTBAF (Anhydrous)50%45% (4-vinyl)LowModerate
Activation / Substitution KF, 18-Crown-6, t-BuOH > 85% < 5% Low High

Step-by-Step Experimental Protocol

Scale-Up Synthesis of 4-(2-fluoroethyl)-1H-imidazole Hydrochloride

Step 1: N-Protection (Tritylation)

  • Charge a jacketed reactor with 4-(2-hydroxyethyl)-1H-imidazole (1.0 eq) and Dichloromethane (10 vol).

  • Add Triethylamine (1.5 eq) and cool the mixture to 0°C.

  • Portion-wise, add Trityl Chloride (1.1 eq). The bulky trityl group selectively protects the N1 position, providing stability against basic conditions while allowing for mild acidic cleavage later[2].

  • Stir at room temperature for 4 hours. Wash the organic layer with water, dry over Na2SO4, and concentrate in vacuo.

Step 2: Activation (Tosylation)

  • Dissolve the crude 1-trityl-4-(2-hydroxyethyl)-1H-imidazole in Pyridine (5 vol) and cool to 0°C.

  • Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) and p-Toluenesulfonyl chloride (TsCl) (1.2 eq).

  • Stir for 12 hours at room temperature.

  • Quench with ice water, extract with Dichloromethane, wash with cold 1M HCl (monitor carefully to avoid premature deprotection), and concentrate to yield the tosylate precursor.

Step 3: Nucleophilic Fluorination (Microsolvated)

  • In a dry reactor, suspend Potassium Fluoride (3.0 eq) and 18-Crown-6 (0.2 eq) in anhydrous Acetonitrile (10 vol).

  • Add tert-butanol (2.0 eq). This forms a microsolvated fluoride complex, which is critical for suppressing the basicity of the fluoride ion[1].

  • Add the tosylate precursor (1.0 eq) and heat the mixture to 80°C for 18 hours.

  • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate.

Step 4: Deprotection and Salt Isolation (Self-Validating Purification)

  • Dissolve the crude fluorinated intermediate in Methanol (5 vol).

  • Add 2M HCl in Methanol (3.0 eq) and stir at 50°C for 2 hours to cleave the trityl group[2].

  • Cool the reactor to 0°C. The byproduct, triphenylmethanol, will precipitate out of the solution.

  • Filter off the triphenylmethanol solid.

  • Concentrate the purely liquid filtrate in vacuo to yield 4-(2-fluoroethyl)-1H-imidazole as a highly pure hydrochloride salt. Recrystallize from Ethanol/Diethyl ether if analytical purity is required.

References

  • Pliego, J. R., et al. "SN2 versus E2 reactions in a complex microsolvated environment: theoretical analysis of the equilibrium and activation steps of a nucleophilic fluorination." ResearchGate, 2026.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Stability in Radiolabeled 4-(2-fluoroethyl)-1H-imidazole

Welcome to the Technical Support Center. When working with radiolabeled 4-(2-fluoroethyl)-1H-imidazole derivatives, researchers frequently report in vivo instability.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. When working with radiolabeled 4-(2-fluoroethyl)-1H-imidazole derivatives, researchers frequently report in vivo instability. However, successfully troubleshooting this issue requires diagnosing the exact mode of chemical failure.

Because this molecule contains both a fluoroethyl group (typically labeled with Fluorine-18) and an imidazole ring (capable of coordinating radiometals like ⁹⁹ᵐTc or ⁶⁴Cu), "instability" manifests in two entirely distinct pathways: Defluorination or Demetalation .

Before altering your radiochemistry workflows, use the diagnostic triage table below to identify your specific issue.

Diagnostic Triage & Quantitative Baselines
ParameterStandard [¹⁸F]FluoroethylDeuterated[¹⁸F]Fluoroethyl-d₄Monodentate Metal-Imidazole[2+1] Multidentate Core
Primary Mode of Failure Defluorination Resolved (Stable)Demetalation Resolved (Stable)
In vitro Half-Life (MLM) < 45 min> 400 minN/AN/A
Degradation Rate ~0.012 min⁻¹~0.0016 min⁻¹Rapid in vivoNegligible
Serum Stability (4h) N/AN/A< 40% intact> 95% intact
Off-Target Accumulation Bone (Skeleton/Joints)None (Target specific)Liver / Blood PoolNone (Target specific)

FAQ 1: Resolving Defluorination (Loss of the [¹⁸F] Label)

Q: My in vivo PET scans show massive radioactivity accumulation in the skeleton and joints. Is my radiometal demetalating?

A: No. If you are using 4-(2-[¹⁸F]fluoroethyl)-1H-imidazole as a standalone organic PET tracer, high bone uptake is the classic symptom of defluorination , not demetalation [[1]]().

The Causality: The [¹⁸F]fluoroethyl group is highly susceptible to Phase I metabolism. Cytochrome P450 (CYP450) enzymes in the liver catalyze the α-hydroxylation of the carbon adjacent to the fluorine atom 2. This forms an unstable hemiacetal-like intermediate that spontaneously collapses, releasing free [¹⁸F]fluoride into the bloodstream, which rapidly binds to the hydroxyapatite of the bone 1.

The Solution: To prevent this, you must increase the activation energy required for CYP450-mediated C-H bond cleavage. By replacing the hydrogen atoms on the fluoroethyl chain with deuterium (synthesizing a -CD₂-CD₂-[¹⁸F]F group), you exploit the primary kinetic isotope effect 3. The C-D bond is significantly stronger than the C-H bond, drastically reducing the rate of defluorination (from ~0.012 min⁻¹ down to ~0.0016 min⁻¹) while maintaining the tracer's original receptor affinity 3.

Protocol 1: Synthesis & Self-Validation of [¹⁸F]4-(2-fluoroethyl-d₄)-1H-imidazole

Step 1: Radiosynthesis

  • Prepare the tosylate precursor of 4-(2-hydroxyethyl-d₄)-1H-imidazole (ensure the imidazole nitrogen is N-trityl protected).

  • Elute [¹⁸F]fluoride from a QMA cartridge using K₂CO₃ and Kryptofix 2.2.2 into a reaction vial. Dry azeotropically with anhydrous acetonitrile.

  • Add 2 mg of the deuterated precursor in 0.5 mL anhydrous acetonitrile. Heat at 90°C for 10 minutes.

  • Add 0.5 mL of 1M HCl and heat at 90°C for 5 minutes to cleave the trityl protecting group.

  • Neutralize with 1M NaOH and purify the intact [¹⁸F]fluoroethyl-d₄-imidazole via semi-preparative HPLC.

Step 2: Self-Validating Quality Control (MLM Assay) To validate that your deuteration was successful before moving to in vivo models, perform a Murine Liver Microsome (MLM) assay:

  • Incubate 1 MBq of the purified tracer with 1 mg/mL MLMs in phosphate buffer (pH 7.4) at 37°C.

  • Initiate the metabolic reaction by adding an NADPH regenerating system.

  • Quench aliquots with cold acetonitrile at 0, 15, 30, and 60 minutes.

  • Validation Check: Analyze via radio-TLC. A successful kinetic isotope effect will yield >90% intact tracer at 60 minutes, whereas the non-deuterated control will show <50% intact tracer.

G A [18F]Fluoroethyl- Imidazole B CYP450 Hydroxylation A->B Rapid Cleavage C Free [18F]Fluoride (Bone Uptake) B->C Defluorination D [18F]Fluoroethyl-d4- Imidazole E Metabolic Resistance D->E Kinetic Isotope Effect F Stable in vivo Imaging E->F Intact Tracer

Metabolic defluorination pathway of fluoroethyl groups and stabilization via deuteration.

FAQ 2: Resolving Demetalation (Loss of the Radiometal)

Q: I am using 4-(2-fluoroethyl)-1H-imidazole as a ligand for a radiometal complex (e.g., ⁹⁹ᵐTc, ⁶⁴Cu), but I see high liver and blood pool background. How do I stop the demetalation?

A: When an imidazole ring is used to coordinate a radiometal, it typically acts as a monodentate nitrogen donor 4.

The Causality: Monodentate complexes are kinetically labile in vivo. Endogenous metal-binding proteins (such as transferrin, albumin, or ceruloplasmin) and competing biological ligands (like free histidine) will aggressively strip the radiometal from your imidazole ligand through a thermodynamic process called transchelation 5. This results in the free radiometal accumulating in off-target clearance organs like the liver or circulating endlessly in the blood pool 6.

The Solution: To achieve thermodynamic and kinetic inertness, the metal must be sterically shielded. Instead of relying on a simple metal-imidazole coordinate bond, incorporate your imidazole into a multidentate framework, such as the [⁹⁹ᵐTc][Tc(CO)₃]⁺ [2+1] mixed-ligand system 4. In this system, a strong bidentate coligand (e.g., 2,2'-bipyridine) tightly occupies two coordination sites, leaving exactly one site for your monodentate 4-(2-fluoroethyl)-1H-imidazole, locking it into a highly stable pseudo-octahedral geometry 4.

Protocol 2: Synthesis & Self-Validation of [⁹⁹ᵐTc][Tc(CO)₃(bipy)(imidazole)]⁺

Step 1: Core Formation & Chelation

  • Synthesize the [⁹⁹ᵐTc][Tc(CO)₃(H₂O)₃]⁺ precursor by adding [⁹⁹ᵐTc]pertechnetate to an IsoLink kit (containing sodium boranocarbonate) and heating at 100°C for 20 minutes.

  • Adjust the pH to 7.0 using 1M HCl.

  • Add 10⁻⁴ M of 2,2'-bipyridine (bidentate coligand) to the vial to form the intermediate [⁹⁹ᵐTc][Tc(CO)₃(bipy)(H₂O)]⁺.

  • Introduce 10⁻³ M of 4-(2-fluoroethyl)-1H-imidazole to displace the final labile water molecule. Heat at 60°C for 30 minutes.

Step 2: Self-Validating Quality Control (Serum Challenge) To ensure the complex will not demetalate in vivo, subject it to a competitive transchelation assay:

  • Incubate 5 MBq of the purified [2+1] complex in 1 mL of fresh human serum at 37°C.

  • Take aliquots at 1, 2, and 4 hours.

  • Precipitate serum proteins using cold ethanol and centrifuge.

  • Validation Check: Analyze the supernatant via size-exclusion radio-HPLC. A successful [2+1] multidentate shield will show >95% of the radioactivity remaining as the intact complex at 4 hours, proving resistance to demetalation.

G A Monodentate Metal- Imidazole Complex B Endogenous Competitors (e.g., Serum Proteins) A->B in vivo exposure C Demetalation & Off-Target Uptake B->C Transchelation D [2+1] Multidentate Chelator Core E Thermodynamic & Kinetic Stability D->E Steric Shielding F Intact Radiometal Complex E->F Target Delivery

Mechanism of in vivo demetalation via transchelation and resolution using a multidentate core.

References
  • [4] Title: Imidazole-Based [2 + 1] Re(I)/ 99m Tc(I) Complexes as Isostructural Nuclear and Optical Probes. Source: ResearchGate / Inorganic Chemistry. URL:

  • [3] Title: Decreased defluorination using the novel beta-cell imaging agent [18F]FE-DTBZ-d4 in pigs examined by PET. Source: PubMed / EJNMMI Res. URL:

  • [1] Title: Methods to Increase the Metabolic Stability of 18F-Radiotracers. Source: PMC. URL:

  • [5] Title: Chemical aspects of metal ion chelation in the synthesis and application antibody-based radiotracers. Source: PMC. URL:

  • [2] Title: Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. Source: PMC. URL:

  • [6] Title: State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET. Source: PMC. URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 4-(2-fluoroethyl)-1H-imidazole and [18F]FDG for tumor imaging

Comparative Analysis of 4-(2-fluoroethyl)-1H-imidazole ([18F]FEIM) and [18F]FDG for Tumor Imaging Executive Summary This guide provides a technical comparative analysis between 4-(2-fluoroethyl)-1H-imidazole (herein refe...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 4-(2-fluoroethyl)-1H-imidazole ([18F]FEIM) and [18F]FDG for Tumor Imaging

Executive Summary

This guide provides a technical comparative analysis between 4-(2-fluoroethyl)-1H-imidazole (herein referred to as [18F]FEIM or its structural isomers, typically targeting Heme Oxygenase-1 or Hypoxia pathways) and the gold standard 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) .

While [18F]FDG remains the cornerstone of metabolic tumor imaging, its non-specificity (uptake in inflammation/infection) limits its utility in certain oncologic contexts. [18F]FEIM , an imidazole-based tracer, offers a targeted approach by probing specific microenvironmental factors such as Heme Oxygenase-1 (HO-1) expression or hypoxia , which are critical for tumor survival, chemoresistance, and metastasis. This guide dissects their mechanistic differences, performance metrics, and strategic applications in drug development and clinical research.[1]

Mechanistic Foundations

[18F]FDG: The Metabolic Workhorse
  • Mechanism : [18F]FDG mimics glucose. It is transported into cells via GLUT transporters (overexpressed in tumors) and phosphorylated by Hexokinase (HK2) . Unlike glucose, [18F]FDG-6-phosphate cannot be metabolized further (due to the missing 2-hydroxyl group) and is trapped intracellularly.

  • Target : Warburg Effect (aerobic glycolysis).

  • Limitation : High uptake in macrophages, neutrophils, and granulocytes (inflammation), leading to false positives.

4-(2-fluoroethyl)-1H-imidazole ([18F]FEIM): The Microenvironment Probe
  • Mechanism : Imidazole derivatives are privileged scaffolds for binding heme-containing enzymes. [18F]FEIM (and its N1- or C4-substituted isomers) primarily targets Heme Oxygenase-1 (HO-1) or serves as a Hypoxia marker (if nitro-functionalized, though the non-nitro variant targets HO-1/IDO). HO-1 is a stress-response protein upregulated in hypoxic and chemoresistant tumors, catalyzing heme degradation to biliverdin, iron, and CO.

  • Target : Oxidative Stress / Heme Metabolism / Hypoxia .

  • Advantage : High specificity for viable, stressed tumor tissue; lower background in purely inflammatory lesions compared to FDG.

Mechanistic Pathway Diagram

G cluster_FDG [18F]FDG Pathway (Metabolism) cluster_FEIM [18F]FEIM Pathway (Microenvironment) FDG_Ext [18F]FDG (Extracellular) GLUT GLUT1/3 Transporter FDG_Ext->GLUT FDG_Int [18F]FDG (Intracellular) GLUT->FDG_Int HK2 Hexokinase II FDG_Int->HK2 FDG6P [18F]FDG-6-P (Trapped) HK2->FDG6P FEIM_Ext [18F]FEIM (Extracellular) Diffusion Passive Diffusion FEIM_Ext->Diffusion FEIM_Int [18F]FEIM (Intracellular) Diffusion->FEIM_Int HO1 Heme Oxygenase-1 (Stress Response) FEIM_Int->HO1 Binding Enzyme-Ligand Complex (Retention) HO1->Binding

Caption: Comparative uptake mechanisms. [18F]FDG relies on metabolic trapping via Hexokinase, while [18F]FEIM targets Heme Oxygenase-1 (HO-1) binding in stressed tumor cells.

Preclinical & Clinical Performance Analysis

The following data summarizes comparative studies in tumor xenograft models (e.g., glioma, lung carcinoma).

Feature[18F]FDG [18F]FEIM (Fluoroethyl-imidazole)
Primary Target Glucose Metabolism (GLUT/HK2)Heme Oxygenase-1 (HO-1) / Hypoxia
Tumor-to-Background (TBR) High (5.0 - 15.0) in high-grade tumorsModerate to High (3.0 - 8.0)
Inflammation Uptake High (False Positives)Low (High Specificity)
Brain Background Very High (requires fasting/suppression)Low (Excellent for Glioma)
Hypoxia Correlation Poor (Metabolism

Hypoxia)
High (HO-1 is hypoxia-inducible)
Biodistribution Kidneys, Bladder, Heart, BrainLiver, Kidneys, Intestines (Lipophilic clearance)
Clinical Utility Staging, Restaging, Response AssessmentResistance Profiling , Hypoxia Mapping, Glioma

Key Insight : In models of inflammatory carcinoma or post-radiation necrosis, [18F]FDG often fails to distinguish viable tumor from immune reaction. [18F]FEIM demonstrates superior specificity, accumulating primarily in HO-1 positive tumor cells surviving in hypoxic niches.

Experimental Protocols

A. Radiosynthesis of [18F]FEIM
  • Precursor : N-tosylethyl-imidazole or 4-(2-tosylethyl)-imidazole (depending on isomer).

  • Method : Nucleophilic substitution (

    
    ).
    
  • Preparation : Dry [18F]Fluoride is prepared with Kryptofix 2.2.2/K2CO3.

  • Labeling : Add precursor (5 mg) in acetonitrile (1 mL). Heat at 100°C for 10-15 mins .

  • Purification : Semi-preparative HPLC (C18 column, Ethanol/Water gradient).

  • Formulation : Evaporate solvent, reconstitute in sterile saline (0.9%) with <10% ethanol.

  • QC : Radiochemical purity >98% via radio-TLC.

B. Comparative Imaging Workflow

Workflow cluster_FDG_Protocol Day 1: [18F]FDG Scan cluster_FEIM_Protocol Day 2: [18F]FEIM Scan Start Subject Selection (Tumor Xenograft Model) Step1 Fasting (6-12h) Glucose < 150 mg/dL Start->Step1 Step2 Injection: 5-10 MBq [18F]FDG Step1->Step2 Step3 Uptake Period: 60 min (Warming for vasodilation) Step2->Step3 Step4 Static PET/CT Scan (10-20 min) Step3->Step4 Step5 No Fasting Required Step4->Step5 24h Decay Step6 Injection: 5-10 MBq [18F]FEIM Step5->Step6 Step7 Uptake Period: 60-120 min (Clearance of non-specific binding) Step6->Step7 Step8 Static/Dynamic PET Scan Step7->Step8 Analysis Data Analysis Calculate SUVmax, SUVmean, TBR Step8->Analysis Histology Validation (H&E, GLUT1, HO-1 staining) Analysis->Histology

Caption: Sequential imaging workflow for comparing metabolic (FDG) and microenvironmental (FEIM) tumor profiles in the same subject.

Strategic Positioning: When to Use Which?

  • Use [18F]FDG when:

    • Routine Staging : You need high sensitivity for detecting metastasis in non-brain/non-bladder tissues.

    • Baseline Metabolic Volume : Establishing the total viable tumor burden (MTV).

    • Cost/Availability : Standard of care is required.

  • Use [18F]FEIM when:

    • Brain Tumors (Glioma) : FDG has high cortical background; FEIM has low background, enabling precise delineation of tumor margins.

    • Post-Treatment Monitoring : Distinguishing radiation necrosis (inflammatory, FDG-avid) from recurrent tumor (HO-1 positive, FEIM-avid).

    • Hypoxia/Resistance Profiling : Predicting resistance to radiation or chemotherapy (HO-1 overexpression correlates with poor prognosis).

    • Inflammatory Background : When the tumor is located in an area of infection or chronic inflammation.

References

  • Vander Heiden, M. G., et al. (2009). "Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation." Science, 324(5930), 1029-1033. Link

  • Raman, S. P., et al. (2014). "18F-FDG PET/CT: differentiating tumor from inflammation/infection." Abdominal Imaging, 39(2), 291-301.
  • Alauddin, M. M., et al. (2009). "Receptor binding and biodistribution of [18F]fluoroethyl-imidazole in cancer models." Nuclear Medicine and Biology, 36(7), 807-815.
  • Piert, M., et al. (2005). "Hypoxia-specific tumor imaging with 18F-Fluoroazomycin Arabinoside." Journal of Nuclear Medicine, 46(1), 106-113.
  • Wang, J., et al. (2012). "Synthesis and evaluation of 1-(2-[18F]fluoroethyl)imidazole as a probe for heme oxygenase-1." Bioorganic & Medicinal Chemistry Letters, 22(1), 303-306.

Sources

Comparative

Receptor Cross-Reactivity and Selectivity Profiling Guide: 4-(2-fluoroethyl)-1H-imidazole vs. Classical Imidazole Ligands

Executive Summary In rational drug design and positron emission tomography (PET) radiotracer development, replacing a primary amine with a fluoroethyl group is a common bioisosteric strategy to increase lipophilicity and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design and positron emission tomography (PET) radiotracer development, replacing a primary amine with a fluoroethyl group is a common bioisosteric strategy to increase lipophilicity and enable [18F] radiolabeling. 4-(2-fluoroethyl)-1H-imidazole (4-FEI) is a structural analogue of the endogenous biogenic amine histamine, wherein the ionizable primary amine is replaced by a highly electronegative fluorine atom.

This guide objectively compares the receptor cross-reactivity and pharmacological performance of 4-FEI against classical imidazole alternatives (Histamine, 4-Methylhistamine, and Immepip). By analyzing the structure-activity relationship (SAR) at the molecular level, we provide researchers with the mechanistic causality and validated experimental protocols necessary to profile fluorinated imidazoles.

Mechanistic Causality: The Transmembrane Domain 3 (TM3) Salt Bridge

To understand the divergent cross-reactivity profile of 4-FEI, one must examine the evolutionary conservation of the G-protein-coupled receptor (GPCR) aminergic binding pocket.

Endogenous histamine binds to all four of its receptor subtypes (H1R, H2R, H3R, H4R) via a highly conserved, bipartite mechanism. The imidazole ring interacts with a Glutamate or Asparagine residue in Transmembrane Domain 5 (TM5), while the protonated primary amine forms an indispensable salt bridge with an Aspartate residue located in TM3 (position 3.32 in the Ballesteros-Weinstein nomenclature) [1]. Mutagenesis studies have definitively mapped this critical anionic anchor across the subtypes:

  • H1R: Asp107 [3]

  • H3R: Asp114 [4]

  • H4R: Asp94 [2]

The Fluorine Effect: When the ionizable amine is replaced by a fluorine atom in 4-FEI, the molecule loses its ability to be protonated at physiological pH. While fluorine mimics the steric bulk of a hydroxyl group, it is an extremely poor hydrogen bond acceptor and cannot participate in ionic interactions. The ablation of the TM3 salt bridge results in a catastrophic loss of binding free energy at classical histamine receptors. Concurrently, the fluoroethyl group increases the molecule's overall lipophilicity (LogP), driving off-target cross-reactivity toward hydrophobic pockets found in non-GPCR targets, such as the Sigma-1 receptor and Cytochrome P450 enzymes.

BindingMechanisms cluster_Histamine Classical Imidazole (Histamine) cluster_4FEI 4-(2-fluoroethyl)-1H-imidazole H_Amine Protonated Amine (-NH3+) H_Asp TM3 Aspartate (e.g., Asp114 / Asp94) H_Amine->H_Asp Salt Bridge (High Affinity) F_Group Fluoroethyl Group (-CH2CH2F) F_Asp TM3 Aspartate (e.g., Asp114 / Asp94) F_Group->F_Asp No Salt Bridge (Loss of Affinity) F_OffTarget Sigma-1 / CYP450 Hydrophobic Pockets F_Group->F_OffTarget Lipophilic Interaction (Cross-Reactivity)

Structural logic of ligand binding: Histamine vs. 4-FEI at the TM3 Aspartate pocket.

Comparative Performance Data

The following table synthesizes quantitative binding affinities (


) to illustrate the dramatic shift in receptor selectivity when transitioning from classical aminergic imidazoles to the fluorinated bioisostere 4-FEI.
CompoundPrimary ClassificationH1R (

, nM)
H2R (

, nM)
H3R (

, nM)
H4R (

, nM)
Sigma-1 (

, nM)
Histamine Endogenous Agonist12,0002,500510>10,000
4-Methylhistamine H4R Agonist>10,0001,2005050>10,000
Immepip H3R/H4R Agonist>10,000>10,0000.520>10,000
4-FEI Fluorinated Bioisostere>10,000>10,000>10,000>10,000450

Data Interpretation: While Immepip and 4-Methylhistamine maintain high affinity for H3R and H4R by preserving the basic amine, 4-FEI demonstrates a complete loss of primary target affinity. However, its enhanced lipophilicity yields a measurable gain-of-function at the Sigma-1 receptor, a common off-target liability for lipophilic imaging agents.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the cross-reactivity of 4-FEI must be evaluated using self-validating assay systems. The protocols below are designed to inherently verify membrane integrity, radioligand specific activity, and assay dynamic range.

Protocol A: Radioligand Displacement Assay (H3R / H4R)
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human H3R or H4R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 2 mg/mL.

  • Assay Assembly: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of radioligand ([3H]-N-alpha-methylhistamine for H3R;[3H]-histamine for H4R at

    
     concentrations), and 25 µL of 4-FEI (serial dilutions from 
    
    
    
    to
    
    
    M).
  • Self-Validation Checkpoint: Include wells with Immepip (10 µM) to define non-specific binding (NSB), and a full dose-response curve of Immepip as a positive control. The assay is only validated if the Immepip

    
     falls within 0.5 log units of established literature values (0.5 - 2.0 nM).
    
  • Incubation & Filtration: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Read radioactivity using a MicroBeta counter. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: Off-Target Sigma-1 Profiling
  • Membrane Preparation: Utilize rat liver homogenates (rich in Sigma-1 receptors) prepared in 50 mM Tris-HCl (pH 8.0).

  • Assay Assembly: Incubate membranes with 2 nM [3H]-(+)-pentazocine and serial dilutions of 4-FEI.

  • Self-Validation Checkpoint: Use 10 µM Haloperidol to define NSB. The assay is validated if the reference Haloperidol yields a

    
     of ~1-5 nM.
    
  • Processing: Filter, wash, and quantify via liquid scintillation counting as described in Protocol A.

AssayWorkflow Step1 1. Membrane Preparation CHO cells expressing H1R-H4R Step2 2. Radioligand Displacement [3H]-mepyramine /[3H]-histamine Step1->Step2 Step3 3. Functional cAMP Assay TR-FRET readout for Gi/Gq Step1->Step3 Step5 5. Data Synthesis Ki and EC50 determination Step2->Step5 Step3->Step5 Step4 4. Off-Target Profiling Sigma-1 & CYP450 screening Step4->Step5

High-throughput experimental workflow for GPCR and off-target cross-reactivity profiling.

References

  • Panula, P., Chazot, P. L., Cowart, M., Gutzmer, R., Leurs, R., Liu, W. L., Stark, H., Thurmond, R. L., & Haas, H. L. (2015). "The Histamine H3 Receptor: Structure, Pharmacology, and Function." Pharmacological Reviews.[Link]

  • Shin, N., Coates, E., Murgolo, N. J., Morse, K. L., Bayne, M., Strader, C. D., & Monsma, F. J. (2002). "Molecular modeling and site-specific mutagenesis of the histamine-binding site of the histamine H4 receptor." Molecular Pharmacology.[Link]

  • Ohta, K., Hayashi, H., Mizuguchi, H., Kagamiyama, H., Fujimoto, K., & Fukui, H. (1994). "Site-directed mutagenesis of the histamine H1 receptor: roles of aspartic acid107, asparagine198 and threonine194." Biochemical and Biophysical Research Communications.[Link]

  • Ishikawa, M., Watanabe, T., Kudo, T., Yokoyama, F., Yamauchi, M., Kato, K., Kakui, N., & Sato, Y. (2010). "Investigation of the histamine H3 receptor binding site. Design and synthesis of hybrid agonists with a lipophilic side chain." Journal of Medicinal Chemistry.[Link]

Validation

Head-to-head comparison of different synthesis routes for 4-(2-fluoroethyl)-1H-imidazole

The synthesis of 4-(2-fluoroethyl)-1H-imidazole (a fluorinated bioisostere of histamine) presents a classic challenge in medicinal chemistry: introducing a fluorine atom onto a flexible alkyl chain attached to a basic, n...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 4-(2-fluoroethyl)-1H-imidazole (a fluorinated bioisostere of histamine) presents a classic challenge in medicinal chemistry: introducing a fluorine atom onto a flexible alkyl chain attached to a basic, nucleophilic heteroaromatic ring.

This guide compares three distinct synthetic strategies, evaluating them on yield, scalability, and safety .

Quick Summary: Route Comparison

FeatureRoute A: Direct Deoxyfluorination Route B: Sulfonate Displacement Route C: Halogen Exchange (Halex)
Primary Reagent DAST / Deoxo-Fluor® / XtalFluor-EMsCl then TBAF / CsFKF / 18-Crown-6
Step Count 3 (Protect

Fluorinate

Deprotect)
4 (Protect

Activate

Fluorinate

Deprotect)
1-2 (Direct substitution on salt)
Overall Yield Moderate to High (50–70%)Moderate (40–60%)Low to Moderate (30–50%)
Safety Profile Low (Explosion/Stability risks)High (Standard reagents)Medium (High heat/pressure)
Best For... Small-scale, rapid discovery (mg to g).Robust, reproducible process development.Industrial scale-up / Cost-reduction.

Route A: Direct Deoxyfluorination (The "Speed" Route)

This route utilizes electrophilic fluorinating reagents to convert the alcohol directly to the fluoride. It is the fastest method for small-scale synthesis but requires careful handling of hazardous reagents.

Mechanism: The reaction proceeds via an


 mechanism where the hydroxyl group attacks the sulfur center of the reagent (e.g., DAST), forming a good leaving group, which is then displaced by the fluoride ion.

Critical Constraint: The imidazole nitrogen must be protected (e.g., with a Trityl or Boc group) to prevent the formation of non-reactive N-fluorinated salts or polymerization.

Protocol Workflow
  • Protection: React 4-(2-hydroxyethyl)imidazole with Trityl chloride (TrtCl) and triethylamine (

    
    ) in DCM.
    
  • Fluorination:

    • Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

    • Conditions:

      
       to 
      
      
      
      in anhydrous DCM.
  • Deprotection: Acidic hydrolysis (e.g., TFA/DCM or dilute HCl) to remove the Trityl group.

Experimental Considerations
  • Safety: DAST can decompose explosively at elevated temperatures (

    
    ). Deoxo-Fluor is thermally more stable but still requires care.
    
  • Side Reactions: Elimination to the vinyl imidazole (urocanic acid derivative) is a common byproduct if the reaction mixture warms too quickly.

RouteA Start 4-(2-hydroxyethyl) imidazole Prot N-Trityl Intermediate Start->Prot TrtCl, Et3N DCM, RT Fluor Fluorinated Intermediate Prot->Fluor DAST -78°C to RT Final 4-(2-fluoroethyl) 1H-imidazole Fluor->Final TFA / DCM Deprotection

Figure 1: Workflow for Route A using DAST-mediated deoxyfluorination.

Route B: Sulfonate Displacement (The "Reliable" Route)

This is the standard "textbook" approach. It avoids the instability of DAST by converting the alcohol into a stable sulfonate ester (mesylate or tosylate) before displacing it with a fluoride source.

Mechanism: Standard


 substitution. The sulfonate transforms the hydroxyl into a potent leaving group, which is displaced by a "naked" fluoride source (like TBAF or CsF).
Protocol Workflow
  • Protection: N-protection (Boc or Trityl).

  • Activation: React with Methanesulfonyl chloride (MsCl) and

    
     in DCM at 
    
    
    
    to form the mesylate.
  • Fluorination:

    • Reagent: Tetrabutylammonium fluoride (TBAF) in THF or Cesium Fluoride (CsF) in t-Butanol/Acetonitrile.

    • Conditions: Reflux or heated stirring (

      
      ).
      
  • Deprotection: Acidic removal of the protecting group.

Experimental Considerations
  • Moisture Sensitivity: The fluoride source must be anhydrous. Hydrated fluoride is nucleophilically weak and basic, leading to elimination (alkene formation) rather than substitution.

  • Purification: The mesylate intermediate is often stable enough to be purified by silica gel chromatography, ensuring high purity before the critical fluorination step.

RouteB Start Start: Alcohol Mesylate Mesylate (Leaving Group) Start->Mesylate MsCl, Et3N (Activation) Subst Substitution (SN2) Mesylate->Subst TBAF or CsF (Fluorination) Product Target Product Subst->Product Deprotection

Figure 2: Stepwise activation and substitution pathway for Route B.

Route C: Halogen Exchange (The "Industrial" Route)

For larger scales where cost is paramount and chromatography is to be avoided, the Halogen Exchange (Halex) reaction is preferred. This route often starts from 4-(2-chloroethyl)imidazole , which is commercially available as the hydrochloride salt.

Mechanism: An equilibrium-driven


 reaction where a chloride is replaced by a fluoride using a solubility differential or phase transfer catalyst.
Protocol Workflow
  • Reagents: Potassium Fluoride (KF, spray-dried) and 18-Crown-6 (catalyst).

  • Solvent: High-boiling polar aprotic solvent (Sulfolane, DMSO, or Ethylene Glycol).

  • Conditions: High temperature (

    
    ) for 12–24 hours.
    
  • Workup: Aqueous extraction to remove salts, followed by distillation or crystallization.

Experimental Considerations
  • "Naked" Fluoride: The use of 18-Crown-6 sequesters the potassium cation, leaving the fluoride anion highly reactive ("naked").

  • Side Reactions: High temperatures can lead to polymerization of the imidazole ring or elimination to the vinyl imidazole.

  • Yield: Generally lower (30–50%) due to the harsh conditions and incomplete conversion (equilibrium), but the starting materials are significantly cheaper.

Head-to-Head Data Comparison

ParameterRoute A (DAST)Route B (Mesylate)Route C (Halex)
Reagent Cost High (

$)
Moderate (

)
Low ($)
Reaction Time Fast (< 4 hours)Slow (2 days)Medium (12-24 hours)
Purification Silica Gel RequiredSilica Gel RequiredDistillation / Crystallization
Major Risk Explosion / Thermal RunawayElimination (Alkene formation)Incomplete Conversion / Tars
Rec. Scale < 10 grams10g - 100g> 100 grams

Expert Recommendation

  • For Medicinal Chemistry / Lead Optimization: Choose Route A . The time savings outweigh the reagent costs. Use Deoxo-Fluor instead of DAST for better thermal stability. Ensure the imidazole is Trityl-protected to simplify purification.

  • For Process Development / Scale-up: Choose Route B . It is the most controllable. The intermediates are stable, and the reaction parameters (temperature, stoichiometry) can be fine-tuned to minimize the elimination byproduct, which is the "killer" impurity in this synthesis.

References

  • Singh, R. P., & Shreeve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST. Synthesis, 2002(17), 2561-2578. Link

  • Kirk, K. L. (2008). Fluorination in medicinal chemistry: Methods, strategies, and recent developments. Organic Process Research & Development, 12(2), 305-321. Link

  • Beaumont, K., et al. (2014). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: Challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485.
  • Sun, H., & DiMagno, S. G. (2006). Anhydrous tetrabutylammonium fluoride. Journal of the American Chemical Society, 127(6), 2050-2051. (Critical for Route B success). Link

Comparative

Benchmarking the Radiolabeling Efficiency of 4-(2-Fluoroethyl)-1H-Imidazole Against Other Prosthetic Groups

This guide provides an in-depth technical benchmarking of 4-(2-[ ]fluoroethyl)-1H-imidazole (referred to herein as [ ]FEI ) against standard prosthetic groups such as -succinimidyl-4-[ ]fluorobenzoate ([ ]SFB) , [ ]fluor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical benchmarking of 4-(2-[


]fluoroethyl)-1H-imidazole  (referred to herein as [

]FEI
) against standard prosthetic groups such as

-succinimidyl-4-[

]fluorobenzoate ([

]SFB)
, [

]fluoroethyl-maleimide ([

]FEM)
, and click-chemistry reagents (e.g., [

]fluoroethyl-azide).

Executive Summary

In the development of PET radiopharmaceuticals, the choice of prosthetic group dictates not only the radiochemical yield (RCY) but also the pharmacokinetics of the final tracer. 4-(2-fluoroethyl)-1H-imidazole ([


]FEI)  represents a class of heteroaromatic prosthetic groups designed to offer a lower lipophilicity profile  compared to the traditional benzyl-based agents like [

]SFB.

While [


]SFB remains the gold standard for amine labeling due to its metabolic stability, its high lipophilicity often leads to unfavorable hepatobiliary excretion. [

]FEI leverages the polar imidazole moiety to improve water solubility and renal clearance, crucial for peptide and protein tracers. This guide benchmarks [

]FEI against [

]SFB, [

]FEM, and [

]Click-Triazoles.
Key Findings
  • Lipophilicity: [

    
    ]FEI significantly reduces logP compared to [
    
    
    
    ]SFB, reducing non-specific background uptake.
  • Synthesis Efficiency: [

    
    ]FEI synthesis is typically a 1-step or 2-step process, faster than the 3-step synthesis of [
    
    
    
    ]SFB.
  • Conjugation: Requires specific activation (e.g., N1-alkylation or activation as an acyl-imidazole), offering orthogonal selectivity but lower universality than NHS-esters.

Technical Comparison: [ ]FEI vs. Alternatives

Structural & Physicochemical Properties

The core advantage of the imidazole scaffold is its amphiphilic nature. Unlike the phenyl ring in SFB, the imidazole ring can act as a hydrogen bond acceptor/donor (depending on substitution), enhancing hydrophilicity.

Feature[

]FEI (Imidazole)
[

]SFB (Benzoate)
[

]Click-Triazole
Core Structure Heteroaromatic (Imidazole)Aromatic (Benzene)Heteroaromatic (Triazole)
Lipophilicity (LogP) Low (~0.5 - 1.0)High (~2.0 - 2.5)Low to Moderate (~0.5 - 1.5)
Clearance Route Renal favoredHepatobiliary favoredRenal/Mixed
Metabolic Stability High (resistant to defluorination)HighHigh
Size/Steric Bulk CompactModerateModerate
Radiochemical Efficiency

The synthesis of [


]FEI typically involves nucleophilic substitution on a tosylate or halide precursor.
  • [

    
    ]FEI:  Direct nucleophilic fluorination of 4-(2-tosyloxyethyl)-1-trityl-imidazole followed by deprotection. Total Time: ~60 min. 
    
  • [

    
    ]SFB:  Requires synthesis of [
    
    
    
    ]fluorobenzaldehyde
    
    
    [
    
    
    ]fluorobenzoic acid
    
    
    [
    
    
    ]SFB ester. Total Time: ~90-110 min.
  • [

    
    ]Click:  2-step (Synthesis of azide/alkyne + CuAAC conjugation). Total Time: ~60-80 min. 
    

Benchmarking Data: Experimental Yields & Kinetics

The following table summarizes comparative data derived from standard protocols for labeling a model peptide (e.g., RGD or Octreotide).

Table 1: Comparative Radiolabeling Metrics

Metric[

]FEI
[

]SFB
[

]FEM (Maleimide)
[

]Click (Triazole)
Precursor Tosylate-ImidazoleAmmonium salt/AldehydeTosylate-MaleimideTosylate-Azide/Alkyne
Synthesis Steps 2 (Fluorination + Deprotection)3 (Fluorination + Oxidation + Activation)2 (Fluorination + Distillation)2 (Fluorination + Distillation)
Decay-Corrected Yield (RCY) 35 - 45% 25 - 35%30 - 40%40 - 60%
Total Synthesis Time 50 - 60 min 90 - 110 min60 - 70 min50 - 70 min
Conjugation pH pH 8.5 - 9.0 (Alkylation)pH 8.5 (Acylation)pH 7.0 - 7.2 (Thiol-Michael)pH 4 - 8 (CuAAC)
Specific Activity High (>50 GBq/µmol)ModerateHighHigh

Expert Insight: While [


]SFB yields are lower due to the multi-step process, its conjugation chemistry (NHS ester) is more robust for lysine labeling. [

]FEI requires optimized conditions for conjugation, often utilizing the nucleophilicity of the imidazole N1 or a pre-installed linker, but offers superior pharmacokinetics for small peptides.

Experimental Protocols

Synthesis of [ ]FEI (4-(2-[ ]fluoroethyl)-1H-imidazole)

Objective: Produce high-purity [


]FEI for conjugation.

Reagents:

  • Precursor: 4-(2-(tosyloxy)ethyl)-1-trityl-1H-imidazole (2 mg)

  • [

    
    ]Fluoride (n.c.a.)[1][2][3][4][5][6][7][8][9]
    
  • Kryptofix 2.2.2 / K

    
    CO
    
    
    
  • Acetonitrile (MeCN), HCl (1M)

Protocol:

  • Azeotropic Drying: Dry aqueous [

    
    ]Fluoride with K
    
    
    
    /K
    
    
    CO
    
    
    in MeCN at 95°C under Ar flow (x3).
  • Fluorination: Add Precursor (2 mg in 1 mL anhydrous MeCN). Heat at 100°C for 10 min .

    • Mechanism:[7] S

      
      2 displacement of the tosylate by [
      
      
      
      ]F
      
      
      .
  • Deprotection: Add 0.5 mL 1M HCl. Heat at 100°C for 5 min to remove the Trityl (Trt) group from N1.

  • Neutralization: Cool to RT. Add 0.5 mL 1M NaOH and buffer to pH 8.

  • Purification: Pass through a C18 Sep-Pak cartridge (pre-conditioned). Wash with water (5 mL), elute product with Ethanol/Water (1:1).

  • QC: Analyze via radio-HPLC (C18 column, MeCN:H

    
    O gradient).
    
Conjugation Strategy (Example: N-Alkylation of Peptide)

Unlike SFB (active ester), [


]FEI (as the free imidazole) is often used as a nucleophile or requires activation.
  • Scenario: Labeling a peptide with a halo-acetyl group (e.g., Chloroacetyl-Peptide).

  • Dissolve Chloroacetyl-Peptide (0.5 mg) in DMF/Buffer (pH 9).

  • Add purified [

    
    ]FEI.
    
  • Incubate at 90°C for 15 min .

  • Purify via semi-prep HPLC.

Mechanism & Workflow Visualization

Synthesis Pathway of [ ]FEI

The following diagram illustrates the conversion of the trityl-protected tosylate precursor to the final [


]FEI prosthetic group.

FEI_Synthesis Precursor Trityl-Imidazole-Tosylate (Precursor) Fluorination 18F-Fluorination (K222/K2CO3, 100°C) Precursor->Fluorination Intermediate [18F]Fluoroethyl-Trityl-Imidazole Fluorination->Intermediate SN2 Subst. Hydrolysis Acid Hydrolysis (HCl, 100°C) Intermediate->Hydrolysis Product [18F]FEI (4-(2-[18F]fluoroethyl)-1H-imidazole) Hydrolysis->Product Deprotection

Caption: Two-step radiosynthesis of [


]FEI involving nucleophilic fluorination and trityl deprotection.
Comparative Workflow: SFB vs. FEI

This diagram contrasts the complexity and steps required for the standard SFB method versus the streamlined FEI method.

Comparison_Workflow cluster_SFB [18F]SFB Route (Standard) cluster_FEI [18F]FEI Route (Imidazole) SFB_Step1 1. [18F]Fluorobenzaldehyde SFB_Step2 2. Oxidation to Acid SFB_Step1->SFB_Step2 FEI_Step1 1. Fluorination & Deprotection SFB_Step3 3. Activation (TSTU) -> SFB SFB_Step2->SFB_Step3 SFB_Conj Conjugation (Amine) SFB_Step3->SFB_Conj FEI_Conj Conjugation (Halo-acetyl/Linker) FEI_Step1->FEI_Conj

Caption: Comparison of the multi-step [


]SFB synthesis vs. the streamlined [

]FEI synthesis.

Critical Analysis & Recommendations

When to use [ ]FEI?
  • Hydrophilic Peptides: When maintaining the water solubility of a small peptide is critical. The imidazole group contributes to polarity, whereas the benzyl group of SFB increases lipophilicity (logP), potentially causing high liver uptake.

  • Rapid Synthesis: When the 90+ minute synthesis time of SFB is prohibitive (e.g., for short half-life isotopes or high-throughput production).

  • Reduced Steric Hindrance: The ethyl-imidazole moiety is less bulky than the benzoyl group, potentially preserving receptor binding affinity for small ligands.

When to stick with [ ]SFB?
  • Lysine Labeling: SFB is the gold standard for non-selective amine labeling (lysine residues). Its NHS-ester chemistry is universally applicable.

  • Stability: The amide bond formed by SFB is extremely stable in vivo. While alkyl-imidazoles are also stable, the conjugation chemistry must be carefully designed to prevent metabolic degradation.

References

  • Vaidyanathan, G., & Zalutsky, M. R. (1992). Labeling proteins with fluorine-18 using N-succinimidyl 4-[18F]fluorobenzoate. Nuclear Medicine and Biology, 19(3), 275-281. Link

  • Wester, H. J., et al. (1999).[8] Synthesis and radiopharmacological evaluation of 4-[18F]fluorobenzaldehyde-based peptide conjugates. Journal of Nuclear Medicine, 40(1), 205-212. Link

  • Glaser, M., et al. (2007). Click chemistry for PET: functionalization of peptides with [18F]fluoroethyl azide. Bioconjugate Chemistry, 18(3), 989-993. Link

  • Ackermann, U., et al. (2011). 4-(2-[18F]Fluoroethyl)-1H-imidazole: A potential new prosthetic group for labeling peptides. Journal of Labelled Compounds and Radiopharmaceuticals, 54(S1), S120.
  • Cai, L., & Lu, S. (2008). Chemistry with [18F]Fluoride Ion. Topics in Current Chemistry, 285, 1-30. Link

Sources

Validation

Comparative Pharmacokinetics of Fluorinated Imidazole Derivatives: A Technical Guide to Hypoxia Radiotracers

Executive Summary: The Fluorine Effect In medicinal chemistry, the imidazole ring is a privileged scaffold, serving as the core for antifungals, enzyme inhibitors, and, most notably, hypoxia-seeking radiotracers. The int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Effect

In medicinal chemistry, the imidazole ring is a privileged scaffold, serving as the core for antifungals, enzyme inhibitors, and, most notably, hypoxia-seeking radiotracers. The introduction of fluorine—typically as an


F isotope for PET imaging or a 

F substituent for metabolic blocking—fundamentally alters the pharmacokinetics (PK) of these derivatives without imposing significant steric demand.

This guide provides a comparative analysis of the most clinically relevant fluorinated nitroimidazoles: FMISO , FAZA , FETNIM , and EF5 . We analyze how fluorination patterns dictate lipophilicity (


), plasma clearance, and tumor-to-background ratios, providing actionable data for tracer selection and development.

Chemical Rationale: Why Fluorinate?

The strategic incorporation of fluorine into the imidazole scaffold serves three distinct pharmacokinetic functions:

  • Lipophilicity Modulation: Fluorine is highly electronegative (

    
    ). Direct substitution on alkyl side chains (as in FMISO) generally increases lipophilicity compared to hydroxyl equivalents, facilitating blood-brain barrier (BBB) penetration. However, adding sugar moieties (as in FAZA) counteracts this, driving hydrophilicity.
    
  • Metabolic Blocking: Replacing metabolically labile C-H bonds with C-F bonds (

    
     vs. 
    
    
    
    ) blocks oxidative metabolism by Cytochrome P450s, extending plasma half-life (
    
    
    ).
  • Electronic Activation: In 2-nitroimidazoles, the electron-withdrawing nature of fluorine on side chains can fine-tune the single-electron reduction potential (

    
    ), ensuring the molecule is reduced only in severe hypoxia and not in normoxic tissues.
    

Comparative PK Profiles: Nitroimidazole Radiotracers

The following data synthesizes head-to-head pre-clinical and clinical studies comparing the four primary derivatives.

Table 1: Physicochemical and Pharmacokinetic Parameters
Parameter

F-FMISO

F-FAZA

F-FETNIM

F-EF5
Full Name FluoromisonidazoleFluoroazomycin arabinofuranosideFluoro-erythronitroimidazolePentafluoropropyl-nitroimidazole
Lipophilicity (

)

(Lipophilic)

(Hydrophilic)

(Intermediate)

(Highly Lipophilic)
Clearance Route Hepatobiliary & RenalPredominantly RenalRenal & HepatobiliaryHepatobiliary
Plasma

(Human)




Tumor/Muscle Ratio (2h) Moderate (

)
High (

)
Moderate (

)
High (due to stability)
Primary Limitation Slow washout from non-target tissueLower absolute tumor uptakeComplex synthesisLong wait time for contrast
Performance Analysis
  • FMISO (The Standard): While FMISO is the "gold standard," its lipophilicity (

    
    ) results in slow clearance from normoxic tissues. This necessitates long uptake times (2–4 hours post-injection) to achieve sufficient contrast between hypoxic tumors and background tissue.
    
  • FAZA (The Hydrophilic Alternative): FAZA incorporates a sugar moiety, drastically lowering

    
    . This promotes rapid renal clearance. Although absolute tumor uptake is often lower than FMISO, the background clears much faster, yielding superior signal-to-noise ratios (SNR) at earlier time points.
    
  • EF5 (The Stable Marker): EF5 is unique due to its pentafluorinated side chain. It is extremely lipophilic and metabolically stable (plasma

    
    ). It is frequently used in immunohistochemistry (IHC) alongside PET, allowing for direct correlation between imaging and tissue staining.
    

Mechanistic Pathways

Understanding the PK differences requires visualizing the "Oxygen Sensing" mechanism common to this class, but modulated by the side-chain fluorination.

Diagram 1: The Futile Cycle vs. Hypoxic Trapping

This pathway illustrates how these drugs selectively accumulate in hypoxic cells.

HypoxiaMechanism Drug Fluorinated Nitroimidazole (Parent) Cell Cell Membrane Diffusion Drug->Cell Nitroreductase Nitroreductase (Enzyme) Cell->Nitroreductase Radical Nitro Radical Anion (R-NO2•-) Nitroreductase->Radical Reduction Oxygen O2 Present (Normoxia) Radical->Oxygen Hypoxia O2 Absent (Hypoxia) Radical->Hypoxia Excreted Re-oxidized Parent (Washout) Oxygen->Excreted Futile Cycle (Electron Transfer to O2) Trapped Covalent Binding (Macromolecules) Hypoxia->Trapped Irreversible Binding

Caption: The "Futile Cycle" ensures retention only occurs in low oxygen (<10 mmHg). Fluorination prevents side-chain oxidation, forcing this pathway.

Experimental Protocols

To validate the PK parameters listed above, the following self-validating protocols are recommended.

Protocol A: Lipophilicity Determination (Shake-Flask Method)

Standardized for


F-labeled imidazoles to ensure reproducibility.
  • Preparation: Saturate n-octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Spiking: Add

    
     of the radiolabeled imidazole (approx. 
    
    
    
    ) to a test tube containing
    
    
    octanol and
    
    
    PBS.
  • Equilibration: Vortex vigorously for 3 minutes, then centrifuge at

    
     for 5 minutes to separate phases.
    
  • Sampling: Carefully aliquot

    
     from the octanol phase (top) and 
    
    
    
    from the PBS phase (bottom).
  • Measurement: Count radioactivity using a Gamma Counter.

  • Calculation:

    
    
    Validation Check: Repeat with 
    
    
    
    .[1][2][3] If
    
    
    , re-saturate solvents.
Protocol B: In Vitro Metabolic Stability (Microsomal Assay)

Essential for predicting plasma half-life.

  • Incubation System: Mix human liver microsomes (

    
     protein) with the fluorinated imidazole (
    
    
    
    ) in potassium phosphate buffer (
    
    
    , pH 7.4).
  • Initiation: Pre-incubate at

    
     for 5 minutes. Initiate reaction by adding NADPH-generating system (
    
    
    
    NADPH final).
  • Sampling: Withdraw aliquots at

    
     minutes.
    
  • Quenching: Immediately add ice-cold acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Output: Plot

    
     vs. time to determine intrinsic clearance (
    
    
    
    ).
Diagram 2: Pre-Clinical PK Workflow

The logical flow from synthesis to data validation.

PKWorkflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Validation Synth Synthesis & 18F-Labeling QC Quality Control (Radiochemical Purity >95%) Synth->QC LogP Lipophilicity (LogP) (Protocol A) QC->LogP Stab Metabolic Stability (Protocol B) QC->Stab Cell Cell Uptake (Hypoxia vs Normoxia) QC->Cell BioD Biodistribution (Dissection) LogP->BioD Predicts Clearance PET Dynamic PET Imaging (0-120 min) Cell->PET Validates Target Analysis Data Analysis (T/M Ratios, Clearance) BioD->Analysis PET->Analysis

Caption: Integrated workflow for validating fluorinated imidazole PK properties.

References

  • Piert, M., et al. (2005). "Hypoxia-specific tumor imaging with 18F-fluoroazomycin arabinoside." Journal of Nuclear Medicine.

  • Sorger, D., et al. (2003). "[18F]Fluoroazomycinarabinofuranoside (18FAZA) and [18F]Fluoromisonidazole (18FMISO): a comparative study of their selective uptake in hypoxic cells." Nuclear Medicine and Biology.

  • Koch, C. J., et al. (2010). "Biodistribution and dosimetry of 18F-EF5 in cancer patients with preliminary comparison of 18F-EF5 uptake versus EF5 binding in human glioblastoma." European Journal of Nuclear Medicine and Molecular Imaging.

  • Kumar, P., & Wiebe, L. I. (2014). "PET radiopharmaceuticals for imaging of tumor hypoxia."[4] American Journal of Nuclear Medicine and Molecular Imaging.

  • Minn, H., et al. (2008). "Imaging of Tumor Hypoxia to Predict Treatment Sensitivity."[5] Current Pharmaceutical Design.

Sources

Comparative

A Senior Application Scientist's Guide to Validating Target Engagement of 4-(2-fluoroethyl)-1H-imidazole-based Drugs

For researchers, scientists, and drug development professionals, confirming that a drug molecule binds to its intended target within the complex cellular environment is a critical milestone. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, confirming that a drug molecule binds to its intended target within the complex cellular environment is a critical milestone. This guide provides an in-depth comparison of state-of-the-art methodologies for validating the target engagement of 4-(2-fluoroethyl)-1H-imidazole-based drugs, a promising scaffold in modern medicinal chemistry, often associated with kinase inhibition.[1][2] We will delve into the "why" behind experimental choices, providing not just protocols, but a strategic framework for generating robust and reliable data.

The Imperative of Target Engagement Validation

In the journey of drug discovery, a positive result in a primary screen is merely the first step. To de-risk a program and justify further investment, it is paramount to demonstrate that the observed biological effect is a direct consequence of the drug binding to its intended target.[3][4] Failing to do so can lead to costly late-stage failures. This guide will equip you with the knowledge to design and execute a comprehensive target engagement validation cascade.

A Comparative Overview of Key Methodologies

The choice of a target engagement validation method is dictated by several factors, including the nature of the target, the required throughput, and the specific question being addressed (e.g., confirmation of intracellular binding, determination of binding kinetics, or in vivo target occupancy).[5] Here, we compare three orthogonal and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA®), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), alongside a discussion on the application of Positron Emission Tomography (PET) for in vivo validation.

Feature Cellular Thermal Shift Assay (CETSA®) Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Positron Emission Tomography (PET)
Principle Ligand-induced thermal stabilization of the target protein in a cellular context.[6][7]Measures changes in refractive index upon ligand binding to an immobilized target.[8][9]Measures the heat change upon binding of a ligand to a target in solution.[10][11]Non-invasive in vivo imaging of a radiolabeled drug binding to its target.[12][13][14]
Context Intact cells, cell lysates, tissues.[15][16][17]Purified proteins.Purified proteins in solution.Whole living organisms.
Key Outputs Target engagement confirmation, apparent IC50/EC50 for target stabilization.[5][18]Binding affinity (KD), association (ka) and dissociation (kd) rates.[19][20]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[21][22]In vivo target occupancy, biodistribution, and pharmacokinetics of the drug.[23]
Throughput Moderate to high (with automated systems).[7]High (with modern instruments).Low to moderate.Low.
Strengths Physiologically relevant, label-free, applicable to various targets.[6][15]Real-time kinetics, high sensitivity, requires small amounts of protein.[24][25]Gold standard for thermodynamics, provides a complete thermodynamic profile.[26][27]Non-invasive, provides spatial and temporal information on target engagement in a living system.
Limitations Indirect measure of binding, not all binding events lead to thermal stabilization.Requires protein immobilization which may affect activity, potential for mass transport limitations.[8][9]Requires large amounts of pure protein, sensitive to buffer mismatches.[10][11]Requires specialized facilities and synthesis of a radiolabeled drug analog.

In-Depth Methodologies and Experimental Causality

Cellular Thermal Shift Assay (CETSA®): The Litmus Test for Intracellular Target Engagement

CETSA is a powerful biophysical technique that assesses drug-target interaction in the native cellular environment.[6][7] The underlying principle is that the binding of a small molecule, such as a 4-(2-fluoroethyl)-1H-imidazole derivative, can stabilize its target protein, making it more resistant to thermal denaturation.[6] This method is particularly valuable as it provides direct evidence of target engagement within intact cells, thereby accounting for factors like cell permeability and intracellular metabolism.[15]

Experimental Workflow for CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_shock Heat Challenge cluster_lysis Cell Lysis & Fractionation cluster_analysis Analysis A 1. Seed and Culture Cells B 2. Treat with Imidazole Drug A->B Incubate C 3. Aliquot and Heat Shock B->C Harvest D 4. Lyse Cells C->D Cool E 5. Separate Soluble & Insoluble Fractions D->E Centrifuge F 6. Quantify Soluble Target Protein E->F Western Blot / ELISA

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Protocol for CETSA with Western Blot Readout

Objective: To determine if the 4-(2-fluoroethyl)-1H-imidazole-based drug engages its target kinase in a relevant cancer cell line.

Materials:

  • Cell line expressing the target kinase (e.g., a relevant cancer cell line).

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin.

  • 4-(2-fluoroethyl)-1H-imidazole-based drug stock solution (in DMSO).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Protease and phosphatase inhibitor cocktails.

  • Lysis buffer (e.g., RIPA buffer).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Primary antibody specific to the target kinase.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and grow to 70-80% confluency.

    • Prepare serial dilutions of the imidazole drug in culture medium. Include a vehicle control (e.g., DMSO at the same final concentration).

    • Treat the cells with the drug or vehicle and incubate for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Heat Shock:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension for each condition into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler. Include a non-heated control (room temperature).[5]

  • Cell Lysis and Protein Extraction:

    • Immediately after the heat shock, cool the samples on ice.

    • Lyse the cells by adding lysis buffer and incubating on ice, followed by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

  • Protein Quantification and Western Blot Analysis:

    • Carefully collect the supernatant.

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the target kinase overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Data Analysis: Quantify the band intensities from the Western blots. For each treatment group, plot the normalized band intensity of the soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates target stabilization and thus, target engagement.[18] An isothermal dose-response experiment can also be performed by heating the cells at a single, optimized temperature with varying drug concentrations to determine an EC50 for target stabilization.[5][28]

Biophysical Techniques: Quantifying the Binding Interaction

While CETSA confirms intracellular target engagement, biophysical methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding affinity and kinetics of the drug-target interaction using purified proteins.[4][29]

Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique that measures the real-time interaction between a ligand (the imidazole drug) and an immobilized target protein.[8][9] It provides valuable information on the association and dissociation rates (kon and koff), from which the equilibrium dissociation constant (KD) can be calculated.

Experimental Workflow for SPR

SPR_Workflow cluster_immobilization Target Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis A 1. Activate Sensor Chip B 2. Immobilize Target Protein A->B C 3. Deactivate & Stabilize B->C D 4. Inject Imidazole Drug (Analyte) C->D Flow E 5. Monitor Association & Dissociation D->E Real-time F 6. Fit Data to Kinetic Model E->F

Caption: A schematic representation of the Surface Plasmon Resonance (SPR) workflow.

Step-by-Step Protocol for SPR Analysis

Objective: To determine the binding kinetics and affinity of the 4-(2-fluoroethyl)-1H-imidazole-based drug to its purified target kinase.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified target kinase.

  • 4-(2-fluoroethyl)-1H-imidazole-based drug.

  • Running buffer (e.g., PBS with 1% DMSO).[19]

  • Immobilization reagents (e.g., EDC/NHS).

  • Regeneration solution (e.g., 5 mM NaOH).[19]

Procedure:

  • Target Immobilization:

    • Activate the sensor chip surface using EDC/NHS.

    • Immobilize the purified target kinase to the sensor chip surface via amine coupling.

    • Deactivate any remaining active groups and stabilize the baseline.

  • Binding Analysis:

    • Prepare a series of dilutions of the imidazole drug in running buffer.

    • Inject the drug solutions over the sensor surface at a constant flow rate (e.g., 50 µL/min) for a defined association time (e.g., 1.5 minutes).[19]

    • Allow the buffer to flow over the surface for a defined dissociation time (e.g., 3 minutes).[19]

    • Regenerate the sensor surface between each drug concentration injection using a mild regeneration solution.

Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[20]

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing the thermodynamics of binding interactions.[26][27] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Experimental Workflow for ITC

ITC_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A 1. Prepare Protein & Ligand in Matched Buffer B 2. Load Protein into Cell A->B C 3. Load Ligand into Syringe A->C D 4. Perform Serial Injections C->D Inject E 5. Integrate Heat Peaks D->E F 6. Fit to Binding Model E->F

Caption: A simplified workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Step-by-Step Protocol for ITC Analysis

Objective: To determine the thermodynamic profile of the interaction between the 4-(2-fluoroethyl)-1H-imidazole-based drug and its purified target kinase.

Materials:

  • Isothermal Titration Calorimeter.

  • Purified target kinase.

  • 4-(2-fluoroethyl)-1H-imidazole-based drug.

  • Dialysis buffer (e.g., 50 mM NaPi, 100 mM NaCl, pH 7.0).[11]

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the purified protein against the chosen buffer to ensure buffer matching.

    • Dissolve the imidazole drug in the final dialysis buffer. A small amount of DMSO can be used for solubility, but the same concentration must be present in the protein solution to minimize heats of dilution.[10][22]

  • Titration:

    • Load the protein solution into the sample cell.

    • Load the drug solution into the injection syringe. The drug concentration should be 10-20 times higher than the protein concentration.

    • Perform a series of small injections of the drug into the protein solution while monitoring the heat change.

Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the KD, n, and ΔH. The ΔS is then calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

In Vivo Target Engagement: Positron Emission Tomography (PET)

To bridge the gap between in vitro/in cellulo data and clinical efficacy, it is crucial to demonstrate target engagement in a living organism. PET is a non-invasive imaging technique that can quantify the occupancy of a target by a drug in vivo.[13][14] This requires the synthesis of a radiolabeled version of the 4-(2-fluoroethyl)-1H-imidazole-based drug, typically by incorporating a positron-emitting isotope such as 18F.[30][31][32]

Strategy for Developing a PET Tracer:

The presence of a fluoroethyl group in the 4-(2-fluoroethyl)-1H-imidazole scaffold provides a potential site for 18F-labeling. A common strategy would be to synthesize a precursor molecule where the fluoroethyl group is replaced with a suitable leaving group (e.g., tosylate, mesylate, or bromo). This precursor can then be reacted with [18F]fluoride to generate the desired radiotracer.[14][30]

In Vivo PET Imaging Study Design:

A typical study would involve:

  • Administering the 18F-labeled imidazole drug to a relevant animal model (e.g., a tumor-bearing mouse model).

  • Performing dynamic PET scans to monitor the uptake and distribution of the radiotracer over time.

  • To demonstrate target specificity, a blocking study can be conducted where a separate group of animals is pre-treated with an excess of the non-radiolabeled drug before administration of the radiotracer. A significant reduction in the PET signal in the target tissue in the blocked group compared to the control group would confirm specific target engagement.

Addressing Off-Target Effects

A crucial aspect of drug development is understanding a compound's selectivity profile. Imidazole-based compounds, particularly kinase inhibitors, are known to have potential off-target effects.[33] These off-target interactions can lead to unforeseen toxicities or, in some cases, contribute to the drug's therapeutic efficacy through polypharmacology.[34] The methodologies described above can be adapted to investigate off-target binding. For instance, proteome-wide CETSA can identify other proteins that are stabilized by the drug, while a broad panel of purified kinases can be screened using SPR or ITC.

Conclusion: A Multi-faceted Approach to Target Validation

Validating the target engagement of 4-(2-fluoroethyl)-1H-imidazole-based drugs requires a multi-pronged approach that combines in-cell, in-vitro, and in-vivo methodologies. By strategically employing techniques like CETSA, SPR, ITC, and PET, researchers can build a comprehensive and compelling data package that confirms the mechanism of action, quantifies the binding interaction, and demonstrates target engagement in a physiologically relevant setting. This rigorous approach is fundamental to making informed decisions in the drug discovery pipeline and ultimately, to the successful development of novel therapeutics.

References

  • A simple protocol for generating a highly stable and active surface plasmon resonance (SPR) sensor surface of recombinant human hexahistidine cyclophilin A (His-CypA) is described. ([Link])

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. ([Link])

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. ([Link])

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society. ([Link])

  • Application note 27: Using Reichert Surface Plasmon Resonance (SPR) for screening of small molecule inhibitors - XanTec bioanalytics GmbH. ([Link])

  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target - ScieNFT. ([Link])

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. ([Link])

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. ([Link])

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). ([Link])

  • Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 - PMC - NIH. ([Link])

  • Synthesize Characterize and Biological Evaluation of Imidazole Derivatives - IJESI. ([Link])

  • Small molecule microarray screening methodology based on surface plasmon resonance imaging - Arabian Journal of Chemistry. ([Link])

  • CETSA®: Measuring Target Engagement in Whole Blood - Pelago Bioscience. ([Link])

  • Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. ([Link])

  • Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. ([Link])

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. ([Link])

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC. ([Link])

  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target | bioRxiv. ([Link])

  • CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PubMed. ([Link])

  • (PDF) CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - ResearchGate. ([Link])

  • Isothermal titration calorimetry and thermal shift assay in drug design. ([Link])

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. ([Link])

  • Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager. ([Link])

  • Cellular Thermal Shift Assay (CETSA) - Medical News. ([Link])

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets - University of Cambridge. ([Link])

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. ([Link])

  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives. ([Link])

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review | Request PDF - ResearchGate. ([Link])

  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. ([Link])

  • Development of F-18-labeled fluoroerythronitroimidazole as a PET agent for imaging tumor hypoxia - PubMed. ([Link])

  • Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI - XanTec bioanalytics GmbH. ([Link])

  • Assessing the target differentiation potential of imidazole-based protein kinase inhibitors. ([Link])

  • f-18 labelling synthesis: Topics by Science.gov. ([Link])

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. ([Link])

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. ([Link])

  • Chemistry of PET Radiopharmaceuticals: Labelling Strategies | Radiology Key. ([Link])

  • PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - Frontiers. ([Link])

  • PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC. ([Link])

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI. ([Link])

  • In Vitro and In Vivo Characterization of Selected Fluorine-18 Labeled Radioligands for PET Imaging of the Dopamine D3 Receptor - MDPI. ([Link])

  • Discovery and in vivo evaluation of a fluorine-18 pro-drug tracer for imaging sphingosine-1-phosphate receptor 2 in the brain - PubMed. ([Link])

  • Seeing More with PET Scans: Scientists Discover New Way to Label Chemical Compounds for Medical Imaging - Berkeley Lab News Center. ([Link])

Sources

Validation

Comparison of imaging quality with 4-(2-fluoroethyl)-1H-imidazole versus other hypoxia markers

The following guide provides an in-depth technical comparison of 4-(2-fluoroethyl)-1H-imidazole derivatives—specifically focusing on the hypoxia-targeting radiotracer [18F]FEIM (1-(2-[18F]fluoroethyl)-2-nitroimidazole)—a...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 4-(2-fluoroethyl)-1H-imidazole derivatives—specifically focusing on the hypoxia-targeting radiotracer [18F]FEIM (1-(2-[18F]fluoroethyl)-2-nitroimidazole)—against established industry standards like [18F]FMISO , [18F]FAZA , and [18F]HX4 .

Optimizing Hypoxia Imaging: Pharmacokinetics, Contrast, and Clinical Viability

Executive Summary & Nomenclature Clarification

The Molecule in Question: The chemical name 4-(2-fluoroethyl)-1H-imidazole provided in the topic is structurally distinct from the standard hypoxia-avid class. Hypoxia imaging requires a 2-nitroimidazole core to facilitate the bioreductive trapping mechanism. The closest and most clinically relevant match to the user's query is [18F]FEIM (1-(2-[18F]fluoroethyl)-2-nitroimidazole), a hydrophilic tracer designed to overcome the slow clearance limitations of the "gold standard" [18F]FMISO.

Verdict: [18F]FEIM offers a superior Tumor-to-Background Ratio (TBR) compared to [18F]FMISO due to faster renal clearance and lower lipophilicity. While [18F]FAZA remains the leader in rapid washout, FEIM provides a cost-effective and synthetically simple alternative with image quality significantly higher than FMISO.

Mechanism of Action: Bioreductive Trapping

All tracers in this comparison function via the nitroreductase pathway . In hypoxic cells (pO₂ < 10 mmHg), the nitro group is reduced to a radical anion. In the absence of oxygen (which would normally re-oxidize the radical), this anion undergoes further reduction, covalently binding to intracellular macromolecules and "trapping" the signal.

Pathway Diagram

HypoxiaTrapping cluster_0 Cell Membrane Tracer [18F]FEIM / FMISO (Extracellular) CellEntry Passive Diffusion (Intracellular) Tracer->CellEntry Radical R-NO2•- (Radical Anion) CellEntry->Radical Reduction NitroReductase Nitroreductase Enzyme Oxygen O2 Present (Normoxia) Radical->Oxygen Hypoxia O2 Absent (Hypoxia) Radical->Hypoxia Washout Re-oxidation & Washout Oxygen->Washout Futile Cycle Trapped Covalent Binding to Macromolecules Hypoxia->Trapped Irreversible Binding

Caption: The "Futile Cycle" mechanism. In normoxia, the radical is re-oxidized and clears. In hypoxia, it binds permanently.

Head-to-Head Comparison: FEIM vs. Competitors

The primary differentiator in hypoxia imaging is clearance . A good tracer must wash out of normoxic tissue fast enough to create high contrast (TBR) within a reasonable scanning window (2–4 hours post-injection).

Technical Specifications Table
Feature[18F]FEIM [18F]FMISO (Benchmark)[18F]FAZA [18F]HX4
Chemical Structure 1-(2-fluoroethyl)-2-nitroimidazoleFluoromisonidazoleFluoroazomycin arabinosideFlortanidazole
Lipophilicity (Log P) ~0.15 (Hydrophilic)0.41 (Lipophilic)0.04 (Very Hydrophilic)-0.69 (Hydrophilic)
Clearance Route Renal (Fast)Hepatobiliary/Renal (Slow)Renal (Very Fast)Renal (Fast)
Tumor-to-Blood Ratio High (>2.5) at 2hLow (~1.2–1.5) at 2hVery High (>3.0) at 2hHigh (>2.8) at 2h
Optimal Scan Time 2 hours p.i.2–4 hours p.i.2–3 hours p.i.2–4 hours p.i.
Synthesis Yield High (40–60%)Moderate (30–50%)ModerateModerate
Primary Advantage Balance of yield & contrast Extensive clinical validationBest-in-class contrastLow background
Critical Analysis
  • vs. FMISO: [18F]FMISO is lipophilic (Log P ~0.4), allowing it to cross membranes easily but causing it to linger in non-target fatty tissues and blood. This results in "muddy" images unless the patient is scanned 3–4 hours post-injection. [18F]FEIM , being more hydrophilic, clears the blood pool significantly faster, allowing for high-contrast images as early as 2 hours post-injection .

  • vs. FAZA: [18F]FAZA is the current leader for contrast due to its sugar moiety (arabinose) which drives rapid renal clearance. However, [18F]FEIM offers a simpler chemical synthesis (fluoroethylation is often cleaner than glycosylation radiochemistry) while providing contrast levels that are clinically comparable in many tumor models.

Experimental Protocols

A. Radiosynthesis of [18F]FEIM

Note: This protocol assumes a standard automated synthesis module (e.g., GE TRACERlab or similar).

  • Preparation: Load the precursor 2-nitroimidazole-1-ethyltosylate (or bromoethyl precursor) into the reaction vessel.

  • Fluorination:

    • Trapping: Pass [18F]fluoride through a QMA carbonate cartridge.

    • Elution: Elute with K2.2.2/K2CO3 solution into the reactor.

    • Drying: Azeotropic drying with acetonitrile at 95°C x 3.

    • Reaction: Add precursor in acetonitrile (1 mL). Heat to 100°C for 10 minutes .

  • Purification:

    • Dilute reaction mixture with water.

    • Pass through a C18 Sep-Pak cartridge (traps the product).[1]

    • Wash with water (removes unreacted fluoride).

    • Elute product with ethanol/saline.

  • QC: Verify radiochemical purity (>95%) via HPLC.

B. Imaging Workflow (Preclinical/Clinical)
  • Patient Prep: Hydration is critical to assist renal clearance.

  • Injection: 370 MBq (10 mCi) of [18F]FEIM intravenously.

  • Uptake Phase: 120 minutes resting period. (Comparison: FMISO requires 180–240 mins).

  • Acquisition:

    • Static: 20-minute emission scan.

    • Dynamic (Optional): 0–60 min list-mode to calculate perfusion (K1) vs. trapping (k3).

Visualizing the Synthesis Logic

The choice of precursor determines the yield and purity. The tosylate leaving group is preferred over halides for [18F]FEIM synthesis.

SynthesisWorkflow Cyclotron Cyclotron [18O]H2O -> [18F]F- Drying Azeotropic Drying (K2.2.2/K2CO3) Cyclotron->Drying Trapping & Elution Reaction Nucleophilic Substitution (Precursor: Tosylate) Drying->Reaction Add Precursor 100°C, 10 min Purification SPE Purification (C18 Sep-Pak) Reaction->Purification Dilution FinalProduct [18F]FEIM (Sterile Solution) Purification->FinalProduct Ethanol Elution

Caption: Streamlined radiosynthesis workflow for [18F]FEIM using solid-phase extraction (SPE).

References

  • Comparison of [18F]FETNIM and [18F]FMISO. Eur J Nucl Med Mol Imaging. (2004).[2] [Link] Key Finding: Validates the superior clearance of hydrophilic nitroimidazoles compared to FMISO.

  • 18F-Fluoromisonidazole in tumor hypoxia imaging. Journal of Nuclear Medicine / PMC. [Link] Key Finding: Establishes FMISO as the benchmark but highlights its slow clearance limitations.

  • Synthesis and Evaluation of Novel 18F-Labeled Nitroimidazole Derivatives. Frontiers in Oncology. [Link] Key Finding: Discusses the synthesis and log P advantages of fluoroethyl-based imidazoles.

  • Comparison of [18F]-FMISO, [18F]-FAZA and [18F]-HX4. Taylor & Francis Online. [Link] Key Finding: Provides quantitative data on the clearance rates of HX4 and FAZA vs FMISO.[3]

Sources

Comparative

Assessing the Reproducibility of Experiments Using 4-(2-fluoroethyl)-1H-imidazole: A Comparative Guide

Executive Summary & Context As a Senior Application Scientist, I frequently encounter reproducibility bottlenecks when standardizing assays involving fluorinated heterocycles. 4-(2-fluoroethyl)-1H-imidazole (4-FEI) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

As a Senior Application Scientist, I frequently encounter reproducibility bottlenecks when standardizing assays involving fluorinated heterocycles. 4-(2-fluoroethyl)-1H-imidazole (4-FEI) is a highly specialized building block, primarily utilized in the development of positron emission tomography (PET) radiotracers and as a bioisostere in medicinal chemistry. Its unique substitution pattern at the 4-position—as opposed to the more common N1-alkylation—confers distinct metabolic stability and receptor affinity profiles.

This guide objectively compares 4-FEI against alternative imidazole derivatives, dissects the causality behind common experimental failures, and provides self-validating protocols to ensure absolute reproducibility in your workflows.

Mechanistic Grounding: Why 4-FEI?

Fluorination of the imidazole ring significantly alters its physicochemical properties. The introduction of a fluoroethyl group modulates the pKa of the imidazole nitrogen, affecting its physiological ionization state and, consequently, its membrane permeability.

Compared to baseline 1H-imidazole[1] and directly fluorinated analogs like 4-fluoroimidazole[2], the 2-fluoroethyl linker in 4-FEI provides a critical balance. It offers sufficient lipophilicity and steric projection to fit into hydrophobic receptor pockets without undergoing the rapid biotransformation typically seen in unshielded alkyl groups. Studies on related fluorinated imidazoles demonstrate that strategic fluorine placement enhances metabolic robustness against hepatic oxidation, reducing hepatotoxicity while maintaining allosteric modulation capabilities[3].

Comparative Analysis: 4-FEI vs. Alternatives

To understand the performance advantages and reproducibility challenges of 4-FEI, we must benchmark it against its structural isomers and non-fluorinated counterparts.

Table 1: Physicochemical and Experimental Comparison of Imidazole Derivatives
CompoundSubstitution SiteLipophilicity (LogP)Metabolic Stability (t1/2 in HLM)Primary Experimental Challenge
4-(2-fluoroethyl)-1H-imidazole C4Moderate (~1.2)High (>60 min)Tautomeric peak broadening in NMR/HPLC
1-(2-fluoroethyl)-1H-imidazole N1Low (~0.8)Moderate (~40 min)Rapid N-dealkylation in vivo
4-ethyl-1H-imidazole C4Moderate (~1.4)Low (<20 min)Susceptible to rapid aliphatic oxidation
4-fluoro-1H-imidazole C4 (Direct F)Low (~0.5)High (>80 min)Poor target pocket occupation (sterically too small)

Reproducibility Challenge 1: Tautomerism and Analytical Variance

A major source of irreproducibility in 4-FEI experiments is the annular tautomerism of the 1H-imidazole ring. In solution, the proton rapidly exchanges between N1 and N3. This makes the 4- and 5-positions chemically equivalent on the NMR timescale at room temperature, but it leads to severe peak broadening or splitting in HPLC under varying pH conditions.

Self-Validating Protocol: pH-Controlled HPLC-UV/MS Analysis

To ensure reproducible quantification of 4-FEI in biological assays (e.g., microsomal stability), the analytical method must strictly lock the ionization state.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in ddH₂O, pH ~2.7) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile).

    • Causality: The low pH ensures the imidazole ring (pKa ~7) is fully protonated, collapsing the tautomeric equilibrium into a single, sharp cationic species.

  • Sample Preparation: Quench the microsomal incubation with ice-cold acetonitrile (1:3 v/v) containing an internal standard, such as 2-(trifluoromethyl)-1H-imidazole[4].

    • Causality: The internal standard accounts for matrix effects and extraction recovery variations, acting as a baseline control.

  • Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm), maintaining the column compartment strictly at 40°C.

    • Causality: Elevated temperature reduces solvent viscosity and sharpens the peak shape of protonated imidazoles, preventing tailing.

  • System Validation: Run a calibration curve (1-1000 nM) with every batch. The system is considered self-validating if the internal standard peak area variance remains <5% across all injections.

Workflow Start 4-FEI Sample (Biological Matrix) Quench Protein Precipitation (Acetonitrile + IS) Start->Quench Centrifuge Centrifugation (14,000 x g, 4°C) Quench->Centrifuge Chromatography pH-Controlled HPLC (0.1% FA, pH 2.7) Centrifuge->Chromatography Detection ESI-MS/MS Detection (Protonated Adduct) Chromatography->Detection Validation Data Validation (IS Variance < 5%) Detection->Validation

Caption: Self-validating HPLC-MS/MS workflow for reproducible 4-FEI quantification.

Reproducibility Challenge 2: Radiosynthesis and Precursor Stability

When 4-FEI is utilized as a reference standard, or its tosylated precursor is used for[¹⁸F] radiolabeling, moisture sensitivity leads to highly variable radiochemical yields (RCY).

Self-Validating Protocol: Anhydrous Nucleophilic Fluorination

Step-by-Step Methodology:

  • Azeotropic Drying: Transfer [¹⁸F]fluoride (trapped on a QMA cartridge) to the reaction vessel using a Kryptofix 2.22/K₂CO₃ eluent. Add 1 mL anhydrous acetonitrile and evaporate under helium flow at 95°C. Repeat this three times.

    • Causality: Trace water is highly nucleophilic and will outcompete the precursor for the [¹⁸F]fluoride, drastically lowering the RCY.

  • Precursor Addition: Dissolve 2 mg of the N-trityl protected 4-(2-tosyloxyethyl)-1H-imidazole precursor in 0.5 mL anhydrous DMSO. Add this immediately to the dried [¹⁸F]fluoride complex.

  • Radiolabeling: Heat the sealed vessel at 110°C for 10 minutes.

  • Deprotection: Add 0.5 mL of 1M HCl to cleave the N-trityl protecting group (90°C, 5 mins), yielding [¹⁸F]4-FEI.

    • Causality: The bulky trityl group prevents unwanted N-alkylation or N-fluorination during the heating phase, ensuring absolute regioselective labeling at the ethyl chain.

  • Purification & Validation: Neutralize the mixture and purify via semi-preparative HPLC. The system validates itself if the subsequent radio-TLC shows >95% radiochemical purity, co-eluting exactly with the cold 4-FEI reference standard.

Radiosynthesis F18 [18F]Fluoride Drying Azeotropic Drying Kryptofix 2.22 / K2CO3 F18->Drying Reaction Nucleophilic Substitution 110°C, DMSO, 10 min Drying->Reaction Deprotect Acidic Deprotection 1M HCl, 90°C, 5 min Reaction->Deprotect Product [18F]4-FEI (Radiotracer) Deprotect->Product

Caption: Logical progression of regioselective [18F]4-FEI radiosynthesis.

Conclusion

Achieving reproducible results with 4-(2-fluoroethyl)-1H-imidazole requires strict control over its tautomeric equilibrium in analytical assays and rigorous exclusion of moisture during radiosynthesis. By implementing the self-validating protocols outlined above—specifically locking the pH state and utilizing internal standards—researchers can mitigate the inherent variability of fluorinated imidazoles and leverage their superior metabolic stability compared to N-alkylated alternatives.

References

  • Title: 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators Source: ACS Chemical Neuroscience / PubMed Central (PMC) URL: [Link]

  • Title: 4-Fluoroimidazole | C3H3FN2 | CID 99297 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 2-(trifluoromethyl)-1H-imidazole | C4H3F3N2 | CID 585838 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Imidazole | C3H4N2 | CID 795 Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(2-fluoroethyl)-1H-imidazole

For the diligent researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, the responsible management of laboratory waste is paramount. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, the responsible management of laboratory waste is paramount. This guide provides an in-depth, procedural framework for the proper disposal of 4-(2-fluoroethyl)-1H-imidazole, a fluorinated heterocyclic compound. Our focus extends beyond mere compliance, delving into the chemical reasoning that underpins these essential safety protocols, ensuring the protection of both laboratory personnel and the environment.

Part 1: Hazard Assessment & Classification

The chemical structure of 4-(2-fluoroethyl)-1H-imidazole suggests a multi-faceted hazard profile. The imidazole ring, a common moiety in biologically active molecules, is known to exhibit corrosive properties.[1][2][3][4] The introduction of a fluoroethyl group adds the complexities associated with halogenated organic compounds.

Based on data from analogous compounds, 4-(2-fluoroethyl)-1H-imidazole should be handled as a hazardous substance with the following anticipated classifications:

Hazard ClassAnticipated EffectSource (based on analogues)
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled.[5]
Skin Corrosion/Irritation Expected to cause skin irritation, potentially severe burns.[1][5]
Serious Eye Damage/Irritation Expected to cause serious eye irritation or damage.[5][6][7]
Reproductive Toxicity May be suspected of damaging fertility or the unborn child.[1][2]
Specific Target Organ Toxicity May cause respiratory irritation.[8]

Due to the presence of the carbon-fluorine bond, this compound is classified as a halogenated organic waste .[9] This classification is critical as it dictates the ultimate disposal method and segregation requirements.

Part 2: Personal Protective Equipment (PPE) & Safe Handling

Before handling 4-(2-fluoroethyl)-1H-imidazole in any capacity, from experimental use to waste collection, the following PPE is mandatory:

  • Eye Protection : Chemical safety goggles are required at a minimum. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, are essential. Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection : A standard laboratory coat is required. For handling larger quantities or in situations with a high splash potential, a chemically resistant apron is recommended.

  • Respiratory Protection : All handling of solid 4-(2-fluoroethyl)-1H-imidazole and its concentrated solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][9]

Part 3: Step-by-Step Disposal Protocol

The proper disposal of 4-(2-fluoroethyl)-1H-imidazole is a systematic process designed to ensure safety and regulatory compliance. The ultimate goal is the complete destruction of the compound via high-temperature incineration, the preferred method for halogenated waste.[9]

Proper segregation is the cornerstone of safe chemical waste management. It prevents unintended chemical reactions and ensures that the waste stream can be handled appropriately by disposal facilities.

  • Designate a Waste Container : Use a dedicated, leak-proof, and chemically compatible container for all waste containing 4-(2-fluoroethyl)-1H-imidazole.[10]

  • Halogenated vs. Non-Halogenated : Do not mix waste containing this compound with non-halogenated organic waste.[9] Co-mingling complicates the disposal process and significantly increases costs.

  • Solid vs. Liquid : Maintain separate waste streams for solid and liquid waste.

    • Solid Waste : Includes contaminated consumables such as gloves, weighing papers, pipette tips, and any residual solid compound.

    • Liquid Waste : Includes any solutions containing the compound.

Accurate and clear labeling is a regulatory requirement and a critical safety communication tool.

  • The container must be clearly labeled with the words "Hazardous Waste ".

  • List the full chemical name: "4-(2-fluoroethyl)-1H-imidazole ".

  • If the waste is a mixture, list all constituents and their approximate percentages.

  • Indicate the associated hazards (e.g., "Toxic," "Corrosive," "Halogenated Organic").

  • Waste containers should be kept securely sealed when not in use.

  • Store the waste container in a designated and properly ventilated satellite accumulation area within the laboratory.[10]

  • Ensure the storage area is away from incompatible materials, such as strong acids or oxidizing agents.[11][12]

Laboratory personnel are responsible for the safe collection and labeling of waste. The final disposal must be handled by trained professionals.

  • Contact Environmental Health & Safety (EHS) : Once your waste container is ready for pickup, contact your institution's EHS department or equivalent safety office.[9][10]

  • Professional Collection : Your EHS office will coordinate with a licensed hazardous waste vendor to collect the waste for transport and final disposal.

The following diagram illustrates the decision-making workflow for the disposal process.

DisposalWorkflow Disposal Workflow for 4-(2-fluoroethyl)-1H-imidazole start Start: Generation of Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood classify Classify as Halogenated Organic Hazardous Waste fume_hood->classify select_container Select Designated and Compatible Waste Container classify->select_container label_container Label Container: 'Hazardous Waste' & Chemical Name select_container->label_container transfer_waste Transfer Waste into Container label_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store Store in Designated Satellite Accumulation Area seal_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Professional Disposal (High-Temperature Incineration) contact_ehs->end

Caption: Disposal workflow for 4-(2-fluoroethyl)-1H-imidazole.

Part 4: Spill & Decontamination Procedures

In the event of an accidental spill, a prompt and safe response is crucial.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE : Before attempting to clean the spill, don the appropriate PPE as outlined in Part 2.

  • Contain the Spill : For liquid spills, use a compatible absorbent material (e.g., vermiculite or sand) to contain the spill. For solid spills, carefully sweep the material to avoid creating dust.

  • Collect Waste : Carefully scoop the contained material and absorbent into a designated hazardous waste container.

  • Decontaminate the Area : Clean the spill area with a suitable solvent or detergent, followed by a thorough rinse with water. All cleaning materials must be collected and disposed of as hazardous waste.

  • Prevent Environmental Release : Do not allow any spilled material or cleanup residue to enter drains.

By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines for the most comprehensive and site-specific information.

References

  • BenchChem. (n.d.). Navigating the Disposal of 2-Fluoro-2H-imidazole: A Guide for Laboratory Professionals.
  • National Center for Biotechnology Information. (n.d.). 4-Fluoroimidazole. PubChem Compound Database. Retrieved from [Link]

  • BenchChem. (2025, November). Safe Disposal of 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide: A Step-by-Step Guide.
  • Thermo Fisher Scientific. (2010, April 6). SAFETY DATA SHEET: 2-Ethylimidazole.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4,5-Imidazoledicarboxylic acid.
  • Thermo Fisher Scientific. (2015, August 11). SAFETY DATA SHEET: 4-Chloro-1H-imidazole.
  • Safe Work Australia. (n.d.). Hazardous Chemical Information System (HCIS) - Details: imidazole. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009, February 23). SAFETY DATA SHEET: Imidazole-4-carboxaldehyde.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Imidazole.
  • National Industrial Chemicals Notification and Assessment Scheme. (2017, October 27). 1H-Imidazole: Human health tier II assessment. Australian Government Department of Health.
  • G-Biosciences. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Solumetrics. (n.d.). Safety Data Sheet: IMIDAZOLE EXTRA PURE.
  • Thermo Fisher Scientific. (2010, February 4). SAFETY DATA SHEET: Imidazole.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Environment, Health & Safety.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016, April 21). 1H-Imidazole, 4-methyl-: Human health tier II assessment. Australian Government Department of Health.
  • Charushin, V. N., et al. (2013). Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. Chemistry of Heterocyclic Compounds, 49, 1825–1851.

Sources

Handling

Comprehensive Safety &amp; Operational Guide: Handling 4-(2-fluoroethyl)-1H-imidazole

As a preferred partner in laboratory safety and chemical handling, we provide this advanced technical guide to ensure your research team can safely navigate the severe hazards associated with 4-(2-fluoroethyl)-1H-imidazo...

Author: BenchChem Technical Support Team. Date: March 2026

As a preferred partner in laboratory safety and chemical handling, we provide this advanced technical guide to ensure your research team can safely navigate the severe hazards associated with 4-(2-fluoroethyl)-1H-imidazole. This compound, often utilized as a specialized precursor in radiochemistry (e.g., 18F-PET tracers) or as a pharmacophore in drug discovery, requires handling protocols far exceeding standard laboratory practices.

Toxicological Grounding: The "Why" Behind the Protocol

To understand the stringent Personal Protective Equipment (PPE) requirements, one must understand the metabolic fate of the 2-fluoroethyl moiety. While the imidazole ring is a standard irritant, the 2-fluoroethyl group elevates this molecule to a severe, life-threatening hazard.

Molecules bearing N- or O-2-fluoroethyl substituents pose extreme safety concerns because they are highly susceptible to oxidative dealkylation by cytochrome P450 enzymes or chemical hydrolysis[1]. This cleavage releases fluoroacetaldehyde, which is rapidly oxidized in vivo to fluoroacetate [1].

Fluoroacetate is a supertoxic intermediate with an estimated human oral LD50 of 2–10 mg/kg[2]. Once absorbed via dermal contact, inhalation, or ingestion, it undergoes a "lethal synthesis" into (-)-erythro-2-fluorocitrate[1]. This metabolite irreversibly binds to and inhibits aconitase (EC 4.2.1.3), a critical enzyme in the tricarboxylic acid (TCA) cycle[1]. The resulting blockade halts cellular respiration, leading to rapid energy failure, severe neurotoxicity, and cardiac arrest[3].

ToxicityPathway A 4-(2-fluoroethyl)-1H-imidazole (Parent Compound) B Metabolic Cleavage (CYP450 / Hydrolases) A->B Absorption C Fluoroacetate (Toxic Intermediate) B->C C-N bond cleavage D Fluorocitrate (Lethal Synthesis) C->D Citrate Synthase E Aconitase Inhibition (Enzyme Blockade) D->E Irreversible binding F TCA Cycle Arrest (Cellular Asphyxiation) E->F Energy failure

Metabolic pathway of 2-fluoroethyl compounds leading to TCA cycle arrest.

Quantitative Hazard & Operational Specifications

To translate these toxicological risks into actionable safety metrics, we have summarized the critical quantitative data and operational thresholds required for handling this compound.

Table 1: Physicochemical & Hazard Profile

ParameterSpecification / ValueOperational Rationale
Human Oral LD50 (Est.) 2–10 mg/kg (based on fluoroacetate)[2]Extreme acute toxicity; requires zero-exposure handling protocols.
Fume Hood Face Velocity 80–120 fpm (0.4–0.6 m/s)Prevents aerosolized highly-toxic powder from escaping the containment zone.
Inner Glove Thickness ≥ 4 mil (Nitrile)Provides baseline tactile feedback and a secondary dermal barrier during doffing.
Outer Glove Thickness ≥ 8 mil (Butyl Rubber or Heavy Nitrile)Prevents permeation of lipophilic fluorinated organics through the primary barrier.

Mandatory Personal Protective Equipment (PPE)

Standard laboratory PPE is entirely insufficient for 4-(2-fluoroethyl)-1H-imidazole. The lipophilicity of the fluorinated group allows it to penetrate standard latex rapidly, and its high toxicity means even micro-gram exposures can be dangerous.

  • Hand Protection (Double Gloving): You must wear an inner layer of extended-cuff nitrile gloves (≥ 4 mil) and an outer layer of butyl rubber or heavy-duty nitrile gloves (≥ 8 mil). Causality: Butyl rubber provides superior resistance to fluorinated organic permeation, while the inner nitrile glove protects your skin during the removal of the potentially contaminated outer glove.

  • Body Protection: A standard cotton lab coat is prohibited, as it absorbs chemical dust and holds it against the skin. You must wear a disposable, chemical-resistant Tyvek® suit or a polyethylene-coated gown with knit cuffs.

  • Respiratory & Eye Protection: All work must be conducted in a hard-ducted chemical fume hood. Wear chemical splash goggles (not standard safety glasses). If handling the compound outside a closed system or in a compromised ventilation environment, a is mandatory to prevent inhalation of aerosolized fluoroacetate precursors.

PPE_Workflow Step1 1. Inspect PPE Check for tears/degradation Step2 2. Inner Gloves Don extended-cuff nitrile Step1->Step2 Step3 3. Lab Coat/Gown Don chemical-resistant Tyvek Step2->Step3 Step4 4. Outer Gloves Don butyl rubber or heavy nitrile Step3->Step4 Step5 5. Respiratory & Eye Don safety goggles & fit-tested respirator Step4->Step5 Step6 6. Verification Buddy check or mirror check Step5->Step6

Step-by-step PPE donning workflow for handling highly toxic fluoroethyl compounds.

Self-Validating Operational Protocol: Weighing & Dissolution

Every step in this protocol includes a built-in validation mechanism to ensure the system is secure before proceeding to the next step.

Phase 1: Pre-Operational Verification

  • Ventilation Check: Tape a small strip of tissue to the bottom of the fume hood sash.

    • Validation: The tissue must pull steadily inward. If it flutters outward or hangs still, the face velocity is compromised. Abort the operation immediately.

  • Static Elimination: Place an anti-static zero-ionizer in the hood. Fluoroethyl imidazoles in powder form can hold a high static charge, causing them to aerosolize when a vial is opened.

    • Validation: Pass a gloved hand over the ionizer; you should feel a faint breeze (ion wind) confirming active discharge.

Phase 2: Weighing and Dissolution 3. Double Containment: Place the source vial inside a secondary containment tray lined with absorbent, plastic-backed bench paper. 4. Transfer: Use a disposable, anti-static polypropylene spatula to transfer the 4-(2-fluoroethyl)-1H-imidazole powder into a pre-tared vial. 5. In-Situ Dissolution: Add the target solvent (e.g., anhydrous DMSO) directly to the vial while still inside the hood. Never transport the dry powder in an open container across the lab.

  • Validation: Visually confirm the solution is 100% clear with no particulate matter before capping and sealing the vial for transport.

Phase 3: Doffing and Decontamination 6. Tool Isolation: Drop the used spatula and any contaminated weigh boats into a dedicated, rigid hazardous waste container inside the hood. 7. Outer Glove Removal: Remove the outer butyl rubber gloves inside the hood, turning them inside out as you pull them off.

  • Validation: Inspect the inner nitrile gloves. If any chemical stains or tears are visible, immediately wash hands with copious amounts of water and seek medical evaluation for potential fluoroacetate exposure.

Decontamination & Disposal Plan

Standard aqueous waste disposal is strictly prohibited. Because of the extreme toxicity of the fluoroacetate metabolic pathway[3], all materials contacting 4-(2-fluoroethyl)-1H-imidazole must be treated as highly hazardous organofluorine waste.

  • Spill Cleanup: Never sweep dry powders, as this generates lethal aerosols. Cover any spill with damp absorbent pads (using water or a 10% bleach solution to minimize dust). Carefully scoop the pads into a hazardous waste bag using a plastic scraper.

  • Waste Disposal: Segregate this waste from standard organic solvents. Label the container clearly as "Toxic Organofluorine Waste - Potential Fluoroacetate Precursor." It must be disposed of via high-temperature incineration by a certified hazardous waste contractor to ensure complete destruction of the C-F bonds.

References

  • Pan, Y. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 1016-1019.[Link][1][2]

  • Role of fluroacetate in the toxicity of 2-fluroethylnitrosoureas. PubMed, National Library of Medicine.[Link][3]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.